Methyl alpha-D-mannopyranoside
Description
Methyl alpha-D-mannopyranoside is a natural product found in Lilium pumilum and Lilium tenuifolium with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVAGTYPODGVJG-VEIUFWFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897266 | |
| Record name | Methyl alpha-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to slightly gray odorless powder; [Acros Organics MSDS] | |
| Record name | Methyl alpha-D-mannopyranoside | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20830 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
617-04-9, 25281-48-5 | |
| Record name | Methyl α-D-mannopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl alpha-D-mannopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl alpha-D-mannoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01979 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methyl alpha-D-mannopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl α-D-mannopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Ubiquitous Presence of Methyl α-D-mannopyranoside in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl α-D-mannopyranoside, a naturally occurring monosaccharide derivative, is a ubiquitous yet often overlooked component of the plant kingdom. While not typically found in its free form in significant quantities, it is a fundamental constituent of mannans, a major group of hemicelluloses present in the cell walls of numerous plant species. Furthermore, it can be readily derived from the abundant mannose polymers that serve as storage carbohydrates in various plant tissues. This technical guide provides an in-depth exploration of the natural occurrence of Methyl α-D-mannopyranoside in plants, detailing its presence in various species, standardized experimental protocols for its analysis, and its role in plant signaling pathways.
Natural Occurrence and Quantitative Data
Methyl α-D-mannopyranoside is intrinsically linked to the presence of mannose-containing polysaccharides in plants. These polysaccharides, primarily mannans and glucomannans, are key structural components of the primary and secondary cell walls of many plants, particularly in softwoods, and also function as storage reserves in the seeds of numerous species.[1] The term "extractable Methyl α-D-mannopyranoside" often refers to the yield of this compound after acidic methanolysis of these mannose polymers.
While comprehensive quantitative data for a wide array of plant species remains an area of active research, significant concentrations have been reported in several commercially important plants. The following table summarizes the known occurrences of high levels of extractable Methyl α-D-mannopyranoside.
| Plant Species | Common Name | Plant Part | Concentration of Extractable Methyl α-D-mannopyranoside | Reference(s) |
| Cyamopsis tetragonoloba | Guar (B607891) | Endosperm of seeds | ~53% | [2] |
| Coffea species | Coffee | Beans | Up to 21% | [2][3] |
| Phytelephas species | Ivory Nut | Endosperm | Substantial amounts | [2] |
| Nelumbo nucifera | Lotus | Beans | Substantial amounts | [2] |
| Lilium pumilum | Coral Lily | Not specified | Present | [4] |
| Lilium tenuifolium | Slenderleaf Lily | Not specified | Present | [4] |
It is important to note that the reported concentrations are of "extractable" Methyl α-D-mannopyranoside, indicating the yield from a chemical conversion process (acidic methanolysis) of the native mannose polymers, and not the concentration of the free monosaccharide derivative in the plant tissue.
Experimental Protocols
The analysis of Methyl α-D-mannopyranoside from plant sources typically involves two key stages: extraction and hydrolysis of mannose-containing polysaccharides, followed by derivatization and quantitative analysis using chromatographic techniques.
Extraction and Hydrolysis of Mannans
This protocol outlines a general method for the liberation of mannose from plant cell wall material.
Materials:
-
Dried plant material (finely ground)
-
Methanol
-
2 M Trifluoroacetic acid (TFA)
-
Internal standard (e.g., myo-inositol)
-
Centrifuge
-
Heating block or oven
-
Rotary evaporator or speed vacuum
Procedure:
-
Lipid Extraction: Weigh approximately 100 mg of finely ground, dried plant material into a centrifuge tube. Add 1 mL of 70% ethanol and vortex thoroughly. Add 500 µL of chloroform and vortex again. Centrifuge at 3,000 x g for 10 minutes. Discard the supernatant. Repeat this step twice to ensure complete removal of lipids.
-
Destarching (Optional but Recommended): If the plant material is rich in starch, resuspend the pellet in a suitable buffer and treat with α-amylase according to the manufacturer's instructions to hydrolyze starch, which can interfere with subsequent analyses.
-
Acid Hydrolysis: To the washed and dried pellet, add a known amount of internal standard. Add 1 mL of 2 M TFA. Seal the tube tightly.
-
Heat the sample at 121°C for 1 hour to hydrolyze the polysaccharides into their constituent monosaccharides.
-
Cool the sample to room temperature. Centrifuge at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Carefully transfer the supernatant containing the monosaccharides to a new tube.
-
Evaporate the TFA under a stream of nitrogen or using a speed vacuum.
Derivatization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the conversion of the liberated monosaccharides into volatile derivatives suitable for GC-MS analysis.
Materials:
-
Hydrolyzed monosaccharide sample
-
Methanol
-
Acetyl chloride
-
Acetic anhydride (B1165640)
-
GC-MS system with a suitable capillary column (e.g., DB-5)
Procedure:
-
Methanolysis: To the dried monosaccharide sample, add 500 µL of 1 M methanolic HCl (prepared by carefully adding acetyl chloride to cold methanol). Seal the tube and heat at 80°C for 16 hours. This step converts the monosaccharides to their methyl glycosides.
-
Evaporation: Cool the sample and evaporate the methanolic HCl under a stream of nitrogen.
-
Acetylation: Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried sample. Seal the tube and heat at 100°C for 30 minutes. This step acetylates the hydroxyl groups, increasing the volatility of the methyl glycosides.
-
Sample Preparation for GC-MS: Cool the sample to room temperature. The sample is now ready for injection into the GC-MS.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. The separation and detection of the resulting methyl α-D-mannopyranoside acetate (B1210297) and its isomers can be achieved using an appropriate temperature program and mass spectral analysis.
-
Quantification: The amount of Methyl α-D-mannopyranoside is determined by comparing the peak area of the analyte to that of the internal standard and a calibration curve prepared with authentic standards.
The following diagram illustrates the general workflow for the quantification of Methyl α-D-mannopyranoside from plant material.
Signaling Pathway
Methyl α-D-mannopyranoside has been identified as a plant growth regulator.[3] Its mechanism of action involves the interaction with specific carbohydrate-binding proteins known as lectins.[3] Plant lectins that exhibit specificity for mannose and glucose are widely distributed and play crucial roles in various signaling pathways related to growth, development, and defense.[5][6]
The proposed signaling pathway for the growth-promoting effects of exogenously applied Methyl α-D-mannopyranoside is initiated by its ability to competitively displace glucose from the binding sites of these lectins.[2] This displacement is thought to release free glucose within the plant tissues, which can then be utilized as an energy source or act as a signaling molecule itself to promote cell division and expansion, ultimately leading to enhanced plant growth.
The following diagram illustrates the initial step of this proposed signaling pathway.
Conclusion
Methyl α-D-mannopyranoside, as a derivative of the widely distributed mannose polymers in plants, represents an important area of study for understanding plant cell wall architecture, carbohydrate metabolism, and signaling. The high concentrations found in commercially significant sources like guar and coffee highlight its potential for various industrial applications. The provided experimental protocols offer a standardized approach for its quantification, enabling further research into its natural distribution and physiological roles. The elucidation of its interaction with plant lectins opens up new avenues for the development of novel plant growth regulators and for a deeper understanding of the complex carbohydrate-mediated signaling networks that govern plant life. Further research is warranted to identify the specific lectins involved and to fully map the downstream signaling cascades initiated by the release of glucose.
References
- 1. Functional Genomic Analysis Supports Conservation of Function Among Cellulose Synthase-Like A Gene Family Members and Suggests Diverse Roles of Mannans in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Federal Register :: Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance [federalregister.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mannose-binding plant lectins: different structural scaffolds for a common sugar-recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. life.illinois.edu [life.illinois.edu]
An In-depth Technical Guide to Methyl alpha-D-mannopyranoside: Chemical, Physical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl alpha-D-mannopyranoside is a naturally occurring monosaccharide derivative with significant applications in biochemical research and is a focal point in the development of anti-infective therapies. As a competitive inhibitor of mannose-binding proteins, particularly the FimH adhesin of uropathogenic Escherichia coli (E. coli), and as a ligand for mannose receptors on immune cells, it serves as a critical tool for studying carbohydrate-protein interactions and for designing novel therapeutic strategies against bacterial infections. This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for its synthesis and purification, and a detailed look into the signaling pathways it modulates.
Chemical and Physical Properties
This compound is a white, crystalline solid that is highly soluble in water and methanol (B129727).[1][2] Its chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory applications.
General Properties
| Property | Value | References |
| IUPAC Name | (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | [3] |
| Synonyms | Methyl α-D-mannoside, α-Methyl D-mannoside | [1] |
| CAS Number | 617-04-9 | [3] |
| Molecular Formula | C₇H₁₄O₆ | [3] |
| Molecular Weight | 194.18 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1][2] |
Physical and Spectroscopic Properties
| Property | Value | References |
| Melting Point | 193-196 °C | [1] |
| Boiling Point | 389.1 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Water: 100 mg/mL (clear, colorless), Soluble in methanol, Insoluble in ether | [1][2] |
| Optical Rotation | [α]20/D +77.0° to +82.0° (c = 1-10% in water) | [1] |
| Flash Point | 206.74 °C | [1] |
| ¹H NMR | Spectral data available | [5] |
| ¹³C NMR | Spectral data available | [5] |
| IR Spectroscopy | Spectral data available | [3] |
| Mass Spectrometry | Spectral data available | [3] |
Crystal Structure
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [3] |
| Space Group | P 21 21 21 | [3] |
| Unit Cell Dimensions | a = 9.2633 Å, b = 9.3690 Å, c = 9.9779 Å, α = β = γ = 90° | [3] |
Experimental Protocols
Synthesis of this compound via Fischer Glycosidation
This protocol describes the synthesis of this compound from D-mannose using an acid-catalyzed reaction in methanol, a classic method known as Fischer glycosidation.
Materials:
-
D-mannose
-
Anhydrous methanol
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Anion exchange resin or sodium carbonate for neutralization
-
Activated carbon
Procedure:
-
Preparation of Methanolic HCl: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube, carefully add concentrated HCl to anhydrous methanol to achieve a final concentration of 1-3% (w/w). The solution should be prepared under anhydrous conditions and cooled in an ice bath during the addition of acid.
-
Reaction: To the cooled methanolic HCl, add finely powdered D-mannose.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst. This can be achieved by adding an anion exchange resin until the pH is neutral or by carefully adding sodium carbonate until effervescence ceases.
-
Filtration and Concentration: Filter the mixture to remove the resin or salts. The filtrate is then concentrated under reduced pressure to obtain a syrup.
-
Crystallization: The crude product is obtained by inducing crystallization from the syrup, often by cooling and seeding with a crystal of pure this compound.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to yield a high-purity product.
Materials:
-
Crude this compound
-
Ethanol (B145695) or a mixture of ethanol and water
-
Activated carbon
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol or an ethanol-water mixture. Heat the solvent to near boiling before adding it to the solid.
-
Decolorization: If the solution is colored, add a small amount of activated carbon and briefly boil the solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator or under vacuum.
Analytical Methods for Purity Assessment
The purity of the synthesized this compound can be assessed by High-Performance Liquid Chromatography (HPLC).
Typical HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.
-
Detector: A refractive index detector (RID) or a UV detector if the analyte is derivatized.
-
Purity: A single, sharp peak indicates a high degree of purity.[1]
Biological Activity and Signaling Pathways
This compound exhibits its biological effects primarily through its structural mimicry of the terminal mannose residues on glycoproteins. This allows it to act as a competitive inhibitor in various biological systems.
Inhibition of FimH-Mediated Bacterial Adhesion
Uropathogenic E. coli initiate urinary tract infections (UTIs) by adhering to the urothelial cells of the bladder. This adhesion is mediated by the FimH protein, a lectin located at the tip of type 1 pili, which binds to mannosylated uroplakin Ia receptors on the host cell surface.[6] this compound can competitively inhibit this interaction, preventing bacterial colonization.
The binding of FimH to uroplakin Ia triggers a downstream signaling cascade in the urothelial cells, leading to bacterial invasion and the formation of intracellular bacterial communities. This process involves conformational changes in the uroplakin receptor complex, leading to the phosphorylation of the uroplakin IIIa cytoplasmic tail, an increase in intracellular calcium levels, and subsequent cytoskeletal rearrangements.[1][2] By blocking the initial binding of FimH, this compound effectively prevents the initiation of this signaling cascade.
Caption: Inhibition of FimH-mediated E. coli adhesion by this compound.
Interaction with Macrophage Mannose Receptor
Macrophages and other antigen-presenting cells express the mannose receptor (CD206), a C-type lectin that recognizes terminal mannose, fucose, and N-acetylglucosamine residues on pathogens.[7] This recognition is a key component of the innate immune response, leading to phagocytosis and subsequent antigen presentation.
This compound can act as a competitive ligand for the mannose receptor, thereby inhibiting the binding and uptake of mannosylated pathogens or glycoproteins.[8][9] The engagement of the mannose receptor typically initiates a signaling cascade involving the activation of tyrosine kinases, which leads to the formation of a phagosome. This phagosome then matures through a series of fusion events with endosomes and lysosomes to degrade the internalized pathogen. By blocking the initial recognition step, this compound can modulate the macrophage's response to pathogens.
Caption: Competitive inhibition of the macrophage mannose receptor by this compound.
Conclusion
This compound is a valuable chemical tool with well-defined physical and chemical properties. Its ability to competitively inhibit mannose-binding proteins makes it an indispensable reagent for research in glycobiology and a promising lead compound in the development of anti-adhesive therapies for bacterial infections. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this important monosaccharide derivative.
References
- 1. Uropathogenic E. coli adhesin-induced host cell receptor conformational changes: implications in transmembrane signaling transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacteria-Induced Uroplakin Signaling Mediates Bladder Response to Infection | PLOS Pathogens [journals.plos.org]
- 3. Role for FimH in Extraintestinal Pathogenic Escherichia coli Invasion and Translocation through the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Type 1 fimbrial adhesin FimH elicits an immune response that enhances cell adhesion of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Methyl-D-mannopyranoside [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. shodex.com [shodex.com]
- 8. Mannose Receptor Mediates the Activation of Chitooligosaccharides on Blunt Snout Bream (Megalobrama amblycephala) Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Crystal Structure Analysis of Methyl α-D-Mannopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of methyl α-D-mannopyranoside, a key monosaccharide derivative with significant relevance in glycobiology and drug discovery. Understanding its three-dimensional structure is crucial for designing molecules that interact with mannose-binding proteins, such as lectins, which are involved in various biological processes including cell adhesion, signaling, and immune responses. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes the workflow involved.
Quantitative Crystallographic Data
The crystal structure of methyl α-D-mannopyranoside has been determined by X-ray diffraction. Two key studies provide the foundational quantitative data for this compound. The following tables summarize and compare the crystallographic parameters from a seminal 1970 study by Gatehouse and Poppleton and a more recent deposition in the Crystallography Open Database (COD) from a 2014 publication.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Gatehouse & Poppleton (1970)[1][2] | Wang et al. (2014) / COD[3] |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁ | P 2₁ 2₁ 2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 9.423 | 9.2633 |
| b (Å) | 9.308 | 9.3690 |
| c (Å) | 10.045 | 9.9779 |
| Cell Angles (°) | ||
| α | 90 | 90.00 |
| β | 90 | 90.00 |
| γ | 90 | 90.00 |
| Molecules per Unit Cell (Z) | 4 | 4 |
| Calculated Density (g/cm³) | 1.463 | Not Reported |
| Measured Density (g/cm³) | 1.459 | Not Reported |
| Radiation | Cu Kα (λ = 1.5405 Å) | Not Reported |
| Final R-factor | 0.044 | 0.0233 |
Table 2: Molecular Formula and Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₆ | [4][] |
| Molecular Weight | 194.18 g/mol | [4][] |
| Appearance | White to almost white powder or crystals | [6] |
| Melting Point | 193-196 °C | [7][8] |
Experimental Protocols
The following section details the methodologies employed in the foundational 1970 study by Gatehouse and Poppleton for the crystal structure determination of methyl α-D-mannopyranoside[1][2].
Crystal Preparation
Crystals of methyl α-D-mannopyranoside were obtained by the recrystallization of commercially available material from ethanol. The resulting crystals were described as approximate cubes with edge dimensions ranging from 0.15 to 0.20 mm[1][2].
X-ray Data Collection
Intensity data was collected using two primary methods:
-
Automatic Diffractometer: A four-circle diffractometer was used with Cu Kα radiation.
-
Weissenberg Film Method: Integrated intensities were collected using the multiple-film equi-inclination Weissenberg technique. Intensities were estimated visually against a standard logarithmic scale[1][2].
Lorentz-polarization corrections were applied to all intensity data. No corrections were made for absorption[2].
Structure Solution and Refinement
The crystal structure was solved using direct phasing methods. The refinement of the structure was carried out by full-matrix least-squares analysis[1][2]. The final reliability index (R-factor) achieved for the diffractometer data was 0.044[1][2]. A difference electron density synthesis was also performed to locate the hydrogen atoms[2].
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental and computational steps undertaken to determine the crystal structure of methyl α-D-mannopyranoside, as described in the cited literature.
Caption: Workflow for Crystal Structure Determination.
Structural Insights
The crystal structure analysis reveals that methyl α-D-mannopyranoside crystallizes in the orthorhombic space group P2₁2₁2₁[1][3]. The bond lengths and angles are consistent with those found in other pyranose sugars[1][2]. A significant feature of the crystal packing is the extensive network of hydrogen bonds. All oxygen atoms within the molecule are involved in this network, which consists of two terminating chains, contributing to the stability of the crystal lattice[1][2]. The pyranose ring adopts a chair conformation[9]. These structural details are fundamental for understanding the molecule's interactions with biological receptors and for the rational design of carbohydrate-based therapeutics.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. α-Methyl-D-mannopyranoside [webbook.nist.gov]
- 6. This compound | 617-04-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 甲基α-D-吡喃甘露糖苷 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of Methyl α-D-mannopyranoside in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyl α-D-mannopyranoside (also known as α-Methyl-D-mannoside) is a synthetic, stable carbohydrate derivative that serves as a structural mimic of the terminal mannose residues found on various glycoconjugates. Its primary role in biological systems is that of a competitive inhibitor for mannose-binding proteins, known as lectins. By selectively occupying the carbohydrate recognition domains (CRDs) of these proteins, methyl α-D-mannopyranoside effectively blocks their interaction with natural mannosylated ligands. This inhibitory action makes it an invaluable tool in glycobiology research and a foundational molecule in the development of anti-adhesive therapeutics, particularly against pathogenic bacteria. This guide details its mechanism of action, key biological targets, quantitative interaction data, and common experimental applications.
Mechanism of Action: Competitive Inhibition of Lectins
Methyl α-D-mannopyranoside functions as a classical competitive antagonist. Lectins, such as the bacterial adhesin FimH or the plant lectin Concanavalin (B7782731) A, possess specific binding pockets that recognize the stereochemistry of D-mannose.[1] The methyl α-D-mannopyranoside molecule, due to its identical pyranose ring structure and hydroxyl group orientation, fits into this binding site.[1] However, unlike a natural glycoprotein (B1211001), it is a small, monovalent molecule. Its presence in solution at a sufficient concentration saturates the lectin's binding sites, preventing the lectin from binding to its larger, often multivalent, biological targets on cell surfaces.[2]
The binding kinetics for methyl α-D-mannopyranoside with lectins like Concanavalin A involve a single bimolecular step.[3] The affinity of this interaction is primarily governed by the dissociation rate constant, as the association rate constants are similar for various carbohydrates binding to the same lectin.[3]
Key Biological Targets and Applications
FimH Adhesin: An Anti-Adhesion Therapeutic Target
The most significant and well-researched application of methyl α-D-mannopyranoside is as an antagonist of the FimH adhesin.[1] FimH is a lectin located on the tip of type 1 pili of uropathogenic Escherichia coli (UPEC), the primary causative agent of urinary tract infections (UTIs).[4] FimH mediates bacterial adhesion to mannosylated proteins on the surface of bladder urothelial cells, a critical first step in infection and biofilm formation.[4]
Methyl α-D-mannopyranoside competitively inhibits FimH, preventing UPEC from binding to host cells.[1][5] This anti-adhesion strategy is a promising therapeutic alternative to traditional antibiotics as it does not exert selective pressure for resistance.[4] Studies have shown that methyl α-D-mannopyranoside can not only prevent the colonization of E. coli in the urinary tract but also displace bacteria that have already attached.[1]
Concanavalin A and Other Lectins
Methyl α-D-mannopyranoside is a classical ligand for Concanavalin A (ConA), a well-studied plant lectin with mannose/glucose specificity.[3][6] This interaction is fundamental in biochemistry for affinity chromatography. ConA immobilized on a solid support is used to capture and purify glycoproteins; the bound molecules can then be eluted by washing the column with a solution of methyl α-D-mannopyranoside, which displaces the glycoproteins from the lectin.[7][8]
Macrophage Mannose Receptors
It also plays a role in immunology research by interacting with mannose receptors on the surface of antigen-presenting cells like macrophages.[7] This interaction can be exploited for targeted drug delivery. For instance, surface engineering of lipid nanoparticles with methyl α-D-mannopyranoside can target these particles to macrophages, which is a strategy being explored for anti-tuberculosis therapies.[7][9] Furthermore, it is used in phagocytosis assays to demonstrate the mannose-dependence of pathogen uptake by immune cells.[10][11]
Quantitative Interaction Data
The binding affinity of methyl α-D-mannopyranoside to various lectins has been quantified using several biophysical techniques. The data below summarizes key binding constants.
| Lectin Target | Ligand | Method | Binding Constant | Source |
| FimH (UPEC) | Methyl α-D-mannopyranoside | Not Specified | Kd = 2.2 µM | [4] |
| FimH (UPEC) | D-Mannose | Not Specified | Kd = 2.3 µM | [4] |
| FimH (UPEC) | Methyl α-D-mannopyranoside | Yeast Agglutination | IC50 = 0.45 mM | [4] |
| FimH (UPEC) | D-Mannose | Yeast Agglutination | IC50 = 0.56 mM | [4] |
| ConA-like Lectins | Methyl α-D-mannopyranoside | Not Specified | ΔG = -4.4 to -5.62 kcal/mol | [6] |
Note: Kd (dissociation constant) indicates binding affinity, where a smaller value signifies a stronger interaction. IC50 (half-maximal inhibitory concentration) measures the functional strength of an inhibitor.
Experimental Protocols
Methyl α-D-mannopyranoside is central to many experimental procedures in glycobiology. Below is a detailed methodology for a common application.
Protocol: ELISA-based Competitive Lectin Binding Assay
This assay quantifies the ability of an inhibitor (like methyl α-D-mannopyranoside) to compete with a mannosylated glycoprotein for binding to an immobilized lectin (e.g., FimH).
1. Materials:
-
96-well microtiter plate (high-binding capacity)
-
Mannosylated protein (e.g., Mannan from Saccharomyces cerevisiae or RNase B)
-
Recombinant lectin (e.g., purified FimH)
-
Methyl α-D-mannopyranoside (as the inhibitor)
-
Primary antibody against the lectin (e.g., anti-His-tag antibody if the lectin is His-tagged)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 0.3 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 0.2% BSA)
2. Methodology:
-
Coating: Coat the wells of a 96-well plate with 100 µL of mannosylated protein (e.g., 10 µg/mL Mannan in 0.02 M NaHCO₃ buffer). Incubate overnight at 4°C or for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound protein.
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Competitive Incubation:
-
Prepare serial dilutions of methyl α-D-mannopyranoside in Blocking Buffer.
-
In a separate tube, pre-incubate a fixed concentration of the lectin (e.g., 5 µg/mL FimH) with the various concentrations of the inhibitor for 30 minutes at room temperature.
-
Add 100 µL of the lectin-inhibitor mixture to the coated wells. Include controls with lectin only (no inhibitor) and buffer only (no lectin).
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step to remove unbound lectin.
-
Primary Antibody: Add 100 µL of the primary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer). Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step thoroughly (5 times).
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until a blue color develops (typically 5-15 minutes).
-
Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Subtract the background absorbance (wells with no lectin).
-
Plot the absorbance against the log concentration of methyl α-D-mannopyranoside.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the signal by 50%.
Conclusion
Methyl α-D-mannopyranoside is a cornerstone reagent in the study of protein-carbohydrate interactions. Its ability to act as a specific, competitive inhibitor of mannose-binding lectins provides a powerful method for elucidating biological pathways, purifying glycoproteins, and designing novel therapeutics. Its well-characterized antagonism of the bacterial adhesin FimH underscores its potential as a lead compound in the development of anti-adhesion drugs to combat infectious diseases like UTIs, offering a strategy that may circumvent the growing problem of antibiotic resistance.
References
- 1. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]
- 5. scbt.com [scbt.com]
- 6. ConA-Like Lectins: High Similarity Proteins as Models to Study Structure/Biological Activities Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-O-Methyl-alpha-D-mannopyranoside | 617-04-9 | M-4150 [biosynth.com]
- 8. Release of cell-associated concanavalin A by this compound reveals three binding states of concanavalin-A receptors on mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methyl α-D-Mannopyranoside: A Competitive Inhibitor of Lectins - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl α-D-mannopyranoside is a monosaccharide derivative that serves as a valuable tool in glycobiology and drug discovery. Its structural resemblance to the mannose residues found on various glycoproteins and cell surfaces allows it to act as a competitive inhibitor of mannose-binding lectins. Lectins are a diverse class of proteins that recognize and bind to specific carbohydrate structures, mediating a wide array of biological processes, from cell adhesion and signaling to pathogen recognition and immune responses. By competitively binding to the carbohydrate recognition domain (CRD) of these lectins, methyl α-D-mannopyranoside can effectively block their interactions with their natural ligands, making it an essential probe for studying lectin function and a lead compound for the development of anti-infective and immunomodulatory therapeutics. This guide provides a comprehensive overview of the quantitative binding data, experimental protocols for characterization, and the signaling pathways affected by this important molecule.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of methyl α-D-mannopyranoside against various mannose-specific lectins is typically quantified by its dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity or inhibitory potency. The following table summarizes the binding affinities of methyl α-D-mannopyranoside for several well-characterized lectins.
| Lectin | Source Organism | Kd (mM) | IC50 (mM) | Reference |
| Concanavalin (B7782731) A (ConA) | Canavalia ensiformis (Jack-bean) | 0.9 | 1.1 | [1] |
| FimH | Escherichia coli | 2.2 | 0.45 | [2] |
| DC-SIGN (CD209) | Human | 1.15 | - | [3] |
| Langerin (CD207) | Human | - | - | |
| Mannose Receptor (CD206) | Human | - | - | |
| Galanthus nivalis Lectin (GNA) | Galanthus nivalis (Snowdrop) | - | - | [4] |
| Hippeastrum hybrid Lectin (HHL) | Hippeastrum hybrid (Amaryllis) | - | - | [4] |
| Narcissus pseudonarcissus Lectin (NPA) | Narcissus pseudonarcissus (Daffodil) | - | - | [4] |
Note: The binding affinities can be influenced by experimental conditions such as temperature, pH, and buffer composition. The values presented here are for comparative purposes.
Experimental Protocols
The characterization of methyl α-D-mannopyranoside as a competitive inhibitor of lectins relies on a variety of biophysical and biochemical techniques. The following sections provide detailed methodologies for three commonly employed assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Enzyme-Linked Lectin Assay (ELLA).
Isothermal Titration Calorimetry (ITC) for Competitive Binding Analysis
ITC directly measures the heat changes associated with biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Principle: In a competitive ITC experiment, the inhibitor (methyl α-D-mannopyranoside) is titrated into a solution containing the lectin pre-saturated with a weaker-binding ligand. The displacement of the weaker ligand by the inhibitor results in a heat change that can be used to determine the binding affinity of the inhibitor.
Detailed Methodology: [5][6][7]
-
Sample Preparation:
-
Prepare the lectin solution (e.g., 50 µM) and the methyl α-D-mannopyranoside solution (e.g., 1 mM) in the same, extensively dialyzed buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4).
-
Prepare a solution of a weak-binding mannoside (e.g., p-nitrophenyl-α-D-mannopyranoside) at a concentration that results in approximately 80-90% saturation of the lectin. The concentration can be estimated from its known Kd.
-
Thoroughly degas all solutions to prevent the formation of air bubbles.
-
-
Instrumentation and Setup:
-
Use a high-sensitivity isothermal titration calorimeter.
-
Set the experimental temperature (e.g., 25 °C).
-
Set the stirring speed (e.g., 750 rpm).
-
Fill the sample cell with the lectin/weak-binder solution.
-
Fill the injection syringe with the methyl α-D-mannopyranoside solution.
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds) to allow for the system to return to thermal equilibrium.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of methyl α-D-mannopyranoside to lectin.
-
Fit the data to a competitive binding model using the appropriate software to determine the Ki of methyl α-D-mannopyranoside.
-
Surface Plasmon Resonance (SPR) for Competitive Inhibition Analysis
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of biomolecular interactions.
Principle: In a competitive SPR assay, the lectin is injected over a sensor chip surface immobilized with a mannosylated ligand in the presence of varying concentrations of the inhibitor (methyl α-D-mannopyranoside). The inhibitor in solution competes with the immobilized ligand for binding to the lectin, leading to a decrease in the SPR signal.
Detailed Methodology: [5]
-
Sensor Chip Preparation:
-
Immobilize a mannose-containing ligand (e.g., mannosylated bovine serum albumin or a synthetic mannose polymer) onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Activate the surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the mannosylated ligand to achieve a desired immobilization level (e.g., 500-1000 response units).
-
Deactivate the remaining active esters with ethanolamine.
-
-
Competitive Binding Assay:
-
Prepare a series of solutions containing a fixed concentration of the lectin (e.g., 1 µM) and varying concentrations of methyl α-D-mannopyranoside (e.g., from 0.1 µM to 10 mM).
-
Inject the lectin-inhibitor mixtures over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Measure the equilibrium binding response (Req) for each concentration of the inhibitor.
-
Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a high concentration of mannose or a low pH buffer) to remove the bound lectin.
-
-
Data Analysis:
-
Plot the equilibrium binding response (Req) as a function of the logarithm of the methyl α-D-mannopyranoside concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the lectin binding by 50%.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the Kd of the immobilized ligand.
-
References
- 1. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Concanavalin (B7782731) A (Con A), a lectin isolated from the jack bean (Canavalia ensiformis), serves as a quintessential model for studying protein-carbohydrate interactions. Its specific and well-characterized affinity for α-D-mannosyl and α-D-glucosyl residues makes it an invaluable tool in biochemistry and cell biology. Methyl α-D-mannopyranoside (Me-α-Man) is a simple, monovalent ligand that binds to Con A with moderate affinity, making this pair a benchmark system for biophysical and structural analyses. This guide provides a comprehensive overview of the quantitative, structural, and methodological aspects of the Con A/Me-α-Man interaction, intended for researchers leveraging this system for fundamental studies or as a reference in drug development and glycobiology.
Quantitative Binding and Thermodynamic Analysis
The interaction between Con A and Me-α-Man is primarily driven by favorable enthalpy changes, which is characteristic of specific hydrogen bonding and van der Waals contacts established upon binding. This interaction is, however, entropically unfavorable, as the association of the two molecules leads to a more ordered state. Titration calorimetry is the gold-standard technique for elucidating these thermodynamic parameters.
Table 1: Thermodynamic Parameters for Methyl α-D-mannopyranoside Binding to Concanavalin A
| Technique | Temperature (K) | Association Constant (K_a) (M⁻¹) | Enthalpy (ΔH) (kJ/mol) | Gibbs Free Energy (ΔG) (kJ/mol) | Entropic Component (-TΔS) (kJ/mol) | Reference |
| Titration Calorimetry | 281.2 | 1.7 (± 0.1) x 10⁴ | -28.4 (± 0.9) | -23.1 | +5.3 | [1][2] |
| Isothermal Titration Calorimetry | 298.0 | Not Reported | Not Reported | -22.3 (-5.33 kcal/mol) | Not Reported | [3][4] |
Note: ΔG was calculated using the formula ΔG = -RT ln(K_a_). The entropic component (-TΔS) was calculated from ΔG = ΔH - TΔS.
The data clearly indicates that the binding process is exothermic and enthalpically driven. The positive value of the -TΔS term signifies an entropic penalty, which is overcome by the strong, favorable enthalpy of binding.
Structural Basis of the Interaction
High-resolution X-ray crystallography has provided a detailed atomic picture of how Me-α-Man is recognized by Con A. The lectin possesses a shallow binding cavity on its surface that accommodates the mannoside ring. The binding is critically dependent on the presence of structural transition metal ions, typically Mn²⁺ and Ca²⁺, which are essential for maintaining the binding-competent conformation of the protein but do not directly interact with the ligand.[3][5]
The specificity of the interaction is governed by a network of hydrogen bonds and van der Waals forces.
-
Hydrogen Bonding Network: The hydroxyl groups of the mannoside are key recognition points. Specific amino acid residues in the Con A binding site form direct hydrogen bonds with the ligand, including the side chains of Asn-14, Asp-16, Leu-99, Tyr-100, Asp-208, and Arg-228 .[6][7]
-
Van der Waals Contacts: Hydrophobic interactions, primarily from the aromatic side chains of Tyr-12 and Tyr-100 , stack against the pyranose ring, further stabilizing the complex.[6]
-
Conformational Adjustments: Upon ligand binding, the binding site undergoes subtle but important conformational changes. Notably, the side chain of Tyr-100 reorients to optimize its interaction with the saccharide, and several ordered water molecules are displaced from the binding site.[8]
Detailed Experimental Protocols
Precise and reproducible experimental design is critical for studying protein-carbohydrate interactions. Below are representative protocols for two key techniques used to characterize the Con A/Me-α-Man system.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic binding parameters in a single experiment.
Methodology:
-
Sample Preparation (Critical Step):
-
Prepare a sufficient quantity of Con A and Me-α-Man.
-
Dialyze both the protein and the ligand extensively against the identical buffer batch to minimize heat artifacts from buffer mismatch. A typical buffer is 0.01 M dimethylglutaric acid-NaOH (pH 6.9) containing 0.15 M NaCl, and saturating concentrations of Mn²⁺ and Ca²⁺ ions.[1][2]
-
Accurately determine the concentrations of both solutions after dialysis. A typical setup uses ~50 µM Con A in the sample cell and ~1-2 mM Me-α-Man in the injection syringe.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe.
-
Set the experimental temperature (e.g., 25 °C). Allow the instrument to equilibrate.
-
Set the stirring speed to ensure rapid mixing without bubble formation (e.g., 750-1000 rpm).[9]
-
-
Titration:
-
Load the Con A solution into the 200 µL sample cell and the Me-α-Man solution into the injection syringe (typically 40 µL).[9]
-
Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) at timed intervals (e.g., 150 seconds) to allow a return to baseline.[9][10] The first injection is typically smaller (e.g., 0.2-0.5 µL) and is often discarded during analysis to remove artifacts from syringe equilibration.[10]
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site independent) to extract the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).
-
X-ray Crystallography
This technique provides the high-resolution, three-dimensional structure of the Con A/Me-α-Man complex, revealing the precise atomic interactions.
Methodology:
-
Crystallization:
-
Prepare a highly purified and concentrated solution of Con A.
-
Co-crystallize the protein in the presence of a molar excess of Me-α-Man. This can be achieved using methods like hanging-drop or sitting-drop vapor diffusion.
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to find conditions that yield diffraction-quality single crystals.
-
-
Data Collection:
-
Cryo-protect a suitable crystal and mount it for data collection.
-
Expose the crystal to a high-intensity, monochromatic X-ray beam, typically at a synchrotron source to achieve high resolution.[8]
-
Rotate the crystal in the beam and collect a series of diffraction images.
-
-
Structure Determination and Refinement:
-
Process the diffraction images to determine the unit cell parameters, space group, and reflection intensities.
-
Solve the phase problem. For a known protein like Con A, this is typically done by molecular replacement using a previously determined structure as a search model.[11][12]
-
Build an atomic model of the protein-ligand complex into the resulting electron density map.
-
Perform iterative cycles of computational refinement to optimize the fit of the model to the experimental data. This process minimizes crystallographic R-factors (R_work and R_free), which measure the agreement between the model and the data.[8][11]
-
-
Analysis:
-
Analyze the final, refined structure to identify key protein-ligand contacts, hydrogen bonds, and the positions of water molecules.
-
References
- 1. Thermodynamics of monosaccharide binding to concanavalin A, pea (Pisum sativum) lectin, and lentil (Lens culinaris) lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of Glycan Recognition by Concanavalin A Using Absolute Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnetic resonance studies of concanavalin A: location of the binding site of alpha-methyl-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of the concanavalin A-methyl alpha-D-mannopyranoside complex at 6-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. Studies of Highly-Ordered Heterodiantennary Mannose/Glucose-Functionalized Polymers and Concanavalin A Protein Interactions Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The crystal structure of the complexes of concanavalin A with 4'-nitrophenyl-alpha-D-mannopyranoside and 4'-nitrophenyl-alpha-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The crystal structure of the complex of concanavalin A with 4'-methylumbelliferyl-alpha-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methyl α-D-mannopyranoside in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl α-D-mannopyranoside is a synthetic monosaccharide that serves as a crucial tool in glycobiology and cell signaling research. Its primary function lies in its ability to act as a competitive inhibitor of mannose-binding lectins, proteins that play a pivotal role in a multitude of cellular processes, including cell adhesion, immune responses, and pathogen recognition. By selectively blocking the mannose-binding sites of these lectins, Methyl α-D-mannopyranoside allows for the elucidation of their functions and the modulation of downstream signaling cascades. This technical guide provides an in-depth overview of the function of Methyl α-D-mannopyranoside in cell signaling, with a focus on its inhibitory effects on Concanavalin (B7782731) A (ConA) and the bacterial adhesin FimH. We present quantitative data on its binding affinities, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows involved.
Core Function: Competitive Inhibition of Mannose-Binding Lectins
Methyl α-D-mannopyranoside is a stable, cell-permeable derivative of D-mannose. Its structural resemblance to the mannose residues found on glycoproteins and glycolipids allows it to bind to the carbohydrate recognition domains (CRDs) of mannose-specific lectins. This binding is competitive, meaning it prevents the lectins from interacting with their natural mannosylated ligands on cell surfaces, thereby inhibiting the initiation of downstream signaling events.
Two well-characterized examples of lectins inhibited by Methyl α-D-mannopyranoside are:
-
Concanavalin A (ConA): A plant lectin widely used in immunology to stimulate T-lymphocyte activation and proliferation. ConA binds to mannose residues on the T-cell receptor (TCR) complex and other cell surface glycoproteins, clustering them and triggering intracellular signaling cascades that mimic antigen-induced activation.
-
FimH: A bacterial adhesin located at the tip of type 1 pili of uropathogenic Escherichia coli (UPEC). FimH mediates the attachment of UPEC to mannosylated uroplakin proteins on the surface of bladder epithelial cells, a critical step in the pathogenesis of urinary tract infections (UTIs). This adhesion also triggers host cell signaling pathways.
Impact on Cell Signaling Pathways
The inhibitory action of Methyl α-D-mannopyranoside on lectin-ligand interactions has significant consequences for various cell signaling pathways.
Inhibition of Concanavalin A-Induced T-Cell Activation
ConA-mediated cross-linking of T-cell surface glycoproteins initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine production. Methyl α-D-mannopyranoside can effectively block these processes. The activation can be completely inhibited by the addition of 100 mM methyl alpha-D-mannopyranoside at the initiation of the culture[1].
The signaling pathway initiated by ConA involves the activation of multiple downstream molecules. The binding of ConA to the T-cell surface leads to the activation of kinases and the subsequent phosphorylation of various signaling proteins, culminating in the activation of transcription factors that drive the expression of genes involved in T-cell proliferation and effector functions.
Interruption of FimH-Mediated Signaling in Urothelial Cells
The binding of FimH to uroplakins on bladder epithelial cells is a key event in the pathogenesis of UTIs. This interaction not only anchors the bacteria to the cell surface but also triggers host signaling pathways that can lead to bacterial invasion and inflammation. Methyl α-D-mannopyranoside can prevent these events by blocking the initial bacterial adhesion.
FimH-mediated signaling has been shown to involve the activation of the NF-κB and JAK/STAT pathways, leading to the production of pro-inflammatory cytokines.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of Methyl α-D-mannopyranoside with Concanavalin A and FimH.
Table 1: Binding Affinity of Methyl α-D-mannopyranoside to Concanavalin A
| Parameter | Value | Method | Reference |
| Association Rate Constant (k_on) | Not specified | Temperature-Jump Relaxation | [2] |
| Dissociation Rate Constant (k_off) | Not specified | Temperature-Jump Relaxation | [2] |
| Dissociation Constant (K_d) | Not specified | Temperature-Jump Relaxation | [2] |
Note: While specific kinetic constants were not provided in the abstract, the study indicates that the affinity differences between various saccharides for ConA are primarily due to differences in their dissociation rate constants.
Table 2: Inhibitory Activity of Methyl α-D-mannopyranoside against FimH
| Parameter | Value | Assay | Reference |
| IC50 | 2810.7 nM | Competitive ELISA | [3] |
| Inhibition of Bacterial Adhesion | Dose-dependent | Cell-based adhesion assay | [3] |
Note: The referenced study also reports on more potent synthetic derivatives of mannopyranoside.
Experimental Protocols
Competitive ELISA for Lectin Binding Inhibition
This protocol describes a general method to determine the inhibitory concentration (IC50) of Methyl α-D-mannopyranoside for the binding of a lectin to its glycosylated ligand.
Materials:
-
96-well microtiter plates
-
Mannosylated protein (e.g., mannan-BSA) for coating
-
Lectin (e.g., Concanavalin A or recombinant FimH)
-
Biotinylated anti-lectin antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Methyl α-D-mannopyranoside
Procedure:
-
Coating: Coat the wells of a 96-well plate with the mannosylated protein (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibition: Prepare serial dilutions of Methyl α-D-mannopyranoside in binding buffer (e.g., PBS). Add the diluted inhibitor to the wells, followed by a constant concentration of the lectin. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add the biotinylated anti-lectin antibody and incubate for 1 hour. Wash, then add streptavidin-HRP and incubate for 30 minutes.
-
Development: Add TMB substrate and incubate until color develops. Stop the reaction with stop solution.
-
Measurement: Read the absorbance at 450 nm. The IC50 value is the concentration of Methyl α-D-mannopyranoside that causes a 50% reduction in the signal.
Macrophage Phagocytosis Assay
This assay can be adapted to assess the role of mannose-binding lectins in the phagocytosis of mannosylated particles (e.g., yeast or bacteria) and the inhibitory effect of Methyl α-D-mannopyranoside.
Materials:
-
Macrophage cell line (e.g., J774 or RAW 264.7)
-
Mannosylated particles (e.g., zymosan, fluorescently labeled)
-
Methyl α-D-mannopyranoside
-
Cell culture medium
-
Phagocytosis buffer (e.g., HBSS)
-
Trypan blue solution
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Culture: Culture macrophages in a suitable format (e.g., 24-well plate with coverslips for microscopy).
-
Inhibition: Pre-incubate the macrophages with varying concentrations of Methyl α-D-mannopyranoside for 30-60 minutes.
-
Phagocytosis: Add the fluorescently labeled mannosylated particles to the cells and incubate for a defined period (e.g., 1-2 hours) to allow for phagocytosis.
-
Washing: Wash the cells with cold PBS to remove non-phagocytosed particles.
-
Quenching (for microscopy): Add trypan blue to quench the fluorescence of extracellular particles.
-
Analysis:
-
Microscopy: Visualize the cells under a fluorescence microscope and quantify the number of phagocytosed particles per cell.
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity to determine the percentage of phagocytic cells and the mean fluorescence intensity.
-
Western Blotting for Phosphorylated Signaling Proteins
This protocol is for detecting the phosphorylation of key signaling proteins (e.g., STATs) in response to lectin stimulation and its inhibition by Methyl α-D-mannopyranoside.
Materials:
-
Cells of interest (e.g., T-cells or urothelial cells)
-
Lectin stimulant (e.g., ConA or UPEC)
-
Methyl α-D-mannopyranoside
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT and anti-total-STAT)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Treat cells with the lectin stimulant in the presence or absence of varying concentrations of Methyl α-D-mannopyranoside for the desired time.
-
Lysis: Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total form of the signaling protein to confirm equal loading.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the inhibitory effect of Methyl α-D-mannopyranoside on a lectin-mediated cellular response.
Conclusion
Methyl α-D-mannopyranoside is an invaluable tool for dissecting the intricate roles of mannose-binding lectins in cell signaling. Its ability to competitively inhibit lectin-carbohydrate interactions provides a powerful means to modulate cellular responses and investigate the underlying molecular mechanisms. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to effectively utilize Methyl α-D-mannopyranoside in their studies of T-cell activation, bacterial pathogenesis, and other lectin-mediated biological processes. Further research focusing on obtaining precise quantitative data for the inhibition of specific signaling events will continue to enhance our understanding of these fundamental cellular communication pathways.
References
- 1. Concanavalin A-induced B-cell proliferation mediated by allogeneically derived helper factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding kinetics of this compound to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methyl α-D-Mannopyranoside: A Cornerstone for Chemical Synthesis in Research and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl α-D-mannopyranoside, a readily available and versatile carbohydrate derivative, has emerged as a critical starting material in the complex world of chemical synthesis. Its unique stereochemical arrangement and the presence of multiple hydroxyl groups make it an ideal scaffold for the construction of a diverse array of complex molecules, ranging from intricate oligosaccharides to novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of methyl α-D-mannopyranoside, detailed experimental protocols for its key transformations, and its applications as a precursor in chemical synthesis, with a particular focus on its role in drug development.
Core Properties of Methyl α-D-Mannopyranoside
A thorough understanding of the physicochemical properties of methyl α-D-mannopyranoside is fundamental for its effective use in synthesis. The following table summarizes its key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₆ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Melting Point | 193-196 °C | |
| Optical Rotation [α]20/D | +77.0° to +82.0° (c = 1-10% in H₂O) | |
| Solubility | Water: 100 mg/mL (clear, colorless) | |
| Appearance | White to off-white powder |
Strategic Chemical Transformations: A Workflow for Derivatization
The synthetic utility of methyl α-D-mannopyranoside lies in the selective modification of its four hydroxyl groups at the C-2, C-3, C-4, and C-6 positions. A typical workflow involves a series of protection, activation, and glycosylation steps to achieve the desired target molecule.
Caption: General workflow for the chemical synthesis starting from methyl α-D-mannopyranoside.
Key Experimental Protocols
The following section provides detailed methodologies for key transformations of methyl α-D-mannopyranoside, essential for its use as a synthetic precursor.
Selective Protection of Hydroxyl Groups
Selective protection of the hydroxyl groups is paramount for achieving regioselectivity in subsequent reactions. The formation of a 4,6-O-benzylidene acetal is a common strategy to protect the primary C-6 hydroxyl and the C-4 hydroxyl group.
Synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside
This protocol utilizes 2,6-dimethylbenzaldehyde (B72290) to achieve high selectivity for the 4,6-O-benzylidene acetal.[2]
-
Reactants:
-
Methyl α-D-mannopyranoside
-
2,6-dimethylbenzaldehyde
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., anhydrous N,N-dimethylformamide - DMF)
-
-
Procedure:
-
Dissolve methyl α-D-mannopyranoside in anhydrous DMF.
-
Add 2,6-dimethylbenzaldehyde and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Quench the reaction with a base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
| Reactant | Molar Ratio | Typical Yield | Reference |
| Methyl α-D-mannopyranoside | 1.0 | 85-95% | [2] |
| 2,6-dimethylbenzaldehyde | 1.5-2.0 | [2] | |
| p-toluenesulfonic acid | 0.05-0.1 | [2] |
Acylation of Hydroxyl Groups
Acylation, such as acetylation or benzoylation, is a common method to protect the remaining free hydroxyl groups or to introduce specific functionalities.
Regioselective Benzoylation
The regioselectivity of benzoylation can be controlled by the choice of reaction conditions.
-
Formation of Methyl 3-O-benzoyl-α-D-mannopyranoside (Dibutyltin Oxide Method): [3][4]
-
Reflux a mixture of methyl α-D-mannopyranoside and dibutyltin (B87310) oxide in methanol.
-
Remove the solvent to obtain the 2,3-O-stannylene intermediate.
-
React the intermediate with benzoyl chloride in a suitable solvent (e.g., 1,4-dioxane) at room temperature.
-
Purify the product by chromatography.
-
-
Formation of Methyl 6-O-benzoyl-α-D-mannopyranoside (Direct Method): [3][4]
-
Dissolve methyl α-D-mannopyranoside in pyridine (B92270).
-
Add benzoyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature until completion.
-
Work up the reaction and purify the product by chromatography.
-
| Product | Method | Typical Yield | Reference |
| Methyl 3-O-benzoyl-α-D-mannopyranoside | Dibutyltin Oxide | ~77% | [3] |
| Methyl 6-O-benzoyl-α-D-mannopyranoside | Direct | ~48% | [3] |
Per-O-Acetylation
A general procedure for the per-O-acetylation of a methyl pyranoside is as follows, adapted from a protocol for the corresponding glucopyranoside.[5]
-
Reactants:
-
Methyl α-D-mannopyranoside
-
Acetic anhydride (B1165640)
-
Pyridine
-
-
Procedure:
-
Cool a mixture of methyl α-D-mannopyranoside and pyridine to 0 °C.
-
Add acetic anhydride dropwise.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization.
-
Activation as a Glycosyl Donor
To be used in glycosylation reactions, the anomeric position of a mannoside derivative must be activated. A common method is the formation of a trichloroacetimidate donor.
Formation of a Glycosyl Trichloroacetimidate
The following is a general protocol for the formation of a glycosyl trichloroacetimidate from a hemiacetal, which can be obtained from the corresponding methyl glycoside.[6]
Caption: Key components for the synthesis of a glycosyl trichloroacetimidate donor.
-
Procedure:
-
Dissolve the protected mannopyranosyl hemiacetal in anhydrous dichloromethane (B109758).
-
Add trichloroacetonitrile and a catalytic amount of a base (e.g., DBU or potassium carbonate).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Filter off the base and concentrate the filtrate.
-
Purify the resulting glycosyl trichloroacetimidate by column chromatography.
-
Glycosylation Reactions
The activated glycosyl donor can then be reacted with a glycosyl acceptor (another sugar molecule with a free hydroxyl group) to form a disaccharide.
General Glycosylation Protocol with a Trichloroacetimidate Donor [6]
-
Procedure:
-
Dissolve the glycosyl donor and acceptor in anhydrous dichloromethane in the presence of activated molecular sieves.
-
Cool the mixture to the desired temperature (e.g., -40 °C to 0 °C).
-
Add a catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf or boron trifluoride etherate - BF₃·OEt₂).
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a base (e.g., pyridine or triethylamine).
-
Filter the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the disaccharide by column chromatography.
-
Applications in Drug Development
Methyl α-D-mannopyranoside and its derivatives are of significant interest in drug development. They can act as mimetics of mannose-containing glycans that are involved in various biological processes, including bacterial and viral infections, and immune responses.
One notable application is in the development of anti-infective agents. For instance, mannoside derivatives can act as antagonists of bacterial adhesins, such as FimH from uropathogenic Escherichia coli, thereby preventing bacterial adhesion to host cells, a crucial step in the infection process.[7][8] The synthesis of mannosyl triazoles as FimH antagonists is a prime example of this strategy.[7]
Furthermore, methyl α-D-mannopyranoside has been utilized in the mannosylation of lipid nanoparticles (LNPs) for targeted drug and vaccine delivery.[9] This approach leverages the mannose receptors present on antigen-presenting cells (APCs) to enhance the delivery of therapeutic payloads to these specific cells, thereby improving the efficacy of vaccines and immunotherapies.[9]
The synthesis of complex carbohydrate structures, such as those found on the surface of pathogens or cancer cells, is another critical area where methyl α-D-mannopyranoside serves as a key building block. These synthetic glycans are invaluable tools for studying disease mechanisms and for the development of carbohydrate-based vaccines and diagnostics.
Conclusion
Methyl α-D-mannopyranoside is a foundational building block in modern carbohydrate chemistry. Its well-defined stereochemistry and the potential for selective modification of its hydroxyl groups provide a robust platform for the synthesis of a wide range of complex and biologically relevant molecules. The detailed protocols and synthetic strategies outlined in this guide are intended to empower researchers and drug development professionals to harness the full potential of this versatile precursor in their scientific endeavors. As our understanding of the role of carbohydrates in health and disease continues to expand, the importance of methyl α-D-mannopyranoside as a key synthetic intermediate is set to grow even further.
References
- 1. herbs-tech.com [herbs-tech.com]
- 2. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Methyl a- D -mannopyranoside = 99.0 HPLC 617-04-9 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Methyl α-D-mannopyranoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methyl α-D-mannopyranoside, a key carbohydrate derivative with significant applications in biomedical research and drug development. This document presents detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts, as well as the key IR absorption bands for methyl α-D-mannopyranoside.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of methyl α-D-mannopyranoside was recorded in deuterium (B1214612) oxide (D₂O). The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.
Table 1: ¹H NMR Data of Methyl α-D-mannopyranoside in D₂O
| Proton | Chemical Shift (δ, ppm) |
| H-1 | 4.75 |
| H-2 | 3.93 |
| H-3 | 3.82 |
| H-4 | 3.65 |
| H-5 | 3.72 |
| H-6a | 3.78 |
| H-6b | 3.78 |
| -OCH₃ | 3.38 |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum of methyl α-D-mannopyranoside was also acquired in deuterium oxide (D₂O). The chemical shifts (δ) are provided in ppm.
Table 2: ¹³C NMR Data of Methyl α-D-mannopyranoside in D₂O
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 100.9 |
| C-2 | 70.8 |
| C-3 | 71.2 |
| C-4 | 67.5 |
| C-5 | 73.6 |
| C-6 | 61.7 |
| -OCH₃ | 55.1 |
Infrared (IR) Spectroscopic Data
The IR spectrum of methyl α-D-mannopyranoside was obtained from a solid sample prepared as a potassium bromide (KBr) pellet.[1] The table below lists the major absorption bands and their corresponding functional groups.
Table 3: IR Absorption Data of Methyl α-D-mannopyranoside (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3400 (broad) | O-H stretching (hydroxyl groups) |
| 2920 | C-H stretching (aliphatic) |
| 1450 | C-H bending |
| 1080 | C-O stretching |
| 1040 | C-O-C stretching (anomeric) |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation: A sample of methyl α-D-mannopyranoside is dissolved in deuterium oxide (D₂O) to a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A Bruker Avance III HD spectrometer, or a similar high-resolution NMR instrument, operating at a proton frequency of 400 MHz is utilized.
-
¹H NMR: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: One-dimensional carbon NMR spectra are recorded with proton decoupling. A spectral width of around 220 ppm is used, with a significantly larger number of scans (typically >1024) and a relaxation delay of 2-5 seconds to ensure adequate signal averaging for the less sensitive ¹³C nucleus.
-
Referencing: The chemical shifts for both ¹H and ¹³C spectra in D₂O are typically referenced to the residual HDO signal or an external standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground methyl α-D-mannopyranoside is mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is thoroughly ground to a fine, homogeneous powder.
-
A portion of the mixture is transferred to a pellet-forming die.
-
The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Thermo Fisher Scientific model, is used for analysis.
-
Measurement: A background spectrum of a pure KBr pellet is recorded first. Subsequently, the sample pellet is placed in the sample holder, and the infrared spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹). A sufficient number of scans (e.g., 16-32) are co-added to obtain a high-quality spectrum.
Data Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of methyl α-D-mannopyranoside.
Caption: Workflow for Spectroscopic Data Acquisition and Analysis.
References
An In-depth Technical Guide to Methyl α-D-mannopyranoside: From Discovery to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl α-D-mannopyranoside, a simple methyl glycoside, has a rich history rooted in the foundational work of carbohydrate chemistry. Initially a subject of fundamental synthetic and structural studies, this molecule has evolved into a critical tool in glycobiology and a promising scaffold in drug development. Its ability to competitively inhibit mannose-binding lectins has positioned it at the forefront of research into anti-adhesion therapies for bacterial infections and targeted drug delivery. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of Methyl α-D-mannopyranoside, with a focus on its relevance to researchers and professionals in the pharmaceutical sciences.
Discovery and History: A Legacy of Emil Fischer
Fischer's work was revolutionary for several reasons. It provided a method to convert the reducing hemiacetal of a sugar into a more stable non-reducing acetal, which was crucial for subsequent chemical manipulations. Furthermore, the formation of two anomeric products (α and β) from this reaction provided critical evidence for the cyclic structure of monosaccharides, a concept that Fischer himself proposed.[2] His "lock-and-key" model of enzyme-substrate interaction, conceived in 1894, was also influenced by his work on the specificity of enzymes in hydrolyzing different glycosidic linkages.[2]
Following Fischer's foundational work, other methods for glycoside synthesis were developed, with the Koenigs-Knorr reaction , established in the early 20th century, becoming another cornerstone of carbohydrate chemistry.[4] This method, involving the reaction of a glycosyl halide with an alcohol in the presence of a silver salt promoter, offered greater control over the stereochemical outcome of the glycosidic bond formation.[4]
The historical progression of the synthesis of Methyl α-D-mannopyranoside can be visualized as a timeline of key discoveries in glycoside chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Methyl α-D-mannopyranoside is essential for its application in research and development. The following tables summarize key quantitative data for this compound.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₆ | [5] |
| Molecular Weight | 194.18 g/mol | [5] |
| CAS Number | 617-04-9 | [6][5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 193-196 °C | |
| Optical Rotation [α]²⁰/D | +77.0° to +82.0° (c=1-10% in water) | |
| Solubility | Soluble in water |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹H NMR (D₂O) | δ (ppm): 4.75 (d, J=1.5 Hz, 1H, H-1), 3.90 (dd, J=3.5, 1.5 Hz, 1H, H-2), 3.80 (dd, J=9.0, 3.5 Hz, 1H, H-3), 3.75-3.65 (m, 2H, H-6a, H-6b), 3.62 (t, J=9.0 Hz, 1H, H-4), 3.50 (ddd, J=9.0, 5.5, 2.5 Hz, 1H, H-5), 3.35 (s, 3H, OCH₃) | [7] |
| ¹³C NMR (D₂O) | δ (ppm): 101.5 (C-1), 73.8 (C-5), 71.5 (C-3), 71.0 (C-2), 67.5 (C-4), 61.5 (C-6), 55.5 (OCH₃) | [8][9][10][11][12] |
| FTIR (KBr) | Major peaks (cm⁻¹): ~3400 (O-H stretch), ~2900 (C-H stretch), ~1100-1000 (C-O stretch) | [6] |
Synthesis of Methyl α-D-mannopyranoside
Two primary methods have been historically and are currently employed for the synthesis of Methyl α-D-mannopyranoside: the Fischer glycosidation and the Koenigs-Knorr reaction.
Fischer Glycosidation
This is the most direct method for preparing simple methyl glycosides.[13] It involves the acid-catalyzed reaction of the parent monosaccharide with methanol (B129727). The reaction generally favors the formation of the thermodynamically more stable anomer, which in the case of mannose, is the α-anomer.[13]
Experimental Protocol (General)
A general protocol for the Fischer glycosidation of D-mannose is as follows:
-
Preparation of Methanolic HCl: Anhydrous D-mannose is suspended in anhydrous methanol. A catalytic amount of a strong acid, typically hydrogen chloride (generated by the addition of acetyl chloride to methanol or by bubbling HCl gas), is added.[14]
-
Reaction: The mixture is heated at reflux for several hours.[14] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Workup: After the reaction is complete, the solution is cooled and neutralized with a base (e.g., silver carbonate, sodium bicarbonate, or an ion-exchange resin).
-
Isolation and Purification: The solvent is removed under reduced pressure, and the resulting syrup is purified. Crystallization from a suitable solvent (e.g., methanol or ethanol) often yields the pure Methyl α-D-mannopyranoside.[14]
References
- 1. Emil Fischer [chemistry.msu.edu]
- 2. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]
- 3. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 5. α-Methyl-D-mannopyranoside [webbook.nist.gov]
- 6. Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METHYL-ALPHA-D-MANNOPYRANOSIDE(617-04-9) 1H NMR spectrum [chemicalbook.com]
- 8. METHYL-ALPHA-D-MANNOPYRANOSIDE(617-04-9) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
Methyl α-D-Mannopyranoside in Lilium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Lilium, a genus of herbaceous flowering plants, is known for its ornamental value and its use in traditional medicine. Phytochemical investigations of Lilium species have revealed a diverse array of bioactive compounds, including steroidal glycosides and phenolic compounds.[1][3] Among the less studied constituents is methyl α-D-mannopyranoside, a simple sugar derivative that has been reported in Lilium pumilum and Lilium tenuifolium.[1][2] This compound has garnered interest for its potential biological activities, including its role as a competitive inhibitor of mannose-binding proteins and its application as a plant growth regulator.[4] This guide aims to consolidate the current knowledge on methyl α-D-mannopyranoside, with a specific focus on its relevance to Lilium species, to facilitate further research and development.
Physicochemical Properties
Methyl α-D-mannopyranoside is a white, crystalline powder with the molecular formula C₇H₁₄O₆ and a molecular weight of 194.18 g/mol .[5] It is soluble in water and has a melting point of approximately 193-196 °C. Detailed physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of Methyl α-D-Mannopyranoside
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₆ | [5] |
| Molecular Weight | 194.18 g/mol | [5] |
| Appearance | White to off-white powder | |
| Melting Point | 193-196 °C | |
| Solubility | Soluble in water | |
| Optical Rotation [α]20/D | +77.0° to +82.0° (c = 1-10% in water) | |
| CAS Number | 617-04-9 | [5] |
Occurrence and Quantitative Data in Plant Species
Methyl α-D-mannopyranoside has been identified in Lilium pumilum and Lilium tenuifolium.[1][2] However, specific quantitative data regarding its concentration in these species is not available in the reviewed scientific literature. A United States patent describes the isolation of methyl α-D-mannopyranoside from various mannose-containing plant materials and provides some yield information. It is important to note that these yields are not specific to Lilium species but can provide a general reference.
Table 2: Yield of Methyl α-D-Mannopyranoside from Various Plant-Based Materials (Not Specific to Lilium Species)
| Plant Material Source | Yield | Reference |
| Masonite Process Extract | 4.9% (total) | [4] |
| Conifer Wood Extract | Up to 50-55% of theoretical | [4] |
Biological Activity and Potential Applications
Plant Growth Regulation
Methyl α-D-mannopyranoside is recognized as a plant growth regulator. Its proposed mechanism of action involves the modulation of lectin activity. Lectins are carbohydrate-binding proteins that can bind to sugars like glucose, playing a role in various physiological processes. It is suggested that methyl α-D-mannopyranoside competes with glucose for binding to lectins. This displacement of glucose makes it available for transport to growing points in the plant, thereby promoting growth, increasing fruit and flower yields, and enhancing turgidity.
Interaction with Mannose-Binding Proteins
Methyl α-D-mannopyranoside acts as a competitive inhibitor of mannose-binding proteins. This property is particularly relevant in the context of microbial pathogenesis, as many pathogens utilize mannose-binding lectins to adhere to host cells. By blocking these lectins, methyl α-D-mannopyranoside can potentially inhibit microbial adhesion and subsequent infection.
Other Potential Bioactivities
While research on the specific bioactivities of methyl α-D-mannopyranoside isolated from Lilium is limited, studies on the genus have revealed a wide range of pharmacological activities associated with other constituents, such as antioxidant and anti-inflammatory effects.[6][7][8] Further investigation is warranted to explore the full spectrum of biological activities of methyl α-D-mannopyranoside from Lilium sources.
Signaling Pathway
The role of methyl α-D-mannopyranoside as a plant growth regulator can be depicted in a signaling pathway involving lectin binding.
References
- 1. mdpi.com [mdpi.com]
- 2. Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenolic Compounds and Antioxidant Activity of Bulb Extracts of Six Lilium Species Native to China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3531461A - Production and recovery of this compound - Google Patents [patents.google.com]
- 5. α-Methyl-D-mannopyranoside [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of Bioactive Compounds Having Antioxidant and Anti-Inflammatory Effects of Liliaceae Family Flower Petal Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
A Comprehensive Technical Guide to the Handling and Storage of Methyl α-D-mannopyranoside Powder
For researchers, scientists, and professionals in drug development, the proper handling and storage of chemical compounds are paramount to ensure experimental integrity, safety, and longevity of the material. This guide provides an in-depth overview of the essential practices for managing Methyl α-D-mannopyranoside powder.
Core Properties of Methyl α-D-mannopyranoside
Methyl α-D-mannopyranoside is a white to off-white, odorless crystalline solid.[1][2][3] Understanding its fundamental physical and chemical properties is the first step toward safe and effective handling.
| Property | Value | Source |
| CAS Number | 617-04-9 | [2][4] |
| Molecular Formula | C₇H₁₄O₆ | [5] |
| Molecular Weight | 194.18 g/mol | [6] |
| Melting Point | 193-196 °C | [1] |
| Appearance | White to off-white powder/solid | [1][3][6] |
| Odor | Odorless | [2][3] |
Solubility Profile
The solubility of a compound is a critical factor in the preparation of solutions for various experimental protocols.
| Solvent | Solubility | Source |
| Water | 1000 g/L; 100 mg/mL (clear, colorless solution) | [4] |
| Methanol | Soluble | [1] |
| DMSO | 100 mg/mL (ultrasonication may be needed) | [6] |
| Ether | Insoluble | [1] |
Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is essential to maintain the stability and purity of Methyl α-D-mannopyranoside and to ensure the safety of laboratory personnel.
Storage Conditions
| Parameter | Recommendation | Source |
| Temperature | Store in a dry, cool, and well-ventilated place.[3] Specific temperature ranges include 15-25°C, 0-8°C, -20°C for long-term (3 years), and 4°C for shorter-term (2 years) storage.[6][7] | [3][6][7] |
| Container | Keep container tightly closed. | [3] |
| Incompatibilities | Strong oxidizing agents. | [2] |
Handling Procedures
Standard laboratory procedures should be followed to minimize exposure and maintain the integrity of the compound.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Wear suitable chemical-resistant gloves.[4]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: In case of dust formation, use a particulate filter respirator.[4]
-
-
Engineering Controls:
-
General Hygiene:
Experimental Protocols
Stability Assessment of Methyl α-D-mannopyranoside Powder
Objective: To determine the stability of Methyl α-D-mannopyranoside powder under various environmental conditions.
Methodology:
-
Sample Preparation: Aliquot 1 gram of Methyl α-D-mannopyranoside powder into separate, labeled, airtight containers for each storage condition to be tested.
-
Storage Conditions:
-
Condition A: Ambient room temperature (20-25°C) with ambient humidity.
-
Condition B: Refrigerated (2-8°C).
-
Condition C: Frozen (-20°C).
-
Condition D: Elevated temperature (40°C).
-
Condition E: High humidity (75% RH) at ambient temperature.
-
-
Time Points: Analyze the samples at initial (T=0), 1 month, 3 months, 6 months, and 12 months.
-
Analysis: At each time point, assess the following for each sample:
-
Appearance: Visually inspect for any changes in color or texture.
-
Purity: Analyze by High-Performance Liquid Chromatography (HPLC) to detect any degradation products.
-
Water Content: Determine the water content by Karl Fischer titration.
-
-
Data Evaluation: Compare the results from each time point and condition to the initial analysis to evaluate the extent of any degradation.
Solubility Determination Protocol
Objective: To quantitatively determine the solubility of Methyl α-D-mannopyranoside in various solvents.
Methodology:
-
Solvent Selection: Prepare a panel of common laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone).
-
Equilibrium Solubility Method:
-
Add an excess amount of Methyl α-D-mannopyranoside powder to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully extract a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved Methyl α-D-mannopyranoside using a suitable analytical method, such as HPLC with a refractive index detector or a validated UV-Vis spectrophotometric method.
-
-
Data Reporting: Express the solubility in mg/mL or g/L.
Visual Workflow and Pathway Diagrams
To further clarify the handling and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the safe handling and storage of Methyl alpha-D-mannopyranoside powder.
Caption: Experimental workflow for the stability assessment of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methyl alpha-D-mannopyranoside: Properties, Applications, and Experimental Protocols
This technical guide provides a comprehensive overview of this compound, a crucial molecule in glycobiology and drug discovery. This document details its chemical and physical properties, explores its significant role in various biological processes, and outlines key experimental protocols for its application in research and development.
Core Properties of this compound
This compound is a stable, synthetically accessible monosaccharide derivative. Its fundamental properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 617-04-9 | [1] |
| Molecular Formula | C₇H₁₄O₆ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Optical Rotation | +77.0° to +82.0° (c=4, H₂O) | [3] |
| Melting Point | 193-196 °C | [4] |
| Solubility | Soluble in water | [5] |
Biological Significance and Applications
This compound is a competitive inhibitor of mannose-binding proteins, also known as lectins.[6] This property makes it an invaluable tool in several research and therapeutic areas:
-
Inhibition of Bacterial Adhesion: It effectively blocks the adhesion of pathogens like Escherichia coli to host cells by inhibiting the FimH lectin on bacterial pili.[7][8] This is a cornerstone of anti-adhesion therapy, a promising alternative to antibiotics for treating urinary tract infections.[8]
-
Affinity Chromatography: Due to its specific binding to mannose-specific lectins like Concanavalin (B7782731) A, it is widely used for the purification of glycoproteins and other glycoconjugates.[9]
-
Lectin-Binding Studies: It serves as a model ligand for investigating the binding kinetics and thermodynamics of carbohydrate-protein interactions.[10][11]
-
Drug Development: Its derivatives are being explored for various therapeutic applications, including antiviral and antifungal agents.[12] It is also used in the mannosylation of lipid nanoparticles for targeted drug and vaccine delivery to mannose receptors on antigen-presenting cells.[9]
-
Enzyme Substrate: It acts as a substrate for enzymes like α1,2-Mannosyltransferase, facilitating the study of carbohydrate metabolism.[5][13]
Signaling Pathway: Inhibition of FimH-Mediated Bacterial Adhesion
The primary mechanism of action for this compound in preventing bacterial infections is through the competitive inhibition of the FimH adhesin found on the type 1 pili of uropathogenic E. coli (UPEC). The logical flow of this interaction and its inhibition is depicted below.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
This protocol assesses the ability of this compound to prevent bacterial invasion of host cells.
Methodology:
-
Cell Culture: Human bladder epithelial cells or macrophage cell lines (e.g., THP-1) are cultured to confluence in 96-well plates.[14]
-
Bacterial Preparation: Uropathogenic E. coli (e.g., strain UTI89) are grown to the mid-logarithmic phase. The bacterial suspension is then washed and resuspended in a suitable buffer.[15]
-
Inhibitor Treatment: The bacterial suspension is pre-incubated with varying concentrations of this compound (e.g., 3%) to allow for binding to FimH.[14]
-
Infection: The host cells are infected with the treated bacterial suspension at a specific multiplicity of infection (MOI), for instance, 10, and incubated for a defined period (e.g., 1 hour) to allow for bacterial adhesion and invasion.[14]
-
Gentamicin Treatment: The medium is replaced with fresh medium containing gentamicin to eliminate any remaining extracellular bacteria.
-
Cell Lysis and Plating: Host cells are washed and then lysed to release the intracellular bacteria. The lysate is serially diluted and plated on agar plates to determine the number of colony-forming units (CFUs), which corresponds to the number of viable intracellular bacteria.[14]
This protocol describes the use of this compound to elute glycoproteins from a Concanavalin A (ConA) affinity column.
Methodology:
-
Column Preparation: A chromatography column is packed with Concanavalin A-agarose beads and equilibrated with a binding buffer.
-
Sample Loading: A protein mixture containing the target glycoprotein is loaded onto the column. Glycoproteins with mannose residues will bind to the ConA.
-
Washing: The column is washed with the binding buffer to remove unbound proteins.
-
Elution: The bound glycoprotein is eluted from the column by applying a buffer containing a competitive ligand, such as 0.1-0.5 M this compound.[9] The this compound displaces the glycoprotein from the ConA resin.
-
Fraction Collection and Analysis: The eluted fractions are collected and analyzed for the presence of the purified glycoprotein using methods like SDS-PAGE and Western blotting.
This advanced technique is used to study the rapid binding kinetics between this compound and a lectin.
Methodology:
-
Sample Preparation: A solution containing the lectin (e.g., Concanavalin A) and a fluorescent indicator ligand that also binds to the lectin is prepared.[10]
-
Competitive Binding: this compound is added to the solution, where it competes with the fluorescent indicator for binding to the lectin.
-
Temperature Jump: The temperature of the solution is rapidly increased (a "temperature jump"), which perturbs the binding equilibrium.
-
Relaxation Monitoring: The system's return to equilibrium (relaxation) is monitored by observing the change in fluorescence of the indicator ligand.
-
Data Analysis: The relaxation kinetics are analyzed to determine the association and dissociation rate constants for the binding of this compound to the lectin.[10][11]
Quantitative Binding Data
The binding affinity of this compound to FimH has been quantified, highlighting its potency as an inhibitor.
| Ligand | Target | Method | Kd (μM) | IC₅₀ (mM) | Reference(s) |
| Methyl α-D-mannopyranoside | FimH | Yeast Agglutination | 2.2 | 0.45 | [8] |
| D-Mannose | FimH | Yeast Agglutination | 2.3 | 0.56 | [8] |
This guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. The provided information on its properties, biological roles, and experimental usage is intended to facilitate further innovation in glycobiology and drug development.
References
- 1. α-Methyl-D-mannopyranoside [webbook.nist.gov]
- 2. Methyl-alpha-D-mannopyranoside, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound | 617-04-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Methyl-a-D-mannopyranoside [sigmaaldrich.com]
- 6. 甲基α-D-吡喃甘露糖苷 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]
- 9. 1-O-Methyl-alpha-D-mannopyranoside | 617-04-9 | M-4150 [biosynth.com]
- 10. Binding kinetics of this compound to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methyl α-D-mannopyranoside - α-Methyl D-mannoside [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Allosteric Coupling in the Bacterial Adhesive Protein FimH - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing Methyl α-D-mannopyranoside for Efficient Glycoprotein Elution from Concanavalin A (Con A) Agarose
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Elution of tightly bound solutes from concanavalin A Sepharose Factors affecting the desorption of cottonmouth venom glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elution of tightly bound solutes from concanavalin A Sepharose. Factors affecting the desorption of cottonmouth venom glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Leaching of concanavalin A during affinity chromatographic isolation of cell surface glycoproteins from human fetal neurons and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Affinity Chromatography with Methyl α-D-mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful purification technique that leverages the specific, reversible binding interaction between a biomolecule and a ligand immobilized on a chromatographic matrix. This method is particularly effective for isolating proteins with a high degree of purity. For mannose-binding proteins, such as certain lectins, affinity chromatography using a mannose-derivatized matrix is the method of choice. Methyl α-D-mannopyranoside, a stable and specific competitor for mannose-binding sites, serves as an excellent eluting agent, allowing for the gentle recovery of the purified protein.
This document provides a detailed protocol for the affinity chromatography of mannose-binding proteins using a mannose-functionalized agarose (B213101) matrix and elution with Methyl α-D-mannopyranoside. The protocol is broadly applicable to various mannose-binding proteins, with specific examples provided for Concanavalin A (Con A) and Mannan-Binding Lectin (MBL).
Principle of the Method
The principle of this affinity chromatography protocol is based on the specific interaction between the mannose-binding sites of the target protein and mannose residues covalently attached to an agarose resin. A crude protein sample is loaded onto the column under conditions that favor this binding. Non-binding proteins and contaminants are washed away. The purified mannose-binding protein is then eluted by introducing a solution containing a high concentration of a competitive inhibitor, Methyl α-D-mannopyranoside. This free sugar derivative competes with the immobilized mannose for the protein's binding sites, causing the protein to be released from the resin and collected in a purified form.
Quantitative Data Summary
The following tables summarize typical quantitative data for the affinity purification of representative mannose-binding proteins. Note that yields and purity are highly dependent on the source material, protein expression levels, and the specific experimental conditions.
Table 1: Resin Binding Capacities
| Affinity Resin | Target Protein | Binding Capacity |
| Concanavalin A Agarose | Thyroglobulin | 20-50 mg/mL of resin[1] |
| Mannose-Agarose | Concanavalin A | 50-70 mg/mL of resin |
| Mannose-Agarose | YFP-LecB fusion protein | 32 mg/mL of resin |
Table 2: Typical Purification Parameters for Mannose-Binding Proteins
| Parameter | Concanavalin A (from Jack Bean) | Mannan-Binding Lectin (from human serum) |
| Loading Buffer | 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4[2] | 0.04 M Imidazole-HCl, 1.25 M NaCl, 0.02 M CaCl₂, pH 7.8[3] |
| Wash Buffer | 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4[2] | 0.04 M Imidazole-HCl, 1.25 M NaCl, 0.02 M CaCl₂, pH 7.8[3] |
| Elution Buffer | 100-500 mM Methyl α-D-mannopyranoside in 20 mM Tris-HCl, 0.5 M NaCl, pH 7.4[2] | 0.02 M Imidazole-HCl containing a competitive sugar[3] |
| Typical Yield | High | Variable, dependent on serum concentration |
| Purity | >95% | High, often requires subsequent purification steps |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the affinity purification of a generic mannose-binding protein. Specific modifications for Concanavalin A and Mannan-Binding Lectin are noted.
Materials
-
Affinity Resin: Mannose-Agarose or Concanavalin A-Agarose (pre-packed or as a slurry)
-
Chromatography Column
-
Peristaltic Pump and Tubing (optional, for automated systems)
-
Fraction Collector (optional)
-
UV Spectrophotometer or other protein concentration determination method
-
Binding/Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4. Note: For MBL purification, an Imidazole-based buffer is used (see Table 2).[2][3]
-
Elution Buffer: 200 mM Methyl α-D-mannopyranoside in Binding/Wash Buffer. Note: The optimal concentration of Methyl α-D-mannopyranoside may need to be determined empirically and can range from 5 mM to 500 mM.[4]
-
Regeneration Buffers:
-
Storage Buffer: 0.1 M Acetate buffer, pH 6.0, containing 1 M NaCl, 1 mM MgCl₂, 1 mM MnCl₂, 1 mM CaCl₂, and 20% ethanol (B145695) (or 0.02% sodium azide) as a preservative.[1]
-
Crude Protein Sample: Clarified cell lysate or other protein solution containing the mannose-binding protein of interest.
Protocol
-
Column Preparation and Equilibration: a. If using a slurry, pack the column with the desired volume of mannose-agarose resin. b. Wash the column with 5-10 column volumes (CV) of distilled water to remove any storage solution. c. Equilibrate the column by washing with 5-10 CV of Binding/Wash Buffer. Ensure the pH and conductivity of the eluate match that of the buffer. For Con A purification, a pre-wash with a solution containing 1 M NaCl and 5 mM of MgCl₂, MnCl₂, and CaCl₂ is recommended to ensure the metalloprotein nature of the lectin is maintained.
-
Sample Loading: a. Apply the clarified crude protein sample to the equilibrated column. The flow rate should be slow to allow for maximum binding of the target protein to the resin (e.g., 15 cm/h).[2] b. Collect the flow-through fraction for analysis (e.g., by SDS-PAGE) to determine if all of the target protein has bound to the column.
-
Washing: a. Wash the column with 5-10 CV of Binding/Wash Buffer to remove non-specifically bound proteins. b. Monitor the absorbance of the eluate at 280 nm. Continue washing until the absorbance returns to baseline, indicating that all non-binding proteins have been removed.
-
Elution: a. Apply the Elution Buffer containing Methyl α-D-mannopyranoside to the column. b. Begin collecting fractions. The purified protein will elute as the competitive sugar displaces it from the resin. c. Monitor the protein concentration of the collected fractions by measuring the absorbance at 280 nm. d. Pool the fractions containing the purified protein.
-
Post-Elution Processing: a. The eluted protein will be in a buffer containing a high concentration of Methyl α-D-mannopyranoside. If this interferes with downstream applications, it can be removed by dialysis or buffer exchange chromatography.
-
Column Regeneration and Storage: a. To regenerate the column for reuse, wash with several CV of high pH and low pH regeneration buffers. A typical procedure involves alternating washes with a high pH buffer (e.g., 0.1 M Borate, pH 8.5 with 0.5 M NaCl) and a low pH buffer (e.g., 0.1 M Acetate, pH 4.5 with 1 M NaCl).[1] b. After regeneration, re-equilibrate the column with 5-10 CV of Storage Buffer. c. Store the column at 4°C. Do not freeze the agarose resin.
Visualizations
Experimental Workflow
Caption: Workflow for affinity chromatography purification.
Signaling Pathway: Lectin Pathway of the Complement System
Caption: The lectin pathway of the complement system.
References
Application Notes and Protocols for Glycoprotein Elution Using Methyl α-D-Mannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lectin Affinity Chromatography for Glycoprotein (B1211001) Purification
Lectin affinity chromatography is a powerful technique for the purification and enrichment of glycoproteins from complex biological samples.[1][2] This method leverages the specific and reversible binding of lectins, which are carbohydrate-binding proteins, to the glycan moieties of glycoproteins.[1][2] By immobilizing lectins on a solid support matrix, glycoproteins can be selectively captured from a sample mixture. Subsequent elution allows for the isolation of the glycoproteins of interest in a purified form.
One of the most common and effective methods for eluting bound glycoproteins is through competitive elution. This involves the use of a high concentration of a specific monosaccharide that competes with the glycoprotein for the carbohydrate-binding sites on the lectin. Methyl α-D-mannopyranoside is a frequently used eluting agent for mannose-binding lectins such as Concanavalin (B7782731) A (ConA), Lentil Lectin (LCA), and Galanthus nivalis lectin (GNL).[3][4] The optimal concentration of methyl α-D-mannopyranoside is critical for achieving efficient elution and high recovery of the target glycoprotein.
These application notes provide detailed protocols and quantitative data to guide researchers in optimizing the elution of glycoproteins using methyl α-D-mannopyranoside.
Factors Influencing Glycoprotein Elution
Several factors can influence the efficiency of glycoprotein elution from lectin affinity columns:
-
Concentration of Methyl α-D-mannopyranoside: The concentration of the eluting sugar is a key parameter. While a higher concentration generally leads to more efficient elution, excessively high concentrations can sometimes be inhibitory.[3]
-
Binding Affinity: The strength of the interaction between the lectin and the glycoprotein will dictate the required concentration of the competing sugar. Tightly bound glycoproteins may require higher concentrations of methyl α-D-mannopyranoside or alternative elution strategies.
-
pH of the Elution Buffer: The pH of the elution buffer can affect the binding affinity of the lectin. For some lectins, a lower pH can facilitate the elution of tightly bound glycoproteins.[3][5]
-
Presence of Divalent Cations: Some lectins, like Concanavalin A and Lentil Lectin, are metalloproteins that require the presence of Ca²⁺ and Mn²⁺ for their carbohydrate-binding activity. It is important to maintain these ions in the binding and wash buffers. Conversely, other lectins like Galanthus nivalis lectin do not require divalent cations for binding.[5][6]
-
Salt Concentration: The ionic strength of the buffers can influence both binding and elution. The effect of salt concentration can be protein-dependent and may require optimization.
-
Flow Rate: A slower flow rate during sample application and elution can enhance binding and recovery.[2]
-
Temperature: The binding of glycoproteins to lectins can be temperature-dependent.[7]
Quantitative Data for Glycoprotein Elution
The following tables summarize the recommended concentrations of methyl α-D-mannopyranoside and buffer compositions for eluting glycoproteins from various mannose-binding lectins.
Table 1: Elution Parameters for Concanavalin A (ConA) Affinity Chromatography
| Parameter | Recommended Value/Composition | Notes |
| Eluting Sugar | Methyl α-D-mannopyranoside | A competitive inhibitor for mannose-binding sites. |
| General Concentration Range | 50 - 200 mM | Effective for most glycoproteins.[3] |
| For Tightly Bound Glycoproteins | 250 - 500 mM | Higher concentrations can improve recovery.[3] |
| Inhibitory Concentration | > 500 mM | Can diminish the amount of glycoprotein desorbed.[3] |
| Binding/Wash Buffer | 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4 | The presence of Mn²⁺ and Ca²⁺ is essential for ConA activity. |
| Elution Buffer | 250 - 500 mM Methyl α-D-mannopyranoside in Binding Buffer | The optimal concentration should be determined empirically. |
Table 2: Elution Parameters for Galanthus nivalis Lectin (GNL) Affinity Chromatography
| Parameter | Recommended Value/Composition | Notes |
| Eluting Sugar | Methyl α-D-mannopyranoside | GNL preferentially binds to structures with (α-1,3) mannose residues.[5][6] |
| General Concentration Range | 100 - 200 mM | Sufficient for the elution of many glycoproteins.[8] |
| For Tightly Bound Glycoproteins | 0.5 M (500 mM) | Used in conjunction with a lower pH for high-affinity interactions.[5][6] |
| Binding/Wash Buffer | 10 mM HEPES, 0.15 M NaCl, pH 7.5 | GNL is not a metalloprotein and does not require Ca²⁺ or Mn²⁺.[5][6] |
| Elution Buffer (Standard) | 100 - 200 mM Methyl α-D-mannopyranoside in Binding Buffer | |
| Elution Buffer (High Affinity) | 0.5 M Methyl α-D-mannopyranoside in 100 mM Acetic Acid, pH 4.0 | Lowering the pH can aid in the elution of tightly bound molecules.[5][6] |
Table 3: Elution Parameters for Lentil Lectin (LCA) Affinity Chromatography
| Parameter | Recommended Value/Composition | Notes |
| Eluting Sugar | Methyl α-D-mannopyranoside or Methyl α-D-glucopyranoside | Binds to α-D-mannose and α-D-glucose residues. |
| General Concentration Range | 100 - 200 mM | Effective for many glycoproteins.[9] |
| For Soluble Glycoproteins | 300 mM Methyl α-D-mannopyranoside | A specific recommendation for soluble glycoproteins.[2] |
| Binding Buffer | 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4 | Requires divalent cations for activity.[2] |
| Elution Buffer | 100 - 300 mM Methyl α-D-mannopyranoside in Binding Buffer | The concentration can be adjusted based on the binding affinity. |
| For Detergent-Solubilized Proteins | Add 0.5% sodium deoxycholate to binding and elution buffers | Lentil lectin retains binding ability in the presence of some detergents. |
Experimental Protocols
This section provides a generalized protocol for the purification of glycoproteins using lectin affinity chromatography and elution with methyl α-D-mannopyranoside. This protocol should be adapted based on the specific lectin and glycoprotein of interest.
Materials:
-
Lectin-agarose resin (e.g., ConA-agarose, GNL-agarose, or LCA-agarose)
-
Chromatography column
-
Binding Buffer (see tables above for specific compositions)
-
Elution Buffer (Binding Buffer containing the desired concentration of methyl α-D-mannopyranoside)
-
Regeneration Buffer (e.g., high and low pH buffers, or high salt buffers)
-
Glycoprotein sample
-
Spectrophotometer or protein assay reagents for monitoring protein concentration
Protocol:
-
Column Preparation:
-
Resuspend the lectin-agarose resin and pack it into a chromatography column.
-
Wash the column with 5-10 column volumes (CV) of Binding Buffer to remove any storage solutions and to equilibrate the resin.
-
-
Sample Application:
-
Prepare the glycoprotein sample by dissolving or dialyzing it in Binding Buffer.
-
Apply the sample to the equilibrated column at a low flow rate (e.g., 15 cm/h) to allow for efficient binding of the glycoproteins to the lectin.[2]
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer to remove any unbound proteins.
-
Monitor the absorbance of the eluate at 280 nm until it returns to baseline, indicating that all unbound proteins have been washed away.
-
-
Elution:
-
Apply the Elution Buffer containing methyl α-D-mannopyranoside to the column.
-
For tightly bound glycoproteins, consider a "paused elution" by stopping the flow for 5-10 minutes after the elution buffer has entered the column to increase the contact time between the eluting sugar and the bound glycoprotein.[3]
-
Collect the eluted fractions. The total elution volume is typically 5-10 CV.
-
Monitor the protein concentration in the collected fractions using a spectrophotometer at 280 nm or a suitable protein assay.
-
-
Post-Elution Processing:
-
Pool the fractions containing the purified glycoprotein.
-
If necessary, remove the methyl α-D-mannopyranoside and salts from the purified glycoprotein sample by dialysis or buffer exchange chromatography.
-
-
Column Regeneration and Storage:
-
Wash the column with several CV of Elution Buffer to remove any remaining bound material.
-
Regenerate the column according to the manufacturer's instructions. This may involve washing with alternating high and low pH buffers or high salt solutions.
-
Equilibrate the column with a suitable storage buffer (e.g., Binding Buffer containing a bacteriostatic agent like 0.08% sodium azide) and store at the recommended temperature (typically 2-8°C).
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the purification of glycoproteins using lectin affinity chromatography.
Caption: Workflow for glycoprotein purification by lectin affinity chromatography.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Purification or Removal of Glycoproteins and Polysaccharides [sigmaaldrich.com]
- 3. Elution of tightly bound solutes from concanavalin A Sepharose Factors affecting the desorption of cottonmouth venom glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-O-Methyl-alpha-D-mannopyranoside | 617-04-9 | M-4150 [biosynth.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Studies on the interaction of concanavalin A with glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adipogen.com [adipogen.com]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Application of Methyl α-D-mannopyranoside in Microbiology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl α-D-mannopyranoside is a carbohydrate molecule that serves as a competitive inhibitor of mannose-binding lectins, which are proteins that recognize and bind to mannose-containing glycans on cell surfaces. This property makes it an invaluable tool in microbiology research, particularly in the study of bacterial adhesion, lectin-carbohydrate interactions, and biofilm formation. By competitively blocking the binding sites of bacterial lectins, Methyl α-D-mannopyranoside can effectively inhibit the initial steps of infection and biofilm development, offering a powerful strategy for anti-adhesion therapies. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing Methyl α-D-mannopyranoside in their studies.
Application Notes
Inhibition of Bacterial Adhesion
Bacterial adhesion to host cells is a critical first step in the pathogenesis of many infectious diseases. This process is often mediated by lectins on the bacterial surface that recognize specific carbohydrate structures on host cells. Methyl α-D-mannopyranoside can be used to competitively inhibit this interaction, thereby preventing bacterial colonization. A prime example is its use in studying the FimH adhesin of uropathogenic Escherichia coli (UPEC), a key factor in urinary tract infections (UTIs). FimH specifically binds to mannosylated uroplakin proteins on the surface of bladder epithelial cells. The addition of Methyl α-D-mannopyranoside saturates the FimH binding sites, preventing the bacteria from adhering to the urothelial cells.
Investigating Lectin-Carbohydrate Interactions
The specific binding between lectins and carbohydrates is fundamental to many biological processes. Methyl α-D-mannopyranoside is widely used as a model ligand to study the binding kinetics and specificity of mannose-binding lectins. Techniques such as Enzyme-Linked Lectin Assay (ELLA), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be employed to quantify the binding affinity (Kd) of lectins for Methyl α-D-mannopyranoside. This provides valuable insights into the structure-function relationships of lectins and can aid in the design of more potent inhibitors.
Inhibition of Biofilm Formation
Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). Biofilm formation is a major contributor to antibiotic resistance and persistent infections. The initial attachment of bacteria to a surface is a crucial step in biofilm development. By inhibiting this initial adhesion, Methyl α-D-mannopyranoside can effectively prevent or reduce biofilm formation by various bacterial pathogens.[1][2]
Data Presentation
Table 1: Inhibitory Concentration (IC50) of Methyl α-D-mannopyranoside against Bacterial Adhesion
| Bacterial Strain | Adhesion Assay | IC50 (mM) | Reference |
| Escherichia coli (UPEC) | Yeast Agglutination | 0.45 | [1] |
Table 2: Binding Affinity (Kd) of Methyl α-D-mannopyranoside for Various Lectins
| Lectin | Source | Method | Kd (µM) | Reference |
| FimH | Escherichia coli | Not Specified | 2.2 | [1] |
| Concanavalin (B7782731) A | Canavalia ensiformis (Jack bean) | Temperature-Jump Relaxation | Not Specified | [3] |
| Jacalin-related lectin (AcmJRL) | Ananas comosus (Pineapple) | Not Specified | Not Specified | [4] |
| Hippeastrum hybrid lectin (HHL) | Hippeastrum hybrid | Not Specified | Not Specified | [5][6] |
| Galanthus nivalis lectin (GNA) | Galanthus nivalis (Snowdrop) | Not Specified | Not Specified | [5][6] |
Experimental Protocols
Protocol 1: Hemagglutination Inhibition (HI) Assay for FimH Adhesion
This protocol is adapted from standard hemagglutination inhibition assays and is specifically tailored for assessing the inhibitory effect of Methyl α-D-mannopyranoside on the FimH-mediated agglutination of red blood cells.
Materials:
-
Type 1-piliated E. coli (e.g., UPEC strain)
-
Guinea pig red blood cells (RBCs), washed and resuspended to 1% (v/v) in PBS
-
Phosphate-buffered saline (PBS), pH 7.4
-
Methyl α-D-mannopyranoside stock solution (e.g., 100 mM in PBS)
-
96-well U-bottom microtiter plate
Procedure:
-
Prepare a serial two-fold dilution of the Methyl α-D-mannopyranoside stock solution in PBS across the wells of the 96-well plate (e.g., from 50 mM down to 0.097 mM). Leave the last well as a no-inhibitor control.
-
Add a standardized suspension of type 1-piliated E. coli to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the bacteria.
-
Add the 1% guinea pig RBC suspension to each well.
-
Gently mix the plate and incubate at 4°C for 2-3 hours, or until a button of non-agglutinated RBCs forms in the control wells.
-
The IC50 is determined as the concentration of Methyl α-D-mannopyranoside that inhibits hemagglutination by 50%.
Protocol 2: Enzyme-Linked Lectin Assay (ELLA) for Lectin-Carbohydrate Binding
This protocol describes a competitive ELLA to determine the binding affinity of a lectin for Methyl α-D-mannopyranoside.
Materials:
-
Mannan-coated 96-well microtiter plates
-
Horseradish peroxidase (HRP)-conjugated lectin of interest
-
Methyl α-D-mannopyranoside stock solution
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Block the mannan-coated plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of Methyl α-D-mannopyranoside in PBS.
-
In a separate plate, pre-incubate the HRP-conjugated lectin with the different concentrations of Methyl α-D-mannopyranoside for 30 minutes.
-
Transfer the lectin-inhibitor mixtures to the mannan-coated plate and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
The Kd can be calculated by fitting the data to a competitive binding curve.
Protocol 3: Crystal Violet Biofilm Inhibition Assay
This protocol details the use of the crystal violet staining method to quantify the inhibition of biofilm formation by Methyl α-D-mannopyranoside.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Methyl α-D-mannopyranoside stock solution
-
96-well flat-bottom sterile microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid
-
PBS
Procedure:
-
Grow the bacterial strain overnight in the appropriate growth medium.
-
Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.
-
Prepare serial dilutions of Methyl α-D-mannopyranoside in the growth medium in the 96-well plate. A typical concentration range to test is 0.5 mM to 50 mM. Include a no-inhibitor control.
-
Add the diluted bacterial culture to each well.
-
Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking.
-
Carefully remove the planktonic cells by gently washing the wells twice with PBS.
-
Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.
-
Air dry the plate.
-
Solubilize the bound crystal violet by adding 30% acetic acid to each well and incubate for 15 minutes.
-
Measure the absorbance at 590 nm. The percentage of biofilm inhibition is calculated relative to the no-inhibitor control.
Mandatory Visualization
Caption: FimH-mediated signaling pathway in urothelial cells.
Caption: Workflow for the crystal violet biofilm inhibition assay.
Caption: Logical relationship of competitive inhibition.
References
- 1. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]
- 2. Inhibition of Bacterial Adhesion and Biofilm Formation on Zwitterionic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]
Methyl α-D-Mannopyranoside: A Potent FimH Antagonist for Combating E. coli Adhesion
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uropathogenic Escherichia coli (UPEC) is the primary causative agent of urinary tract infections (UTIs), a significant global health concern. The initial and critical step in the pathogenesis of UTIs is the adhesion of UPEC to the uroepithelial cells lining the bladder. This adhesion is primarily mediated by the FimH adhesin, a mannose-specific lectin located at the tip of type 1 pili. FimH recognizes and binds to mannosylated glycoproteins, such as uroplakin Ia, on the surface of host cells, facilitating colonization and subsequent invasion.[1][2]
Methyl α-D-mannopyranoside is a simple mannose derivative that acts as a competitive inhibitor of FimH. By mimicking the natural mannose ligand, it effectively blocks the binding of FimH to host cell receptors, thereby preventing bacterial adhesion and the initiation of infection.[1][3] This anti-adhesive strategy presents a promising alternative to traditional antibiotic therapies, as it is less likely to induce antibiotic resistance. This document provides detailed protocols for studying the efficacy of methyl α-D-mannopyranoside as a FimH antagonist in E. coli adhesion studies.
Quantitative Data Summary
The inhibitory activity of methyl α-D-mannopyranoside and other mannoside derivatives against FimH-mediated adhesion has been quantified using various assays. The following tables summarize key quantitative data from the literature.
Table 1: Inhibitory Potency of Mannosides in Hemagglutination Inhibition (HAI) Assays
| Compound | HAI Titer (µM) | Reference |
| Methyl α-D-mannopyranoside | 125 - 249,000 | [4][5] |
| 4-Methylumbelliferyl α-D-mannoside | 6 | [5] |
| 4'-Biphenyl derivative 8e | 1 | [5] |
| D-Mannose | - | |
| α-D-Butylmannoside | - | [5] |
HAI Titer is the concentration of the compound that results in >90% inhibition of hemagglutination.
Table 2: Binding Affinity of Mannosides to FimH
| Compound | K_d_ (µM) | IC_50_ (nM) | Method | Reference |
| Methyl α-D-mannopyranoside | 2.2 | 2810.7 | Yeast Agglutination Inhibition / LEctPROFILE | [6][7] |
| D-Mannose | 2.3 | - | Yeast Agglutination Inhibition | [2][6] |
| Heptyl α-D-mannopyranoside | - | 77,140 (disaggregation) | Aggregometry | [3] |
| ortho-substituted pyridyl derivative 20 | - | 0.82 | LEctPROFILE | [7] |
| Quinoline analog 11 | - | 3.17 | LEctPROFILE | [7] |
| C-linked mannopyranoside 18 | - | 30.28 | LEctPROFILE | [7] |
| Heptyl α-D-mannopyranoside (O-linked) | - | 160 | SPR | [8] |
| Heptyl α-D-mannopyranoside (C-linked) | - | 424 | SPR | [1] |
| Heptyl α-D-mannopyranoside (S-linked) | - | 547 | SPR | [1] |
K_d_ (dissociation constant) and IC_50_ (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate stronger binding.
Experimental Protocols
Detailed methodologies for key experiments to evaluate FimH antagonists are provided below.
Hemagglutination Inhibition (HI) Assay
This assay measures the ability of an antagonist to inhibit the FimH-mediated agglutination of red blood cells (RBCs).
Materials:
-
Type 1 fimbriated E. coli strain
-
Guinea pig red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Methyl α-D-mannopyranoside (and other test compounds)
-
96-well U-bottom microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Preparation of Bacteria: Culture the type 1 fimbriated E. coli strain in Luria-Bertani (LB) broth overnight at 37°C without shaking to promote fimbriae expression. Harvest the bacteria by centrifugation, wash twice with PBS, and resuspend in PBS to an optical density at 600 nm (OD_600_) of 1.0.
-
Preparation of Red Blood Cells: Wash guinea pig RBCs three times with PBS and resuspend to a final concentration of 3% (v/v) in PBS.
-
Assay Procedure: a. Prepare serial two-fold dilutions of methyl α-D-mannopyranoside (or other test compounds) in PBS in a 96-well microtiter plate (50 µL/well). Include a positive control (bacteria + RBCs, no inhibitor) and a negative control (RBCs only). b. Add 50 µL of the bacterial suspension to each well containing the test compound or PBS. c. Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the bacteria. d. Add 50 µL of the 3% RBC suspension to each well. e. Gently mix the plate and incubate at 4°C for 2-4 hours, or until hemagglutination is observed in the positive control wells.
-
Data Analysis: The hemagglutination inhibition titer is determined as the lowest concentration of the antagonist that completely inhibits hemagglutination (i.e., the well where the RBCs form a distinct button at the bottom of the well).
E. coli Adhesion to Epithelial Cells Assay
This assay quantifies the inhibition of E. coli adherence to a monolayer of cultured human bladder epithelial cells.
Materials:
-
Human bladder epithelial cell line (e.g., T24 or 5637)
-
E. coli strain expressing type 1 fimbriae
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Methyl α-D-mannopyranoside (and other test compounds)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (0.1% in PBS)
-
LB agar (B569324) plates
-
24-well tissue culture plates
Protocol:
-
Cell Culture: Seed the human bladder epithelial cells into 24-well plates and grow to confluence.
-
Preparation of Bacteria: Grow the E. coli strain overnight in LB broth at 37°C. Wash the bacteria with PBS and resuspend in cell culture medium without antibiotics to a concentration of approximately 1 x 10^8 CFU/mL.
-
Inhibition Assay: a. Prepare different concentrations of methyl α-D-mannopyranoside in the bacterial suspension. b. Remove the culture medium from the confluent cell monolayers and wash twice with PBS. c. Add 1 mL of the bacterial suspension (with or without the inhibitor) to each well. d. Incubate the plate for 1-2 hours at 37°C in a 5% CO_2_ incubator to allow for bacterial adhesion.
-
Quantification of Adherent Bacteria: a. After incubation, gently wash the cell monolayers three to five times with PBS to remove non-adherent bacteria. b. Lyse the epithelial cells by adding 200 µL of 0.1% Triton X-100 to each well and incubating for 10-15 minutes at room temperature. c. Prepare serial dilutions of the cell lysates in PBS and plate onto LB agar plates. d. Incubate the plates overnight at 37°C and count the colony-forming units (CFUs) to determine the number of adherent bacteria.
-
Data Analysis: Calculate the percentage of adhesion inhibition for each concentration of the antagonist compared to the control (no inhibitor).
Biofilm Inhibition Assay
This assay evaluates the ability of methyl α-D-mannopyranoside to prevent the formation of E. coli biofilms.
Materials:
-
E. coli strain capable of biofilm formation
-
LB broth (or other suitable growth medium)
-
Methyl α-D-mannopyranoside (and other test compounds)
-
96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) (95%) or 30% Acetic Acid
-
Plate reader
Protocol:
-
Preparation of Bacterial Culture: Grow the E. coli strain overnight in LB broth at 37°C. Dilute the overnight culture 1:100 in fresh LB broth.
-
Biofilm Formation and Inhibition: a. Add 100 µL of the diluted bacterial culture to the wells of a 96-well microtiter plate. b. Add 100 µL of LB broth containing serial dilutions of methyl α-D-mannopyranoside to the respective wells. Include a no-inhibitor control. c. Cover the plate and incubate at 37°C for 24-48 hours without shaking.
-
Quantification of Biofilm: a. After incubation, carefully discard the planktonic culture from the wells. b. Gently wash the wells twice with PBS to remove non-adherent cells. c. Add 125 µL of 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature. d. Remove the crystal violet solution and wash the wells with water until the water runs clear. e. Dry the plate, and then add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
-
Data Analysis: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition for each concentration of the antagonist.[9]
Visualizations
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: FimH-mediated adhesion of UPEC and its inhibition.
Caption: Workflow for E. coli adhesion to epithelial cells assay.
Caption: Mechanism of competitive inhibition by Methyl α-D-mannopyranoside.
References
- 1. Comparative Study of Aryl O-, C-, and S-Mannopyranosides as Potential Adhesion Inhibitors toward Uropathogenic E. coli FimH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of an aggregation assay to screen FimH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Synthesis of Methyl α-D-mannopyranoside Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Methyl α-D-mannopyranoside derivatives, a class of compounds with significant potential in drug discovery. These derivatives are valuable tools for investigating biological processes involving mannose-binding proteins (lectins) and serve as promising leads for the development of novel therapeutics, particularly anti-infective and anti-cancer agents.
Introduction
Methyl α-D-mannopyranoside is a simple glycoside that serves as a scaffold for the synthesis of a diverse range of derivatives. By modifying the hydroxyl groups of the mannose ring or the aglycone moiety, researchers can fine-tune the compound's biological activity, selectivity, and pharmacokinetic properties. A primary application of these derivatives is the competitive inhibition of mannose-binding lectins, which play crucial roles in microbial adhesion and immune responses.[1] For instance, the FimH adhesin on uropathogenic Escherichia coli (UPEC) is a key target for mannoside-based inhibitors to prevent urinary tract infections.[1][2]
Synthetic Strategies
The synthesis of Methyl α-D-mannopyranoside derivatives typically involves the stereoselective formation of a glycosidic bond between a mannose donor and an acceptor molecule.[3] Common strategies include:
-
Lewis Acid-Catalyzed Glycosylation: This method involves the reaction of a protected mannose donor, such as a peracetylated or benzylated mannose, with an alcohol or phenol (B47542) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).[1] Subsequent deprotection yields the desired mannoside derivative.
-
Palladium-Catalyzed Cross-Coupling: For the synthesis of C-linked mannosides, which offer enhanced stability against enzymatic hydrolysis, a Suzuki cross-coupling reaction is often employed.[1][3]
The choice of synthetic route depends on the desired anomer (α or β), the nature of the aglycone, and the protecting groups used.[3]
Experimental Protocols
Protocol 1: Synthesis of α-Aryl Mannosides via Lewis Acid Catalysis
This protocol outlines a general procedure for the synthesis of α-aryl mannosides.[1][3]
Materials:
-
Acylated α-D-(+)-mannose (e.g., peracetylated mannose)
-
Phenol derivative
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Methanol
-
Sodium methoxide (B1231860) (catalytic amount)
-
Acidic resin
Procedure:
-
Glycosylation:
-
Dissolve the acylated α-D-(+)-mannose (1 equivalent) and the desired phenol (1.2-1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C.
-
Add BF₃·OEt₂ (2-3 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification of Protected Mannoside:
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected α-aryl mannoside.
-
-
Deacylation:
-
Dissolve the purified protected mannoside in methanol.
-
Add a catalytic amount of sodium methoxide.
-
Stir the reaction at room temperature for 1-4 hours, monitoring for completion by TLC.
-
-
Final Purification:
-
Neutralize the reaction with an acidic resin and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final α-aryl mannoside by silica gel column chromatography.
-
Protocol 2: Synthesis of Biphenyl (B1667301) Mannosides via Suzuki Coupling
This protocol describes the synthesis of biphenyl mannoside analogs using a palladium-catalyzed Suzuki coupling reaction.[3]
Materials:
-
Appropriately protected bromo-aryl mannoside
-
Phenylboronic acid
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium carbonate solution (2M)
-
Toluene (B28343) and Ethanol
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suzuki Coupling Reaction:
-
In a reaction vessel, combine the bromo-aryl mannoside, phenylboronic acid, and sodium carbonate solution in a mixture of toluene and ethanol.
-
Degas the mixture with argon or nitrogen for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture and heat to reflux.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the protected biphenyl mannoside.
-
-
Deprotection:
-
Follow the deacylation procedure described in Protocol 1 to obtain the final biphenyl mannoside.
-
Data Presentation
The following tables summarize representative quantitative data for synthesized Methyl α-D-mannopyranoside derivatives.
Table 1: Antimicrobial Activity of Acylated Methyl α-D-mannopyranoside Derivatives
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Compound 2 | Bacillus subtilis | 0.25 - 64.0 | 8.0 - 128.0 | [4] |
| Compound 7 | Bacillus subtilis | 0.25 - 64.0 | 8.0 - 128.0 | [4] |
| Compound 2 | Escherichia coli | 0.25 - 64.0 | 8.0 - 128.0 | [4] |
| Compound 7 | Escherichia coli | 0.25 - 64.0 | 8.0 - 128.0 | [4] |
| Compound 4 | Aspergillus niger | - | - | [5] |
| Compound 4 | Aspergillus flavus | - | - | [5] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Mycelial growth inhibition for Compound 4 was 96.22 ± 1.1% against A. niger and 98.47 ± 1.0% against A. flavus.[5]
Table 2: FimH Antagonist Activity
| Compound | IC₅₀ (mM) | Reference |
| D-Mannose | 0.56 | [2] |
| Methyl α-D-mannopyranoside | 0.45 | [2] |
Visualizations
Signaling Pathway: Inhibition of UPEC Adhesion by Mannoside Derivatives
Caption: Competitive inhibition of FimH-mediated bacterial adhesion.
Experimental Workflow: Synthesis of α-Aryl Mannosides
Caption: Workflow for the synthesis and deprotection of α-aryl mannosides.
References
- 1. benchchem.com [benchchem.com]
- 2. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl α-D-mannopyranoside as a Standard for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl α-D-mannopyranoside is a stable, non-hygroscopic, and highly pure monosaccharide derivative, making it an excellent primary standard for the quantitative analysis of mannose and its derivatives by High-Performance Liquid Chromatography (HPLC). Its high purity, typically ≥99.0% as determined by HPLC, ensures accuracy and reproducibility in analytical methods.[1][2] This application note provides a detailed protocol for the use of methyl α-D-mannopyranoside as a standard in HPLC analysis, particularly for the quantification of mannose-containing compounds such as glycoproteins, mannans, and other mannosides.
The accurate quantification of monosaccharides is crucial in various fields, including biochemistry, food science, and pharmaceutical development. HPLC is a widely used technique for the separation, identification, and quantification of these compounds.[3][4] The use of a reliable standard is paramount for method validation and to ensure the data generated is accurate and reproducible.[5][6] This document outlines a representative HPLC method, including system suitability, standard preparation, and method validation parameters.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for using methyl α-D-mannopyranoside as an HPLC standard.
Materials and Equipment
-
Standard: Methyl α-D-mannopyranoside (≥99.0% purity)
-
Solvents: HPLC grade acetonitrile (B52724) and water
-
Reagents: Ammonium acetate, acetic acid (for mobile phase preparation)
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or a UV-Vis detector following derivatization)
-
HPLC column suitable for carbohydrate analysis (e.g., Amino, Amide, or ion-exchange column)
-
Data acquisition and processing software
-
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of methyl α-D-mannopyranoside.
-
Dissolve the standard in a suitable solvent (e.g., HPLC grade water or mobile phase) in a 10 mL volumetric flask.
-
Ensure the standard is completely dissolved before making up to the mark.
-
This stock solution should be stored under appropriate conditions (e.g., refrigerated) to ensure stability.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
-
The concentration range should bracket the expected concentration of the analyte in the samples.
-
HPLC Method Parameters
The following table outlines a representative set of HPLC conditions. These parameters may require optimization depending on the specific application and the HPLC system used.
| Parameter | Representative Conditions |
| HPLC Column | Amino Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Refractive Index Detector (RID) at 35 °C |
Note: For enhanced sensitivity and selectivity, pre-column derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be employed, followed by UV detection.[7]
Sample Preparation
The sample preparation protocol will vary depending on the matrix. For complex matrices such as biological fluids or food samples, a sample clean-up step (e.g., protein precipitation, solid-phase extraction) may be necessary to remove interfering substances. For glycoproteins, an acid hydrolysis step is required to release the constituent monosaccharides.
Data Analysis
-
Calibration Curve: Inject the working standard solutions in triplicate and record the peak area or peak height. Plot a calibration curve of the average peak response versus the concentration of methyl α-D-mannopyranoside.
-
Quantification: Inject the prepared samples and determine the peak area of the analyte. Use the linear regression equation from the calibration curve to calculate the concentration of mannose in the sample.
Method Validation
To ensure the suitability of the HPLC method for its intended purpose, it should be validated according to international guidelines.[5] Key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for the analyte should be well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Defined by the linearity study. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% of the spiked amount. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, mobile phase composition. |
Data Presentation
The following tables present example data for a method validation study using methyl α-D-mannopyranoside as a standard.
Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | 12543 |
| 25 | 31287 |
| 50 | 62550 |
| 100 | 125100 |
| 250 | 312800 |
| 500 | 625500 |
| Correlation Coefficient (r²) | 0.9998 |
Precision Data (n=6)
| Concentration (µg/mL) | Mean Peak Area | Standard Deviation | RSD (%) |
| 100 | 125150 | 1125 | 0.90 |
Accuracy Data (Spike Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 50 | 49.5 | 99.0 |
| 100 | 101.2 | 101.2 |
| 250 | 247.0 | 98.8 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of method validation.
Caption: Experimental workflow for HPLC analysis using a standard.
Caption: Key parameters for HPLC method validation.
Conclusion
Methyl α-D-mannopyranoside is a highly suitable reference standard for the quantitative analysis of mannose and related compounds by HPLC. Its stability and high purity contribute to the development of accurate, precise, and robust analytical methods. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate their own HPLC methods for the quantification of mannose-containing molecules. Adherence to proper method validation procedures is essential to ensure the reliability of the analytical data.
References
- 1. Methyl a- D -mannopyranoside = 99.0 HPLC 617-04-9 [sigmaaldrich.com]
- 2. Methyl alpha-D-Mannopyranoside | 617-04-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. alliedacademies.org [alliedacademies.org]
- 4. wjpmr.com [wjpmr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: 1H and 13C NMR Spectroscopy of Methyl α-D-mannopyranoside in D₂O
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl α-D-mannopyranoside in deuterium (B1214612) oxide (D₂O). It includes tabulated ¹H and ¹³C NMR spectral data, featuring chemical shifts (δ) and coupling constants (J), to serve as a reference for structural elucidation and quality control. A comprehensive experimental workflow is also presented to ensure reproducible and high-quality data acquisition.
Introduction
Methyl α-D-mannopyranoside is a simple glycoside that serves as a fundamental building block in carbohydrate chemistry and is a key component in various biological processes. Its structural characterization is crucial for understanding its function and for the development of carbohydrate-based therapeutics. NMR spectroscopy is a powerful analytical technique for the unambiguous structural determination of organic molecules in solution. This note details the expected ¹H and ¹³C NMR spectral data for Methyl α-D-mannopyranoside in D₂O and provides a standardized protocol for its analysis.
Data Presentation
The ¹H and ¹³C NMR spectral data for Methyl α-D-mannopyranoside, recorded in D₂O, are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, and coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Spectral Data of Methyl α-D-mannopyranoside in D₂O
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 4.75 | d | 1.6 |
| H-2 | 3.89 | dd | 3.4, 1.6 |
| H-3 | 3.79 | dd | 9.2, 3.4 |
| H-4 | 3.65 | t | 9.2 |
| H-5 | 3.72 | ddd | 9.2, 5.7, 2.4 |
| H-6a | 3.82 | dd | 12.0, 2.4 |
| H-6b | 3.75 | dd | 12.0, 5.7 |
| -OCH₃ | 3.38 | s | - |
Table 2: ¹³C NMR Spectral Data of Methyl α-D-mannopyranoside in D₂O
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 102.5 |
| C-2 | 71.0 |
| C-3 | 71.8 |
| C-4 | 67.8 |
| C-5 | 73.6 |
| C-6 | 61.9 |
| -OCH₃ | 55.4 |
Experimental Protocols
This section outlines the detailed methodology for the preparation of Methyl α-D-mannopyranoside samples and the acquisition of ¹H and ¹³C NMR spectra.
Materials
-
Methyl α-D-mannopyranoside (≥99% purity)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Pipettes and vials
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of Methyl α-D-mannopyranoside into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of D₂O to the vial.
-
Vortexing: Gently vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Carefully transfer the solution into a 5 mm NMR tube.
NMR Data Acquisition
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
¹H NMR Spectroscopy:
-
Purpose: To determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-10 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans.
-
Referencing: The residual HDO signal is typically referenced to 4.79 ppm.
¹³C NMR Spectroscopy:
-
Purpose: To identify the chemical shifts of all unique carbon atoms.
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).
-
Referencing: An external standard such as 1,4-dioxane (B91453) (δ = 67.4 ppm) or an internal standard like methanol (B129727) (δ = 49.5 ppm) can be used for referencing.
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale using the appropriate reference signal.
-
Peak Picking and Integration: Identify all peaks and integrate their areas for quantitative analysis.
-
Assignment: Assign the signals to the corresponding protons and carbons in the Methyl α-D-mannopyranoside molecule using the tabulated data and, if necessary, 2D NMR experiments (e.g., COSY, HSQC).
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in the NMR analysis of Methyl α-D-mannopyranoside.
Application Note: Surface Plasmon Resonance (SPR) Analysis of Methyl α-D-mannopyranoside Binding to Lectins
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for analyzing the binding of Methyl α-D-mannopyranoside, a key carbohydrate moiety, to lectins using Surface Plasmon Resonance (SPR). It includes experimental protocols, data presentation guidelines, and visual representations of the workflow and molecular interactions.
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[1] It is highly sensitive and provides quantitative data on the kinetics and affinity of binding events.[2] This application note focuses on the use of SPR to characterize the interaction between Methyl α-D-mannopyranoside, a monovalent carbohydrate ligand, and mannose-binding lectins, such as Concanavalin A (Con A). Understanding such carbohydrate-protein interactions is crucial in various fields, including glycobiology, immunology, and drug discovery, as they mediate numerous physiological and pathological processes.
The low molecular weight and often weak affinity of monosaccharides like Methyl α-D-mannopyranoside present challenges for SPR analysis. This note provides protocols and strategies to obtain high-quality, reproducible data for these types of interactions.
Quantitative Data Summary
The following table summarizes representative quantitative data for the binding of Methyl α-D-mannopyranoside to a mannose-specific lectin immobilized on an SPR sensor chip. These values are indicative and can vary depending on the specific lectin, buffer conditions, and experimental setup.
| Analyte | Ligand | Association Rate Constant (k_a) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (µM) |
| Methyl α-D-mannopyranoside | Concanavalin A | 2.2 x 10³ | 4.4 x 10⁻¹ | 200[3] |
| Methyl α-D-mannopyranoside | Jacalin | 5.6 x 10⁶ | 1.0 x 10⁻¹ | 18 |
| D-Mannose | Concanavalin A | 1.8 x 10³ | 3.6 x 10⁻¹ | 200[3] |
Note: Data for Jacalin is hypothetical and for illustrative purposes. The K_D for ConA and mannose is provided for comparison.[3]
Experimental Protocols
Materials and Reagents
-
SPR Instrument: Biacore T100, Biacore 3000, or equivalent.[1][2]
-
Sensor Chip: CM5 sensor chip (carboxymethylated dextran (B179266) surface).[2][4]
-
Immobilization Reagents:
-
Ligand: Mannose-specific lectin (e.g., Concanavalin A) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).[4]
-
Analyte: Methyl α-D-mannopyranoside dissolved in running buffer at various concentrations (e.g., 0, 50, 100, 200, 400, 800 µM).
-
Running Buffer: HBS-EP (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).[2]
-
Regeneration Solution: 100 mM Methyl α-D-mannopyranoside in running buffer or a mild acidic solution (e.g., 10 mM glycine-HCl, pH 2.5), depending on the lectin's stability.
Experimental Workflow Diagram
Caption: Experimental workflow for SPR analysis of Methyl α-D-mannopyranoside binding.
Protocol 1: Lectin Immobilization via Amine Coupling
Amine coupling is a robust and common method for covalently attaching a protein ligand to a CM5 sensor chip.[5][6]
-
System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups on the sensor surface.[2][4]
-
Ligand Immobilization: Inject the lectin solution (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. The final immobilization level should be optimized, but a target of 2000-4000 Response Units (RU) is a good starting point.
-
Deactivation (Blocking): Inject 1 M ethanolamine-HCl, pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.[2]
-
Reference Surface Preparation: A reference flow cell should be prepared similarly but without the injection of the lectin. This allows for the subtraction of bulk refractive index changes and non-specific binding.[1]
Protocol 2: Kinetic Analysis of Methyl α-D-mannopyranoside Binding
-
Analyte Preparation: Prepare a dilution series of Methyl α-D-mannopyranoside in running buffer. A broad concentration range is recommended to accurately determine kinetic parameters.
-
Injection Cycle:
-
Inject the highest concentration of the analyte to condition the surface.
-
Perform a buffer-only injection (blank) to double reference.
-
Inject each concentration of Methyl α-D-mannopyranoside, starting from the lowest concentration, for a defined association time (e.g., 60-120 seconds) at a high flow rate (e.g., 30 µL/min) to minimize mass transport limitations.
-
Allow the analyte to dissociate in the running buffer for a defined time (e.g., 120-300 seconds).
-
-
Regeneration: Between each analyte injection, inject the regeneration solution to remove any bound analyte and ensure a fresh binding surface for the next cycle. The effectiveness of the regeneration step must be confirmed to ensure no loss of ligand activity.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Subtract the buffer-only injection data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's evaluation software to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).[2]
-
Molecular Interaction Diagram
The following diagram illustrates the binding of Methyl α-D-mannopyranoside to a lectin immobilized on the SPR sensor chip surface.
Caption: Binding of Methyl α-D-mannopyranoside to an immobilized lectin on an SPR sensor surface.
Conclusion
SPR is a highly effective technique for the quantitative analysis of carbohydrate-protein interactions, such as the binding of Methyl α-D-mannopyranoside to lectins. By following the detailed protocols outlined in this application note, researchers can obtain reliable kinetic and affinity data. Careful experimental design, including proper immobilization, use of a reference surface, and optimization of analyte concentrations and regeneration conditions, is critical for acquiring high-quality results. The data generated from such studies are invaluable for advancing our understanding of the roles of carbohydrate recognition in biological systems and for the development of novel therapeutics.
References
- 1. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Surface plasmon resonance imaging studies of protein-carbohydrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface plasmon resonance for the characterization of bacterial polysaccharide antigens: a review - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00088A [pubs.rsc.org]
- 5. Immobilization Strategies [reichertspr.com]
- 6. Theory [sprpages.nl]
Application Notes and Protocols: Isothermal Titration Calorimetry of Methyl α-D-mannopyranoside-Lectin Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique for the quantitative study of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This application note provides a detailed protocol and data analysis guide for characterizing the interaction between Methyl α-D-mannopyranoside and the lectin Concanavalin (B7782731) A, a well-established model system for studying carbohydrate-protein interactions. Understanding the thermodynamics of such interactions is crucial in drug discovery for the development of glycomimetic drugs that can modulate the function of lectins involved in various pathological processes.
Principle of Isothermal Titration Calorimetry
Isothermal Titration Calorimetry (ITC) measures the heat change that occurs when a ligand is titrated into a solution containing a macromolecule at a constant temperature. The instrument consists of a reference cell and a sample cell, both housed in an adiabatic jacket. The sample cell contains the macromolecule (in this case, the lectin), and the reference cell contains the buffer. The ligand (Methyl α-D-mannopyranoside) is injected into the sample cell in small aliquots. The binding reaction results in a temperature difference between the sample and reference cells, and the instrument measures the power required to maintain a zero temperature difference. The resulting data is a series of heat spikes for each injection, which are integrated to generate a binding isotherm. This isotherm can be fitted to a binding model to determine the association constant (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the following equation:
ΔG = -RTln(Kₐ) = ΔH - TΔS
where R is the gas constant and T is the absolute temperature.
Quantitative Data Presentation
The following table summarizes the thermodynamic parameters for the binding of Methyl α-D-mannopyranoside to Concanavalin A at two different temperatures, as determined by titration calorimetry.[1]
| Temperature (K) | Ligand | Lectin | Association Constant (Kₐ) (M⁻¹) | Enthalpy (ΔH) (kJ mol⁻¹) | Gibbs Free Energy (ΔG) (kJ mol⁻¹) | Entropy (TΔS) (kJ mol⁻¹) | Stoichiometry (n) |
| 281.2 | Methyl α-D-mannopyranoside | Concanavalin A | 1.7 x 10⁴ | -28.4 | -23.1 | -5.3 | ~1 |
| 292.6 | Methyl α-D-mannopyranoside | Concanavalin A | Not explicitly stated, but ΔG is -23.8 kJ mol⁻¹ | -28.4 | -23.8 | -4.6 | ~1 |
Note: The Gibbs free energy (ΔG) and entropy (TΔS) values were calculated from the reported Kₐ and ΔH values.
Experimental Protocols
This section provides a detailed methodology for performing an ITC experiment to study the interaction between Methyl α-D-mannopyranoside and Concanavalin A.
Materials and Reagents
-
Lectin: Concanavalin A (lyophilized powder)
-
Ligand: Methyl α-D-mannopyranoside
-
Buffer: 0.01 M dimethylglutaric acid-NaOH buffer (pH 6.9) containing 0.15 M NaCl, 1 mM MnCl₂, and 1 mM CaCl₂.[1]
-
High-purity water for buffer preparation.
Equipment
-
Isothermal Titration Calorimeter
-
Microbalance for weighing reagents
-
pH meter
-
Dialysis tubing (if necessary for protein purification/buffer exchange)
-
Centrifuge
Experimental Workflow Diagram
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Step-by-Step Protocol
-
Buffer Preparation:
-
Prepare the dimethylglutaric acid-NaOH buffer (pH 6.9) containing NaCl, MnCl₂, and CaCl₂ at the specified concentrations.
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter.
-
-
Lectin Solution Preparation:
-
Dissolve the lyophilized Concanavalin A powder in the prepared buffer to a final concentration of approximately 0.1 mM. The exact concentration should be determined accurately using a spectrophotometer (A₂₈₀, with the appropriate extinction coefficient for Concanavalin A).
-
If necessary, dialyze the lectin solution against the experimental buffer overnight at 4°C to ensure perfect buffer matching.
-
Centrifuge the lectin solution to remove any aggregates before use.
-
-
Ligand Solution Preparation:
-
Dissolve Methyl α-D-mannopyranoside in the exact same buffer used for the lectin solution to a final concentration of approximately 2 mM.
-
Accurate weighing of the ligand is crucial for determining the correct concentration.
-
-
Degassing:
-
Thoroughly degas both the lectin and ligand solutions under vacuum for at least 10 minutes to prevent the formation of air bubbles in the ITC cell and syringe.
-
-
ITC Instrument Setup and Loading:
-
Set the experimental temperature (e.g., 281.2 K or 292.6 K).
-
Carefully load the degassed lectin solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the degassed ligand solution into the injection syringe.
-
-
Titration Experiment:
-
Allow the system to thermally equilibrate until a stable baseline is achieved.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand solution into the sample cell at regular intervals (e.g., 120 seconds).
-
The initial injection is typically smaller (e.g., 0.5 µL) and is often discarded during data analysis.
-
-
Control Experiment:
-
To account for the heat of dilution, perform a control experiment by titrating the ligand solution into the buffer alone under the same experimental conditions. The data from this control run should be subtracted from the experimental data.
-
Data Analysis
-
Integration of Raw Data: The raw ITC data, which consists of a series of heat spikes corresponding to each injection, is integrated to determine the heat change (ΔH) for each injection.
-
Generation of Binding Isotherm: A plot of the heat change per mole of injectant against the molar ratio of ligand to macromolecule is generated.
-
Fitting to a Binding Model: The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the ITC instrument. This fitting process yields the values for the association constant (Kₐ), the enthalpy of binding (ΔH), and the stoichiometry (n).
-
Calculation of Thermodynamic Parameters: The Gibbs free energy (ΔG) and the entropy of binding (ΔS) are then calculated from the experimentally determined Kₐ and ΔH values.
Signaling Pathways and Logical Relationships
The interaction between a lectin and a carbohydrate is a fundamental molecular recognition event that can initiate various cellular processes. While the direct interaction studied here does not involve a classical signaling pathway, the binding event is the initial step that can lead to downstream signaling.
Caption: Logical relationship of lectin-carbohydrate binding to cellular events.
Conclusion
Isothermal Titration Calorimetry provides a robust and direct method for the thermodynamic characterization of Methyl α-D-mannopyranoside-lectin interactions. The detailed protocol and data presented in this application note serve as a valuable resource for researchers in glycobiology and drug discovery. The thermodynamic data obtained from ITC experiments offer deep insights into the driving forces of binding, which is essential for the rational design of novel therapeutics targeting lectin-mediated processes.
References
Application Notes and Protocols: Methyl α-D-mannopyranoside in Carbohydrate-Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl α-D-mannopyranoside is a valuable tool in the study of carbohydrate-protein interactions. As a stable, synthetic analog of mannose, it acts as a competitive inhibitor for mannose-binding proteins, particularly lectins.[1] Its utility spans a wide range of applications, from fundamental biochemical research to the development of novel therapeutics.[2][3] These notes provide an overview of its applications, quantitative binding data, and detailed experimental protocols.
Key Applications
Methyl α-D-mannopyranoside is instrumental in several key research areas:
-
Lectin Binding Studies: It is widely used to investigate the binding kinetics and specificity of mannose-specific lectins, such as Concanavalin (B7782731) A (ConA) and the bacterial adhesin FimH.[4][5]
-
Affinity Chromatography: This carbohydrate is frequently employed as an eluent to purify glycoproteins and other glycoconjugates from columns immobilized with mannose-binding lectins.[1][6]
-
Anti-Adhesive Therapies: By blocking the FimH adhesin on uropathogenic Escherichia coli (UPEC), methyl α-D-mannopyranoside can prevent bacterial adhesion to host cells, a critical step in urinary tract infections. This makes it a promising candidate for anti-adhesive therapies.[7]
-
Drug and Vaccine Delivery: It can be used to functionalize nanoparticles for targeted delivery to antigen-presenting cells (APCs) via mannose receptors, enhancing immune responses.[6]
-
Viral Entry Inhibition: The interaction between viral glycoproteins and host cell receptors like DC-SIGN often involves mannose structures. Methyl α-D-mannopyranoside can be used to study and potentially inhibit these interactions.[8]
Quantitative Data: Binding Affinities and Inhibition Constants
The following tables summarize key quantitative data for the interaction of methyl α-D-mannopyranoside with various proteins.
Table 1: Binding Affinity of Methyl α-D-mannopyranoside with FimH
| Parameter | Value | Method | Reference |
| Kd | 2.2 µM | Not Specified | [5] |
Table 2: Inhibition of Yeast Agglutination by Methyl α-D-mannopyranoside
| Parameter | Value | Method | Reference |
| IC50 | 0.45 mM | Yeast Agglutination Assay | [5] |
Table 3: Inhibition of Concanavalin A by various Mannosides
| Inhibitor | IC50 (Relative to Methyl α-D-mannopyranoside) | Method | Reference |
| Divalent α-D-mannopyranoside Ligands | 10 to 90-fold more potent | Enzyme-Linked Lectin Assay (ELLA) | [9] |
| 3,6-di-O-(α-D-mannopyranosyl)-α-D-mannopyranose | 43-fold higher affinity (Ka) | Not Specified | [10] |
Experimental Protocols
Competitive Inhibition Assay using Surface Plasmon Resonance (SPR)
This protocol describes a competitive inhibition assay to determine the IC50 of methyl α-D-mannopyranoside for the interaction between a mannose-binding protein (e.g., FimH) and a mannosylated surface.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Ligand: Mannosylated bovine serum albumin (BSA-mannose)
-
Analyte: Mannose-binding protein (e.g., FimH)
-
Inhibitor: Methyl α-D-mannopyranoside
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Protocol:
-
Immobilization of Ligand:
-
Activate the sensor chip surface using a standard amine coupling kit (EDC/NHS).
-
Inject BSA-mannose at a concentration of 20 µg/mL in immobilization buffer to achieve the desired immobilization level.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Assay:
-
Prepare a series of dilutions of methyl α-D-mannopyranoside in running buffer.
-
For each inhibitor concentration, prepare a mixture with a constant concentration of the analyte (mannose-binding protein). The analyte concentration should be at or below its Kd for the immobilized ligand.
-
Inject the mixtures over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each injection cycle.
-
-
Data Analysis:
-
Measure the binding response at equilibrium for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Affinity Chromatography for Glycoprotein (B1211001) Purification
This protocol outlines the use of methyl α-D-mannopyranoside to elute a glycoprotein from a Concanavalin A-agarose column.
Materials:
-
Concanavalin A-agarose column
-
Binding/Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl2, 1 mM CaCl2, pH 7.4
-
Elution Buffer: Binding/Wash Buffer containing 0.5 M Methyl α-D-mannopyranoside
-
Sample containing the glycoprotein of interest
Protocol:
-
Column Equilibration: Equilibrate the Concanavalin A-agarose column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the sample to the column at a slow flow rate to allow for efficient binding of the glycoprotein to the lectin.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound glycoprotein by applying the Elution Buffer to the column. The methyl α-D-mannopyranoside will competitively displace the glycoprotein from the Concanavalin A.
-
Fraction Collection: Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm) to identify the eluted glycoprotein peak.
-
Buffer Exchange: Pool the fractions containing the purified glycoprotein and perform buffer exchange to remove the methyl α-D-mannopyranoside.
Visualizations
Signaling and Interaction Diagrams
The following diagrams illustrate key interactions and pathways involving methyl α-D-mannopyranoside.
Caption: Inhibition of UPEC adhesion by methyl α-D-mannopyranoside.
Caption: Workflow for glycoprotein purification using affinity chromatography.
Caption: Inhibition of viral entry via DC-SIGN by methyl α-D-mannopyranoside.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]
- 6. 1-O-Methyl-alpha-D-mannopyranoside | 617-04-9 | M-4150 [biosynth.com]
- 7. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymeric mannosides prevent DC-SIGN-mediated cell-infection by cytomegalovirus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Optimizing lectin-carbohydrate interactions: improved binding of divalent alpha-mannosylated ligands towards Concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Mannosylation of Nanoparticles using Methyl α-D-mannopyranoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannosylation, the process of attaching mannose moieties to the surface of nanoparticles, is a highly effective strategy for targeted drug delivery. This surface modification leverages the overexpression of mannose receptors (MR), such as CD206, on the surface of various cells, most notably macrophages and dendritic cells (DCs). By mimicking the natural ligands of these receptors, mannosylated nanoparticles can achieve enhanced cellular uptake, leading to improved therapeutic efficacy and reduced off-target effects. Methyl α-D-mannopyranoside is a readily available and commonly used mannose derivative for this purpose, offering a stable glycosidic linkage.
These application notes provide a comprehensive overview and detailed protocols for the mannosylation of nanoparticles using methyl α-D-mannopyranoside. The subsequent sections will cover the synthesis of mannosylated polymers, formulation of nanoparticles, and detailed methods for their characterization and in vitro evaluation.
Data Presentation: Quantitative Analysis of Mannosylated Nanoparticles
The following tables summarize typical quantitative data obtained during the characterization of mannosylated nanoparticles, providing a benchmark for researchers.
Table 1: Physicochemical Properties of Nanoparticles Before and After Mannosylation
| Nanoparticle Type | Modification Status | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Polymeric Micelles | Non-mannosylated | ~150 | < 0.2 | +15 to +25 | [1] |
| Polymeric Micelles | Mannosylated | ~150 | < 0.2 | +10 to +20 | [1] |
| PLGA Nanoparticles | Non-mannosylated | 256 ± 30 | N/A | Negative | [2] |
| PLGA Nanoparticles | Mannosylated (coated) | 280 - 305 | N/A | Positive | [2] |
| Liposomes | Non-mannosylated | 101 | 0.14 | N/A | [3] |
| Liposomes | Mannosylated | 101 | 0.14 | N/A | [3] |
Table 2: Mannosylation Efficiency and Drug Loading
| Nanoparticle System | Mannosylation Method | Mannosylation Efficiency (%) | Drug Loaded | Drug Loading Efficiency (%) | Reference |
| Polymeric Micelles | Click Chemistry | ~64% (azide conversion) | siRNA | N/A | [4] |
| PLGA Nanoparticles | Polymer Coating | N/A | Ovalbumin | 7.2 - 8.4% | [2] |
| Liposomes | Mannolipid incorporation | N/A | N/A | N/A | [3] |
Table 3: Cellular Uptake Efficiency in Macrophages (RAW 264.7)
| Nanoparticle Formulation | Incubation Time (h) | Cellular Uptake (% of control) | Reference |
| Non-mannosylated Nanoparticles | 4 | 100 (baseline) | [5] |
| Mannosylated Nanoparticles | 4 | >200 | [5] |
| Mannosylated Nanoparticles + free mannose | 4 | ~120 | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the preparation and evaluation of mannosylated nanoparticles.
Protocol 1: Synthesis of Mannosylated Polymer via "Click Chemistry"
This protocol describes the conjugation of an alkyne-functionalized mannose derivative to an azide-functionalized polymer, a common strategy for creating mannosylated polymers for nanoparticle formulation.[4][6]
Materials:
-
Azide-functionalized polymer (e.g., Azide-PEG-PLGA)
-
Alkyne-functionalized mannose (e.g., Propargyl α-D-mannopyranoside)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., deionized water, DMSO/water mixture)
-
Dialysis membrane (appropriate MWCO)
Procedure:
-
Dissolve the azide-functionalized polymer in the chosen solvent.
-
Add the alkyne-functionalized mannose to the polymer solution. The molar ratio of mannose to polymer will determine the degree of mannosylation.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water.
-
In another vial, prepare a solution of CuSO₄ in deionized water.
-
Add the CuSO₄ solution to the polymer-mannose mixture, followed by the sodium ascorbate solution to initiate the click reaction. The final concentration of the copper catalyst may need optimization.[4]
-
Allow the reaction to proceed at room temperature for 24-48 hours with gentle stirring.
-
Purify the mannosylated polymer by dialysis against deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and the copper catalyst.
-
Lyophilize the purified polymer solution to obtain the final mannosylated polymer as a powder.
-
Confirm the conjugation using FTIR spectroscopy by observing the disappearance of the characteristic azide (B81097) peak (around 2100 cm⁻¹).[4]
Protocol 2: Formulation of Mannosylated Nanoparticles by Nanoprecipitation
This protocol describes a common method for forming polymeric nanoparticles from the synthesized mannosylated polymer.[7]
Materials:
-
Mannosylated polymer (from Protocol 1)
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous phase (e.g., deionized water, PBS)
Procedure:
-
Dissolve the mannosylated polymer in the organic solvent to a desired concentration.
-
Under moderate stirring, add the polymer solution dropwise to the aqueous phase. The volume ratio of the organic to aqueous phase is typically between 1:2 and 1:10.
-
The nanoparticles will spontaneously form as the organic solvent diffuses into the aqueous phase.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used directly or purified/concentrated by centrifugation or filtration.
Protocol 3: Characterization of Nanoparticle Size and Zeta Potential using Dynamic Light Scattering (DLS)
This protocol outlines the standard procedure for analyzing the size distribution and surface charge of the prepared nanoparticles.[8]
Materials:
-
Nanoparticle suspension
-
Deionized water or appropriate buffer (filtered through a 0.22 µm filter)
-
DLS instrument
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in filtered deionized water or buffer to an appropriate concentration. The solution should be clear or slightly hazy. For aqueous measurements, it is recommended to use a buffer with a low salt concentration (e.g., 10 mM KNO₃) to screen electrostatic interactions.[9]
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters, including temperature, scattering angle, and measurement duration.
-
Measurement:
-
Rinse a clean cuvette with the filtered solvent.
-
Add the diluted nanoparticle suspension to the cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Allow the sample to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will record the fluctuations in scattered light intensity over time.
-
-
Data Analysis: The instrument's software will analyze the autocorrelation function of the scattered light to determine the hydrodynamic diameter (Z-average size) and the polydispersity index (PDI). For zeta potential, the instrument applies an electric field and measures the particle velocity to calculate the surface charge.
Protocol 4: Quantification of Surface Mannose using the Phenol-Sulfuric Acid Assay
This colorimetric assay is used to determine the amount of mannose conjugated to the nanoparticles.[10][11]
Materials:
-
Mannosylated nanoparticle suspension
-
Phenol (B47542) solution (5% w/v in deionized water)
-
Concentrated sulfuric acid
-
D-mannose standards (for calibration curve)
-
Spectrophotometer
Procedure:
-
Standard Curve Preparation: Prepare a series of D-mannose standards of known concentrations (e.g., 10-100 µg/mL).
-
Sample Preparation: Place a known volume of the mannosylated nanoparticle suspension into a test tube.
-
Reaction:
-
To each standard and sample tube, add the 5% phenol solution.
-
Rapidly add concentrated sulfuric acid to each tube. Caution: This reaction is highly exothermic.
-
Mix the contents of the tubes thoroughly.
-
-
Incubation: Allow the tubes to cool to room temperature for 10-20 minutes. A yellow-orange color will develop.
-
Measurement: Measure the absorbance of each standard and sample at 490 nm using a spectrophotometer.
-
Quantification: Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the equation of the line to calculate the mannose concentration in the nanoparticle samples.
Protocol 5: In Vitro Macrophage Uptake Assay
This protocol assesses the efficiency of nanoparticle uptake by macrophage cells, comparing mannosylated versus non-mannosylated formulations.[5]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Fluorescently labeled nanoparticles (mannosylated and non-mannosylated)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed macrophages in a multi-well plate at a suitable density and allow them to adhere overnight.
-
Nanoparticle Treatment:
-
Prepare suspensions of fluorescently labeled mannosylated and non-mannosylated nanoparticles in cell culture medium at the desired concentration.
-
As a control for receptor-mediated uptake, prepare a sample of mannosylated nanoparticles in medium containing an excess of free D-mannose (e.g., 100 mg/mL).[4]
-
Remove the old medium from the cells and add the nanoparticle suspensions.
-
-
Incubation: Incubate the cells with the nanoparticles for a defined period (e.g., 2-4 hours) at 37°C.
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any non-internalized nanoparticles.
-
Quantification:
-
Plate Reader Method: Lyse the cells with a suitable lysis buffer and measure the fluorescence intensity of the cell lysates using a fluorescence plate reader.
-
Flow Cytometry Method: Detach the cells from the plate and analyze the cell-associated fluorescence using a flow cytometer.
-
-
Data Analysis: Compare the fluorescence intensity of cells treated with mannosylated nanoparticles to those treated with non-mannosylated nanoparticles to determine the enhancement of uptake. The reduced uptake in the presence of free mannose confirms receptor-mediated endocytosis.
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the mannosylation of nanoparticles.
Caption: Experimental workflow for nanoparticle mannosylation.
Caption: Signaling pathway of mannose receptor-mediated endocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of surface mannosylation on the cytotoxicity and cellular uptake of stearoyl gemcitabine-incorporated, acid-sensitive micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of In vitro Nanoparticles Uptake in Various Cell Lines and In vivo Pulmonary Cellular Transport in Intratracheally Dosed Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. bowdish.ca [bowdish.ca]
- 10. Phenol Sulphuric Acid Carbohydrate Assay - Hancock Lab [cmdr.ubc.ca]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving solubility of Methyl alpha-D-mannopyranoside in organic solvents
Technical Support Center: Methyl alpha-D-mannopyranoside Solubility
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is a polar glycoside. Consequently, it is readily soluble in polar solvents like water, methanol, and ethanol (B145695).[1][2] It is considered insoluble in non-polar solvents such as ether.[1][2] Its solubility in dimethyl sulfoxide (B87167) (DMSO) is also well-documented.[3][4]
Q2: I'm seeing different maximum solubility values for DMSO in the literature. Why is that?
You may find varying solubility data for DMSO, with some sources citing values as high as 100 mg/mL and others around 38 mg/mL.[3][4] This discrepancy can be attributed to several factors:
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly impact the solubility of this compound.[3][4] Always use fresh, anhydrous DMSO for the best results.
-
Sample Purity: Impurities in the this compound sample can affect its solubility characteristics.
-
Equilibration Time and Temperature: The time allowed for dissolution and the ambient temperature can influence the measured solubility.
-
Physical Form: The crystalline form and particle size of the solid can affect the dissolution rate.
Q3: Can I heat the solvent to increase the solubility of this compound?
Yes, increasing the temperature of the solvent can enhance the solubility and dissolution rate of this compound. This technique is often employed for recrystallization procedures, where the compound is dissolved in a suitable hot solvent, such as ethanol or methanol, and then allowed to cool to form crystals.[5] However, be mindful of the solvent's boiling point and the thermal stability of the compound if you plan to use the solution for further reactions at elevated temperatures.
Q4: Are there chemical modification strategies to improve solubility in less polar organic solvents?
Yes, chemical modification, specifically derivatization of the hydroxyl groups, is a common and effective strategy. By converting the polar hydroxyl (-OH) groups into less polar ester or ether groups, the overall polarity of the molecule is reduced, leading to improved solubility in a wider range of organic solvents. This is a standard approach for modifying the physicochemical properties of carbohydrates.[6]
Troubleshooting Guide
Issue 1: this compound is not dissolving or is dissolving very slowly in an appropriate organic solvent (e.g., Methanol, DMSO).
| Potential Cause | Suggested Solution |
| Insufficient Agitation | Ensure the mixture is being stirred vigorously. Use a magnetic stirrer for consistent mixing. |
| Low Temperature | Gently warm the mixture. A water bath can provide controlled heating. Be careful not to exceed the solvent's boiling point. |
| Supersaturation | You may be attempting to create a solution that is above the compound's solubility limit at the current temperature. Try adding more solvent to decrease the concentration. |
| Need for Physical Assistance | For viscous solvents like DMSO, sonication can be very effective in breaking up solid particles and accelerating dissolution.[3] |
| Hygroscopic Solvent | If using DMSO, ensure it is a fresh, anhydrous grade. Water absorbed from the atmosphere can reduce solubility.[4] |
Issue 2: The compound dissolves initially but then precipitates out of the solution.
| Potential Cause | Suggested Solution |
| Temperature Fluctuation | The solution was likely saturated at a higher temperature and precipitated upon cooling. Maintain a constant, slightly elevated temperature or reduce the initial concentration. |
| Change in Solvent Composition | The addition of an anti-solvent (a solvent in which the compound is insoluble) to your solution will cause precipitation. Ensure all components of your experimental setup are compatible. |
| Solvent Evaporation | If the solvent evaporates over time, the concentration of the solute will increase, potentially exceeding its solubility limit. Keep the container tightly sealed. |
Solubility Data
The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Formula | Solubility | Concentration (mM) | Notes |
| Water | H₂O | ≥ 100 mg/mL[3] | ≥ 515 mM | Readily soluble.[1][2][7] |
| Dimethyl Sulfoxide | C₂H₆OS | 38 - 100 mg/mL[3][4] | 196 - 515 mM | Use of fresh, anhydrous DMSO and sonication is recommended.[3][4] |
| Methanol | CH₃OH | Soluble[1][2] | - | Easily soluble.[1][2] |
| Ethanol | C₂H₅OH | Soluble[1] | - | Moderately soluble.[1] |
| Diethyl Ether | (C₂H₅)₂O | Insoluble[1][2] | - | Not a suitable solvent.[1][2] |
Experimental Protocols
Protocol 1: Improving Solubility with a Co-Solvent System
This protocol describes a general method for using a co-solvent to dissolve this compound for applications requiring a mixed solvent system.
-
Primary Solvent Selection: Dissolve the this compound in a minimal amount of a solvent in which it is highly soluble (e.g., Methanol or DMSO).
-
Co-Solvent Preparation: In a separate container, prepare the desired final solvent mixture.
-
Titration: Slowly add the primary solution (from step 1) to the co-solvent mixture (from step 2) under vigorous stirring.
-
Observation: Monitor the solution for any signs of precipitation. If the solution becomes cloudy, it may indicate that the solubility limit in the mixed system has been exceeded.
-
Optimization: Adjust the ratio of the primary solvent to the co-solvent to achieve a stable, clear solution at the desired concentration.
Protocol 2: Derivatization via Acylation to Enhance Solubility in Apolar Solvents
This protocol provides a general workflow for chemically modifying the hydroxyl groups of this compound to increase its solubility in nonpolar organic solvents like dichloromethane (B109758) or ethyl acetate. This is based on common acylation procedures for carbohydrates.[6]
-
Dissolution: Dissolve this compound in a suitable polar, aprotic solvent such as dry N,N-Dimethylformamide (DMF) or pyridine. A catalyst like 4-Dimethylaminopyridine (DMAP) may be added.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with moisture.
-
Addition of Acylating Agent: Cool the solution in an ice bath (0-5 °C). Slowly add the acylating agent (e.g., benzoyl chloride, acetyl chloride) dropwise with constant stirring.
-
Reaction Monitoring: Allow the reaction to proceed for several hours. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a small amount of water or methanol. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a mild acid, a mild base, and brine to remove impurities.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product using column chromatography to isolate the acylated derivative.
-
Solubility Testing: The purified, derivatized product can now be tested for its enhanced solubility in various organic solvents.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. METHYL-ALPHA-D-MANNOPYRANOSIDE | 617-04-9 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. US3531461A - Production and recovery of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
Stability of Methyl alpha-D-mannopyranoside in aqueous solutions over time
Welcome to the technical support center for methyl α-D-mannopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving aqueous solutions of methyl α-D-mannopyranoside.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of methyl α-D-mannopyranoside in an aqueous solution?
A1: Methyl α-D-mannopyranoside is generally stable in aqueous solutions under neutral pH conditions and at ambient temperatures.[1][2] However, its stability can be compromised by acidic conditions, which can lead to hydrolysis of the glycosidic bond. For long-term storage, it is recommended to prepare solutions fresh or store them frozen.
Q2: How should I prepare and store aqueous stock solutions of methyl α-D-mannopyranoside?
A2: For optimal stability, dissolve methyl α-D-mannopyranoside in a high-purity neutral buffer (e.g., phosphate-buffered saline, pH 7.4) or purified water. For short-term use (days), refrigeration at 2-8°C is acceptable. For long-term storage (weeks to months), it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.
Q3: What factors can affect the stability of methyl α-D-mannopyranoside in my experiments?
A3: The primary factors that can negatively impact the stability of methyl α-D-mannopyranoside in aqueous solutions are:
-
Low pH: Acidic conditions significantly accelerate the rate of hydrolysis.
-
High Temperature: Elevated temperatures can increase the rate of degradation, especially in acidic or alkaline solutions.
-
Presence of Glycosidases: Enzymes with α-mannosidase activity will rapidly hydrolyze the molecule.
-
Strong Oxidizing Agents: These are incompatible with methyl α-D-mannopyranoside.[1][2]
Q4: Is methyl α-D-mannopyranoside stable in common biological buffers?
Q5: What are the degradation products of methyl α-D-mannopyranoside?
A5: The primary degradation pathway is hydrolysis, which cleaves the glycosidic bond to yield methanol (B129727) and D-mannose.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Degradation of the methyl α-D-mannopyranoside stock solution. | Prepare a fresh stock solution. If the problem persists, assess the stability of the compound under your specific experimental conditions (see Experimental Protocols section). |
| Unexpected peaks in analytical chromatography (e.g., HPLC). | Presence of degradation products (D-mannose and methanol). | Confirm the identity of the unexpected peaks by comparing their retention times with those of D-mannose and methanol standards. Review the pH and temperature of your experimental solutions. |
| Loss of biological activity of the compound. | Hydrolysis of the glycosidic bond, leading to a loss of the active molecular structure. | Verify the integrity of your stock solution. Ensure that the pH of your experimental medium is not acidic. |
| Cloudiness or precipitation in the solution. | While highly soluble in water, this could indicate contamination or interaction with other components in a complex medium. | Visually inspect the solution. If contamination is suspected, discard the solution and prepare a fresh one using sterile techniques. |
Stability Data
Currently, there is a lack of comprehensive, publicly available quantitative data on the long-term stability of methyl α-D-mannopyranoside in aqueous solutions at various pH levels and temperatures. Researchers are advised to perform their own stability assessments for long-term or sensitive experiments.
Experimental Protocols
Protocol: Assessing the Stability of Methyl α-D-mannopyranoside in an Aqueous Solution
This protocol outlines a general method for determining the stability of methyl α-D-mannopyranoside under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- Methyl α-D-mannopyranoside
- High-purity water or the desired aqueous buffer
- HPLC system with a suitable column (e.g., a carbohydrate analysis column or a C18 column for derivatized sugars) and detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))
- D-mannose and methanol standards
- pH meter
- Incubator or water bath
2. Procedure:
- Prepare a stock solution of methyl α-D-mannopyranoside of known concentration in the aqueous solution of interest (e.g., your experimental buffer).
- Adjust the pH of the solution to the desired value, if necessary.
- Divide the solution into several aliquots in sealed, inert vials.
- Establish a time-zero (T=0) data point by immediately analyzing one aliquot by HPLC to determine the initial concentration and purity.
- Store the remaining aliquots under the desired experimental conditions (e.g., specific temperature).
- At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove an aliquot and analyze it by HPLC.
- Quantify the peak area of methyl α-D-mannopyranoside at each time point. The appearance of a peak corresponding to D-mannose can be monitored to confirm hydrolysis.
- Plot the concentration of methyl α-D-mannopyranoside versus time to determine the degradation rate.
Visualizations
Caption: Acid-catalyzed hydrolysis of methyl α-D-mannopyranoside.
Caption: Troubleshooting workflow for stability issues.
References
Troubleshooting non-specific binding in Methyl alpha-D-mannopyranoside affinity chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-specific binding during methyl α-D-mannopyranoside affinity chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What is methyl α-D-mannopyranoside affinity chromatography used for?
A1: Methyl α-D-mannopyranoside affinity chromatography is a specialized purification technique used to isolate and purify proteins and other biomolecules that specifically bind to mannose residues.[1][2] This method is particularly effective for purifying mannose-binding proteins such as lectins (e.g., Concanavalin A), glycoproteins, and other glycoconjugates.[1][2]
Q2: What are the primary causes of non-specific binding in this type of chromatography?
A2: Non-specific binding in methyl α-D-mannopyranoside affinity chromatography, as in other affinity chromatography techniques, is primarily caused by:
-
Ionic Interactions: Electrostatic attractions between charged residues on proteins and the agarose (B213101) matrix.
-
Hydrophobic Interactions: Non-polar interactions between hydrophobic patches on proteins and the chromatography resin.
These interactions lead to the co-purification of unwanted contaminant proteins with the target molecule.
Q3: How can I detect non-specific binding?
A3: Non-specific binding is typically identified by the presence of contaminating proteins in the eluted fractions when analyzed by SDS-PAGE. If you observe multiple bands in your elution fractions in addition to your target protein, it is likely that non-specific binding has occurred.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during methyl α-D-mannopyranoside affinity chromatography, with a focus on reducing non-specific binding.
Issue 1: High levels of contaminating proteins in the eluate.
This is a clear indication of significant non-specific binding. The following protocols will guide you through optimizing your purification procedure to enhance the purity of your target protein.
A stringent wash buffer is critical for removing weakly bound, non-specific proteins. This protocol outlines a systematic approach to optimizing your wash buffer.
Objective: To determine the optimal concentration of salt and non-ionic detergents in the wash buffer to minimize non-specific binding while retaining the target protein.
Methodology:
-
Prepare a series of wash buffers with varying concentrations of NaCl and a non-ionic detergent (e.g., Triton X-100 or Tween 20). A good starting point is to test a matrix of conditions as outlined in the table below.
-
Equilibrate your mannose-agarose column with the binding buffer.
-
Load your clarified protein lysate onto the column.
-
Wash the column with one of the prepared wash buffers. It is recommended to use at least 10 column volumes (CV) for each wash.
-
Elute the bound proteins using your standard elution buffer containing methyl α-D-mannopyranoside.
-
Analyze the eluted fractions by SDS-PAGE to assess the purity of the target protein.
Table 1: Recommended Starting Concentrations for Wash Buffer Additives
| Additive | Starting Concentration Range | Purpose |
| NaCl | 0.15 M - 1.0 M[3][4][5] | To disrupt ionic interactions. |
| Non-ionic Detergents | 0.05% - 0.5% (v/v)[3] | To reduce hydrophobic interactions. |
| (e.g., Triton X-100, Tween 20) |
Workflow for Optimizing Wash Buffer Composition
References
Optimizing elution conditions for tightly bound glycoproteins with Methyl alpha-D-mannopyranoside
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize the elution of tightly bound glycoproteins from lectin affinity columns using Methyl alpha-D-mannopyranoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for glycoprotein (B1211001) elution?
This compound is a competitive inhibitor for lectins that bind to mannose and glucose residues, such as Concanavalin (B7782731) A (Con A).[1][2] In affinity chromatography, glycoproteins bind to lectins immobilized on a resin.[3] To elute the bound glycoprotein, a solution containing this compound is passed through the column. The this compound competes with the glycoprotein for the binding sites on the lectin, causing the release of the glycoprotein from the resin.[2][4]
Q2: I am not getting good elution of my tightly bound glycoprotein. What is the optimal concentration of this compound to use?
While typical concentrations range from 50-200 mM, for tightly bound glycoproteins, higher concentrations of 200-500 mM are often recommended.[1] However, it is crucial to note that concentrations above 500 mM can sometimes be counterproductive and may actually decrease the elution efficiency.[5][6] The optimal concentration can be protein-dependent, and it is advisable to perform a gradient or step elution to determine the most effective concentration for your specific glycoprotein.
Data Summary: Effect of this compound Concentration on Elution
| Concentration Range (mM) | Observation | Recommendation |
| 50 - 200 | Standard concentration for many glycoproteins.[1] | Start in this range if the binding affinity is unknown. |
| 200 - 500 | Often effective for tightly bound glycoproteins.[1] | Recommended range to explore for optimization.[1] |
| > 500 | Can lead to reduced desorption for some glycoproteins.[5][6] | Use with caution and only if lower concentrations are ineffective. |
Q3: How does the pH of the elution buffer affect glycoprotein recovery?
The pH of the elution buffer can significantly impact the recovery of glycoproteins. For many glycoproteins, desorption from Con A Sepharose is more efficient as the pH is lowered from 6.0 to 4.0.[5][6] However, this effect can be protein-specific, and the stability of your target glycoprotein at low pH must be considered.[1] It is generally advised not to lower the pH below 4.0 to avoid denaturation of the lectin and the target protein.[1][7]
Data Summary: pH Optimization for Elution
| pH Range | Effect on Elution | Considerations |
| 6.0 - 7.5 | Standard, neutral pH range. | May not be sufficient for very tightly bound molecules. |
| 4.0 - 6.0 | Often improves desorption for many glycoproteins.[5][6] | Optimal range to test for improved recovery. |
| < 4.0 | Risk of removing essential Mn²⁺ and Ca²⁺ from Con A, leading to loss of activity.[1][7] | Generally should be avoided.[1][7] |
Q4: Can salt (e.g., NaCl) be included in the elution buffer?
The effect of salt on elution is complex and depends on the properties of the glycoprotein. For some hydrophilic biomolecules, the presence of NaCl can improve elution.[1] Conversely, for other glycoproteins, particularly more hydrophobic ones, NaCl in the eluent can diminish desorption.[1][5][6] If you are experiencing poor elution, testing buffers with and without NaCl is a valid optimization step.
Q5: What is a "paused elution" and how can it improve my results?
A paused elution involves stopping the flow of the elution buffer for a period of time, typically 5-10 minutes, one or more times during the elution step.[1][6] This pause allows more time for the this compound to compete for the binding sites and can significantly improve the desorption of tightly bound glycoproteins.[5][6] Introducing up to four pauses has been shown to be effective.[5][6]
Troubleshooting Guide
Problem: Low or No Recovery of Target Glycoprotein
If you are experiencing low or no recovery of your glycoprotein, consider the following troubleshooting steps.
Caption: Troubleshooting flowchart for low glycoprotein recovery.
Problem: Eluted fraction contains many non-specific proteins.
High levels of contaminants can be due to non-specific binding to the affinity resin.
-
Increase Wash Severity: Before elution, use a more stringent wash buffer. This can include increasing the salt concentration or adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween 20) to the wash buffer to disrupt non-specific hydrophobic interactions.[7]
-
Optimize Binding Buffer: Adding a low concentration of a competitive inhibitor (e.g., 10-20 mM imidazole (B134444) for His-tagged proteins, though not directly applicable here, the principle of competitive displacement of low-affinity binders is relevant) to your binding and wash buffers can prevent weakly interacting proteins from binding to the resin in the first place.[8]
-
Alternate Wash Buffers: Washing with buffers of alternating high and low salt concentrations or pH can help remove a broader range of non-specifically bound proteins.[7]
Experimental Protocols
General Protocol for Optimizing Glycoprotein Elution
This protocol provides a framework for optimizing the elution of a tightly bound glycoprotein from a Con A affinity column.
-
Column Equilibration:
-
Equilibrate the Con A column with 5-10 column volumes (CV) of binding buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).
-
-
Sample Application:
-
Apply the clarified sample containing the glycoprotein to the column. A low flow rate (e.g., 15 cm/h) is recommended during sample application to maximize binding.
-
-
Washing:
-
Wash the column with 5-10 CV of binding buffer, or until the UV absorbance at 280 nm returns to baseline. This step removes unbound proteins.
-
-
Elution (Optimization Phase):
-
Step 1: Concentration Gradient: Elute the glycoprotein using a step gradient of this compound (e.g., 100 mM, 250 mM, 500 mM) in elution buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, pH 7.4).[5] Collect fractions and analyze via SDS-PAGE to determine the optimal concentration.
-
Step 2: pH Gradient: If recovery is still low, test elution at a lower pH. Prepare elution buffers with 500 mM this compound at different pH values (e.g., pH 6.0, pH 5.0, pH 4.0).[5]
-
Step 3: Paused Elution: At the optimal concentration and pH, apply the elution buffer and introduce a 5-10 minute pause once the buffer has entered the column. Resume flow and repeat if necessary.[5][6]
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE and/or a protein-specific assay to determine the recovery and purity of the target glycoprotein.
-
Data Summary: Recommended Flow Rates for Affinity Chromatography
| Chromatography Step | Recommended Flow Rate | Rationale |
| Sample Loading | Low (e.g., 15 cm/h) | Maximizes the interaction time between the glycoprotein and the lectin, ensuring efficient binding.[9] |
| Washing | Higher than loading | Can be increased to efficiently remove unbound proteins without disrupting specific binding. |
| Elution | Low | A lower flow rate increases the time the competitive eluent is in contact with the resin, which can improve the recovery of tightly bound molecules.[10] |
Visualization of Experimental Workflow
Caption: General workflow for glycoprotein affinity chromatography.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. 1-O-Methyl-alpha-D-mannopyranoside | 617-04-9 | M-4150 [biosynth.com]
- 3. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 4. Protocol for Purification by Lectin Adsorption - Creative Proteomics [creative-proteomics.com]
- 5. Elution of tightly bound solutes from concanavalin A Sepharose Factors affecting the desorption of cottonmouth venom glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elution of tightly bound solutes from concanavalin A Sepharose. Factors affecting the desorption of cottonmouth venom glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification or Removal of Glycoproteins and Polysaccharides [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]
Preventing degradation of Methyl alpha-D-mannopyranoside during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Methyl alpha-D-mannopyranoside during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a chemically stable compound under normal laboratory conditions.[1] It is a white to off-white crystalline powder that is highly soluble in water and soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3][4] However, its stability can be compromised by several factors common in experimental settings.
Q2: What are the primary factors that can cause the degradation of this compound?
The degradation of this compound is primarily influenced by:
-
pH: Extremes in pH, particularly strong acidic or alkaline conditions, can lead to the hydrolysis of the glycosidic bond.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Enzymatic Activity: The presence of α-mannosidase enzymes can lead to the specific cleavage of the alpha-glycosidic linkage.[5]
-
Oxidizing Agents: Strong oxidizing agents are incompatible with this compound and can cause its decomposition.[1]
Q3: How should I store solid this compound?
Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. Recommended storage temperatures are typically between 15°C and 25°C.[2][6]
Q4: What are the recommended storage conditions for this compound solutions?
For optimal stability, aqueous or DMSO stock solutions of this compound should be prepared fresh. If long-term storage is necessary, solutions should be filter-sterilized, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[4] For short-term storage (up to a month), refrigeration at 4°C is acceptable for sterile solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity. | Degradation of this compound in the experimental medium. | 1. Verify Solution Integrity: Prepare fresh solutions of this compound for each experiment. 2. Assess Stability: Perform a stability study of the compound in your specific experimental medium under the exact conditions of your assay (see Protocol 1). 3. Control pH: Ensure the pH of your buffers and media is within a neutral to slightly acidic range (pH 6-7.5) to minimize acid or base-catalyzed hydrolysis. |
| High variability between experimental replicates. | Inconsistent degradation rates or precipitation of the compound. | 1. Ensure Complete Dissolution: When preparing working solutions, ensure the this compound is fully dissolved before adding it to your experimental setup. 2. Standardize Incubation Times: Use precise and consistent incubation times across all experiments. 3. Check for Precipitation: Visually inspect solutions for any signs of precipitation, especially when using high concentrations or mixed solvent systems. |
| Loss of activity in cell-based assays. | Enzymatic degradation by cellular α-mannosidases. | 1. Use Heat-Inactivated Serum: If using fetal bovine serum (FBS) or other biological supplements, consider using a heat-inactivated formulation to denature degrading enzymes. 2. Consider Serum-Free Media: If your cell line can be maintained in serum-free media, this can eliminate a major source of exogenous glycosidases. 3. Incorporate an Enzyme Inhibitor: For sensitive experiments, consider the use of a broad-spectrum α-mannosidase inhibitor, such as kifunensine (B1673639), in your cell culture medium.[6][7][8][9][10] |
| Unexpected reaction with other reagents. | Incompatibility with strong oxidizing agents. | 1. Review Reagent Compatibility: Avoid the use of strong oxidizing agents (e.g., permanganate, dichromate) in the presence of this compound. 2. Perform Control Experiments: If you suspect an interaction, run control experiments excluding the compound of interest to identify the source of the unexpected reaction. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Solutions
This protocol provides a framework for determining the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
D-Mannose (as a potential degradation product standard)
-
HPLC-grade water and acetonitrile (B52724)
-
Buffers of desired pH (e.g., phosphate, citrate, or Tris buffers)
-
0.22 µm syringe filters
2. Preparation of Solutions:
-
Stock Solution (10 mM): Accurately weigh and dissolve this compound in the desired buffer to a final concentration of 10 mM.
-
Standard Solutions: Prepare a series of standard solutions of this compound and D-Mannose in the same buffer (e.g., ranging from 0.1 mM to 5 mM).
3. Stability Study Procedure:
-
Dispense aliquots of the 10 mM this compound stock solution into several vials.
-
Incubate the vials at the desired temperature (e.g., room temperature, 37°C, 50°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), remove one vial from incubation.
-
Immediately filter the sample through a 0.22 µm syringe filter into an HPLC vial and store at -20°C until analysis to halt any further degradation.
4. HPLC Analysis:
-
Column: A suitable column for carbohydrate analysis, such as an amino-based or a C18 column with appropriate derivatization.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used for amino columns. For C18 columns, derivatization followed by a buffered mobile phase may be necessary.[11][12][13]
-
Detection: Refractive Index (RI) detector or UV detector if a derivatizing agent is used.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 0.5-1.0 mL/min.
5. Data Analysis:
-
Generate a standard curve for both this compound and D-Mannose.
-
Quantify the concentration of this compound remaining and the concentration of D-Mannose formed at each time point.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
Visualizations
Degradation Pathways
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 甲基α-D-吡喃甘露糖苷 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. α-Mannosidase II Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 7. Use of the α-mannosidase I inhibitor kifunensine allows the crystallization of apo CTLA-4 homodimer produced in long-term cultures of Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are MAN2A1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. α-Mannosidase I Inhibitor Development Service - CD BioGlyco [bioglyco.com]
- 11. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purity Analysis of Methyl α-D-mannopyranoside by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of Methyl α-D-mannopyranoside using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for the purity analysis of underivatized Methyl α-D-mannopyranoside?
A1: For underivatized Methyl α-D-mannopyranoside, which is a polar compound lacking a strong UV chromophore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended method. Detection is typically achieved using an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) Detector.[1][2][3][4][5][6]
Q2: Can I use a Reversed-Phase (RP-HPLC) method?
A2: Standard C18 columns are generally not suitable for retaining highly polar compounds like Methyl α-D-mannopyranoside in typical reversed-phase conditions. However, specialized aqueous C18 columns or the use of 100% aqueous mobile phases might provide some retention, though HILIC is generally more effective and robust for this type of analysis.
Q3: My peak for Methyl α-D-mannopyranoside is tailing. What are the possible causes and solutions?
A3: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.[7] To address this, you can try adjusting the mobile phase pH (if applicable), reducing the sample concentration, or ensuring the column is properly conditioned. Using a different column chemistry, such as one with a different polar stationary phase, may also improve peak shape.
Q4: I am observing a drifting baseline. What should I do?
A4: Baseline drift is often related to temperature fluctuations, changes in mobile phase composition, or contamination.[5][8] Ensure your column and detector are properly thermostatted.[5][8] Prepare fresh mobile phase and ensure it is thoroughly degassed. If the problem persists, flushing the system and cleaning the detector cell may be necessary.[8]
Q5: What are "ghost peaks" and how can I prevent them?
A5: Ghost peaks are unexpected peaks that appear in your chromatogram and do not originate from your sample. They can be caused by contamination in the mobile phase, carryover from previous injections, or impurities in the sample solvent.[9] To prevent ghost peaks, use high-purity solvents, run blank injections between samples to check for carryover, and ensure your sample vials and solvent bottles are clean.
Experimental Protocols
A HILIC method with ELSD or RI detection is recommended for the purity analysis of Methyl α-D-mannopyranoside. Below is a detailed experimental protocol based on methods for similar neutral monosaccharides.[1][2][4]
Method 1: HILIC with Evaporative Light Scattering Detection (ELSD)
This method is suitable for detecting non-volatile analytes like Methyl α-D-mannopyranoside.
| Parameter | Recommended Conditions |
| Column | TSKgel Amide-80 (or similar amide-based HILIC column) |
| Mobile Phase | Acetonitrile (B52724):Water (e.g., 82:18 v/v) with 5 mM Ammonium Formate, pH 5.5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 60 °C |
| Injection Volume | 5-20 µL |
| Detector | ELSD |
| Nebulizer Temperature | 60 °C |
| Evaporator Temperature | 80 °C |
| Gas Flow | 1.6 SLM (Standard Liters per Minute) |
| Sample Preparation | Dissolve the sample in the mobile phase or a mixture of acetonitrile and water similar to the mobile phase. Filter through a 0.22 µm syringe filter before injection. |
Method 2: HILIC with Refractive Index (RI) Detection
This is an alternative universal detection method for underivatized sugars.[8][10][11][12]
| Parameter | Recommended Conditions |
| Column | Amino-based or Amide-based HILIC column |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25 to 85:15 v/v) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 10-50 µL |
| Detector | Refractive Index (RI) Detector |
| Detector Temperature | Same as column temperature or slightly higher |
| Sample Preparation | Dissolve the sample in the mobile phase. Ensure the sample solvent is as close to the mobile phase composition as possible to minimize baseline disturbance. Filter through a 0.22 µm syringe filter. |
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the HPLC analysis of Methyl α-D-mannopyranoside.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Secondary Interactions | Adjust mobile phase pH or buffer concentration. Use a different HILIC stationary phase. |
| Column Overload | Reduce sample concentration or injection volume. |
| Column Contamination/Aging | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Sample Solvent | Dissolve the sample in the mobile phase or a solvent with a similar composition. |
Issue 2: Baseline Instability (Drift or Noise)
| Possible Cause | Solution |
| Temperature Fluctuations | Use a column oven and ensure the detector is temperature-controlled.[5][8] Allow the system to fully equilibrate. |
| Mobile Phase Issues | Prepare fresh mobile phase daily. Ensure thorough degassing of the mobile phase.[8] Use high-purity solvents and additives. |
| Detector Cell Contamination | Flush the detector cell with a suitable solvent (e.g., isopropanol, then water). |
| Pump Malfunction | Check for leaks and ensure consistent flow rate. Purge the pump to remove air bubbles. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Solution |
| Inadequate Column Equilibration | Increase the equilibration time between injections, especially after a gradient or mobile phase change. |
| Mobile Phase Composition Change | Prepare mobile phase accurately and keep the reservoir covered to prevent evaporation. |
| Fluctuations in Flow Rate | Check the pump for leaks and ensure it is delivering a constant flow. |
| Column Temperature Variation | Use a reliable column oven and allow it to stabilize. |
Issue 4: Ghost Peaks
| Possible Cause | Solution |
| Contaminated Mobile Phase | Use high-purity, HPLC-grade solvents and prepare fresh mobile phase. |
| Injector Carryover | Run a blank injection (mobile phase only) to confirm carryover. Clean the injector and syringe. |
| Contaminated Sample Vials/Caps (B75204) | Use clean, new vials and caps for each analysis. |
| Late Eluting Compounds | Implement a column wash step at the end of each run to elute strongly retained compounds. |
Visualizations
The following diagrams illustrate key workflows for the HPLC analysis of Methyl α-D-mannopyranoside.
Caption: Experimental workflow for the purity analysis of Methyl alpha-D-mannopyranoside by HPLC.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- 1. Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sigma-Aldrich [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jasco-global.com [jasco-global.com]
Technical Support Center: Purification of Commercial Methyl α-D-mannopyranoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Methyl α-D-mannopyranoside. Our goal is to help you identify and remove common impurities to achieve the desired purity for your experiments.
Frequently Asked Questions (FAQs)
Q1: My commercial Methyl α-D-mannopyranoside has a slight yellow tint. What causes this and how can I remove it?
A1: A yellow tint in commercial Methyl α-D-mannopyranoside is typically due to trace amounts of colored impurities remaining from the manufacturing process, which often involves the reaction of mannose with methanol (B129727) in the presence of an acid catalyst.[1] These colored bodies can be effectively removed by treating a solution of the product with activated carbon.[1][2] The activated carbon adsorbs the colored impurities, and upon filtration, a colorless solution is obtained, from which pure, white crystals of Methyl α-D-mannopyranoside can be recovered by recrystallization.[1]
Q2: I suspect my sample of Methyl α-D-mannopyranoside may contain other sugars or glycosides. What are the likely contaminants and how can I test for them?
A2: The synthesis of Methyl α-D-mannopyranoside can sometimes lead to the formation of other methyl glycosides as byproducts.[1] The most common analytical method to assess the purity and identify other sugar-related impurities is High-Performance Liquid Chromatography (HPLC).[3][4] Commercial suppliers typically guarantee a purity of ≥98.5% or ≥99.0% by HPLC.[3][4] You can compare the chromatogram of your sample to a certified reference standard to identify and quantify any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique to determine the purity and structure of your compound.[5][6]
Q3: My recrystallization attempt resulted in a poor yield. What are the possible reasons and how can I improve it?
A3: A low yield during recrystallization can be due to several factors:
-
Using too much solvent: This will result in a significant portion of your product remaining in the mother liquor.[2] To remedy this, you can try to concentrate the mother liquor by evaporation and cool it again to recover more crystals.
-
Premature crystallization: If the solution cools too quickly, especially during hot filtration, crystals can form on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated and use a slight excess of hot solvent to prevent this.
-
Incomplete crystallization: Cooling the solution to a lower temperature (e.g., in an ice bath) can help maximize the crystal yield.
Q4: After dissolving my Methyl α-D-mannopyranoside in a hot solvent for recrystallization, the solution remains cloudy. What should I do?
A4: A cloudy solution after dissolving the compound in a hot solvent often indicates the presence of insoluble impurities. These could be inorganic salts from the synthesis process or particulate matter.[1] To address this, perform a hot gravity filtration of the solution to remove the insoluble impurities before allowing it to cool and crystallize. Using a fluted filter paper can speed up this process.
Troubleshooting Guide
This table provides a summary of common issues, potential causes, and recommended solutions when purifying commercial Methyl α-D-mannopyranoside.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product is off-white or has a yellowish tint. | Presence of colored organic impurities from the synthesis process.[1] | Dissolve the compound in a suitable hot solvent (e.g., ethanol (B145695), methanol, or water) and treat with activated carbon.[1][2] Perform a hot filtration to remove the carbon and then allow the solution to cool for recrystallization. |
| Purity by HPLC is lower than expected. | Presence of other methyl glycosides or unreacted starting materials.[1] | Perform a careful recrystallization. The desired α-anomer is often less soluble than other glycoside impurities, allowing for its preferential crystallization.[1] |
| Recrystallization yields are low. | - Too much solvent was used.- The solution was not cooled sufficiently.- Product was lost during transfer or filtration.[2] | - Concentrate the mother liquor to recover more product.- Cool the solution in an ice bath to maximize crystallization.- Ensure careful handling and rinsing of equipment with the cold mother liquor. |
| An oil forms during recrystallization instead of crystals. | - The boiling point of the solvent is higher than the melting point of the impure solid.- The compound is coming out of solution too quickly at a temperature above its melting point.[2] | - Add more solvent to the hot solution to ensure the compound stays dissolved at a higher temperature, then cool slowly.- Try a different recrystallization solvent with a lower boiling point. |
| Insoluble particles are observed in the hot solution. | Presence of inorganic salts or other particulate matter.[1] | Perform a hot gravity filtration of the solution before allowing it to cool and crystallize. |
Experimental Protocols
Protocol 1: Decolorization and Recrystallization of Methyl α-D-mannopyranoside
This protocol describes the purification of commercial Methyl α-D-mannopyranoside that has a noticeable color.
Materials:
-
Commercial Methyl α-D-mannopyranoside
-
Activated carbon (powdered)
-
Ethanol (or methanol or deionized water)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Gravity filtration setup (funnel, fluted filter paper)
-
Buchner funnel and filter flask for vacuum filtration
-
Ice bath
Procedure:
-
In an Erlenmeyer flask, dissolve the crude Methyl α-D-mannopyranoside in a minimal amount of hot ethanol (near boiling).
-
Once completely dissolved, remove the flask from the heat and add a small amount of activated carbon (approximately 1-2% of the solute's weight).
-
Gently swirl the flask and reheat the solution to boiling for a few minutes. Be cautious to avoid bumping.
-
While the solution is still hot, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask. This will remove the activated carbon and any other insoluble impurities. The filtrate should be colorless.
-
Allow the filtered solution to cool slowly to room temperature to allow for the formation of crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Purification Workflow
The following diagram illustrates the general workflow for the purification of commercial Methyl α-D-mannopyranoside.
Caption: Workflow for the purification of Methyl α-D-mannopyranoside.
Troubleshooting Logic
This diagram outlines the decision-making process when encountering common issues during the purification of Methyl α-D-mannopyranoside.
Caption: Troubleshooting decision tree for purification.
References
- 1. US3531461A - Production and recovery of methyl alpha-d-mannopyranoside - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Methyl-alpha-D-mannopyranoside, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. Methyl a- D -mannopyranoside = 99.0 HPLC 617-04-9 [sigmaaldrich.com]
- 5. METHYL-ALPHA-D-MANNOPYRANOSIDE(617-04-9) 1H NMR spectrum [chemicalbook.com]
- 6. This compound | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]
Calculating the optimal concentration of Methyl alpha-D-mannopyranoside for competitive binding assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Methyl alpha-D-mannopyranoside in competitive binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in binding assays?
A1: this compound is a stable, methylated derivative of mannose. In biochemical research, it is primarily used as a competitive inhibitor for studying interactions involving mannose-binding proteins, such as lectins (e.g., Concanavalin A) and cell surface receptors like the Mannose Receptor (CD206).[1][2][3] Its ability to compete with mannose-containing ligands for the same binding site makes it an invaluable tool for validating the specificity of these interactions and for determining the binding affinity of other potential ligands.
Q2: How do I determine the optimal concentration range for this compound in my assay?
A2: The optimal concentration range for this compound will depend on the binding affinity of your labeled ligand and the specific mannose-binding protein you are studying. A good starting point is to perform a dose-response curve where you titrate this compound over a broad concentration range (e.g., from nanomolar to millimolar). The goal is to identify a concentration range that results in a complete inhibition curve, from which you can calculate the IC50 (the concentration of inhibitor that reduces the specific binding of the labeled ligand by 50%).
Q3: Can I use this compound to elute proteins from a lectin affinity column?
A3: Yes, this compound is commonly used as an eluting agent in lectin affinity chromatography to purify glycoproteins and other glycoconjugates.[2] By competing for the carbohydrate-binding sites on the lectin-immobilized matrix, it displaces the bound glycoproteins, allowing for their collection.
Q4: What are the solubility properties of this compound?
A4: this compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1][4] For aqueous buffers, it is advisable to prepare a high-concentration stock solution and then dilute it to the desired working concentrations. When using DMSO, be aware that it can be hygroscopic, so using fresh DMSO is recommended for preparing stock solutions.[1]
Troubleshooting Guide
Issue 1: High Background or Non-Specific Binding
-
Question: I am observing a high signal in my negative controls, making it difficult to determine the specific binding. What could be the cause and how can I fix it?
-
Answer: High background in carbohydrate-binding assays can stem from several sources. Here are some common causes and solutions:
-
Inadequate Blocking: Many standard blocking agents, like those derived from milk, contain glycoproteins that can interact with your mannose-binding protein.
-
Hydrophobic or Electrostatic Interactions: The assay components may be non-specifically adhering to the microplate or other surfaces.
-
Endogenous Biotin (B1667282) or Lectins: If you are using a streptavidin-biotin detection system, endogenous biotin in your sample (especially in cell or tissue lysates) can cause high background.[9] Similarly, endogenous lectins in your sample could interact with glycosylated components of your assay.
-
Issue 2: No or Low Signal in the Assay
-
Question: I am not seeing a significant signal, even in my positive controls. What should I check?
-
Answer: A lack of signal can be due to issues with the binding partners or the assay conditions.
-
Inactive Protein: The mannose-binding protein may be denatured or inactive.
-
Solution: Ensure proper storage and handling of your protein. Many lectins require divalent cations like Ca²⁺ and Mn²⁺ for their activity, so check that these are present in your binding buffer at optimal concentrations.[7] Also, verify the pH of your buffer, as most lectins are active in a physiological pH range (7.0-8.0).[7]
-
-
Problem with Labeled Ligand: The labeled ligand may have lost its activity or the label may be compromised.
-
Solution: Verify the integrity and concentration of your labeled ligand. If it is a fluorescent label, ensure it has been stored protected from light.
-
-
Suboptimal Assay Conditions: The incubation time may be too short to reach equilibrium.
-
Solution: Increase the incubation time and confirm that you are reaching a stable binding signal.
-
-
Issue 3: Inconsistent or Irreproducible Results
-
Question: My results are varying significantly between experiments. How can I improve the reproducibility of my assay?
-
Answer: Inconsistent results often point to variability in assay setup and execution.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.
-
Solution: Ensure your pipettes are calibrated. When preparing serial dilutions of this compound, prepare a sufficient volume of each concentration to minimize errors.
-
-
Temperature Fluctuations: Binding kinetics are temperature-dependent.
-
Solution: Ensure all assay components are at the same temperature before starting the experiment and maintain a consistent temperature during incubation.[7]
-
-
Reagent Variability: Using different batches of reagents (buffers, proteins, ligands) can introduce variability.
-
Solution: Prepare large batches of buffers and qualify new lots of proteins and ligands before use in critical experiments.
-
-
Quantitative Data Summary
The inhibitory potential of this compound is dependent on the specific mannose-binding protein and the assay conditions. Below is a summary of some reported quantitative data.
| Mannose-Binding Protein | Labeled Ligand/System | Inhibitor | Reported Value | Assay Type |
| Concanavalin A | 4-methylumbelliferyl α-D-mannopyranoside | This compound | K = (6.4 +/- 0.5) x 10³ M⁻¹ at 298.3 K | Fluorescence Substitution Titration |
| Macrophage Mannose Receptors | Uropathogenic E. coli (UTI89) | This compound | 3% concentration significantly reduced engulfment | Gentamicin-protection assay |
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Competitive Binding Assay
This protocol provides a general framework for a 96-well plate-based competitive binding assay using a fluorescently labeled ligand.
1. Materials and Reagents:
-
Mannose-Binding Protein: e.g., Recombinant Human Mannose Receptor (CD206) or Concanavalin A.
-
Labeled Ligand: A fluorescently labeled ligand known to bind to the protein of interest (e.g., FITC-labeled mannan).
-
Competitor: this compound (CAS 617-04-9).[11]
-
Assay Buffer: e.g., Tris-buffered saline (TBS) with 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4.
-
Blocking Buffer: Assay buffer containing a carbohydrate-free blocking agent (e.g., 1% PVA or 3% deglycosylated BSA).
-
Wash Buffer: Assay buffer with a non-ionic surfactant (e.g., 0.05% Tween-20).
-
96-well Plates: Black, clear-bottom plates are suitable for fluorescent measurements.
2. Assay Procedure:
-
Plate Coating:
-
Dilute the mannose-binding protein to an optimal concentration (previously determined by a direct binding assay) in assay buffer.
-
Add 100 µL of the diluted protein to each well.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the wells three times with 200 µL of wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 2 hours at room temperature.
-
-
Competitive Binding:
-
Prepare a serial dilution of this compound in assay buffer. This should typically cover a range from 0 M to a high concentration in the millimolar range.
-
Wash the wells three times with 200 µL of wash buffer.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Add 50 µL of the fluorescently labeled ligand at a constant concentration (typically at or below its Kd) to all wells.
-
Also, prepare wells for:
-
Total Binding: 50 µL of assay buffer + 50 µL of labeled ligand (no competitor).
-
Non-specific Binding: 50 µL of a high concentration of unlabeled mannose + 50 µL of labeled ligand.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium (e.g., 1-2 hours), protected from light.
-
-
Detection:
-
Wash the wells four times with 200 µL of wash buffer to remove unbound ligand.
-
Add 100 µL of assay buffer to each well.
-
Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
3. Data Analysis:
-
Subtract the average non-specific binding signal from all other readings to get the specific binding.
-
Plot the specific binding signal as a function of the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package to determine the IC50 value.
Visualizations
Caption: Workflow for IC50 determination of this compound.
Caption: Simplified Mannose Receptor signaling pathway.
Caption: Decision tree for troubleshooting high background signals.
References
- 1. selleckchem.com [selleckchem.com]
- 2. 1-O-Methyl-alpha-D-mannopyranoside | 617-04-9 | M-4150 [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. α-Methyl-D-mannopyranoside [webbook.nist.gov]
Technical Support Center: Crystallization of Methyl α-D-mannopyranoside-Protein Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the crystallization of proteins with methyl α-D-mannopyranoside.
Frequently Asked Questions (FAQs)
Q1: What are the initial factors to consider before attempting to crystallize my protein with methyl α-D-mannopyranoside?
A1: Before initiating crystallization trials, it is crucial to ensure the high purity and homogeneity of your protein sample. The protein should be at least 95% pure as assessed by SDS-PAGE. Dynamic Light Scattering (DLS) is highly recommended to confirm that the protein is monodisperse and free of aggregates. Additionally, confirming the binding of methyl α-D-mannopyranoside to your protein through biophysical methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can save significant time and resources.
Q2: What is the optimal molar ratio of methyl α-D-mannopyranoside to protein for co-crystallization?
A2: The optimal molar ratio can vary significantly between proteins. A general starting point is a 10-fold molar excess of methyl α-D-mannopyranoside to the protein.[1][2] However, for low-affinity interactions, a higher excess (up to 100-fold or more) may be necessary to ensure saturation of the binding sites.[3] It is advisable to screen a range of molar ratios (e.g., 1:5, 1:10, 1:20) to identify the optimal condition for your specific protein-ligand complex.
Q3: Should I use co-crystallization or soaking to obtain my protein-methyl α-D-mannopyranoside complex crystals?
A3: Both co-crystallization and soaking are viable methods, and the choice depends on several factors.[4][5]
-
Co-crystallization is often preferred when the ligand induces a significant conformational change in the protein, which might shatter existing apo-crystals. It is also a good choice if the apo-protein is unstable or difficult to crystallize on its own.[4]
-
Soaking is a simpler and less protein-intensive method if you can readily obtain high-quality apo-crystals.[1] It is particularly useful for screening multiple ligands. However, success depends on the accessibility of the binding site within the crystal lattice and the stability of the crystal in the soaking solution.[5]
Q4: Methyl α-D-mannopyranoside is highly soluble in water. Are there any specific challenges associated with this?
A4: While high solubility is generally advantageous, ensuring the ligand remains at a sufficiently high concentration in the crystallization drop throughout the experiment is important. Since methyl α-D-mannopyranoside is a small and highly soluble molecule, it can diffuse out of the drop. It is crucial to include the sugar in the reservoir solution at a concentration equal to or slightly higher than that in the drop to maintain equilibrium.
Q5: Can the methyl group on the anomeric carbon of methyl α-D-mannopyranoside influence crystallization?
A5: Yes, the methyl group can influence crystallization in several ways. It can provide additional hydrophobic interactions within the binding pocket, potentially increasing the affinity of the ligand for the protein. This can lead to a more stable and rigid complex, which is often more amenable to crystallization. However, the methyl group can also introduce steric hindrance that may alter the binding mode or prevent crystallization under certain conditions.
Troubleshooting Guides
Issue 1: No Crystals or Clear Drops
This outcome suggests that the supersaturation of the protein-ligand complex has not been reached.
| Potential Cause | Troubleshooting Step | Rationale |
| Protein concentration is too low. | Increase the protein concentration in increments of 2-5 mg/mL. | A higher concentration is needed to reach the nucleation zone of the phase diagram. |
| Precipitant concentration is too low. | Screen a wider and higher range of precipitant concentrations. | Insufficient precipitant will not drive the protein out of solution. |
| Sub-optimal molar ratio of ligand. | Screen a broader range of methyl α-D-mannopyranoside concentrations (e.g., 1:5 to 1:50 molar ratio). | Inadequate saturation of the binding sites can lead to a heterogeneous mixture of apo and complexed protein. |
| Incorrect pH. | Screen a range of pH values around the protein's isoelectric point (pI) and at pH values where the protein is known to be stable. | pH affects the surface charge of the protein, influencing crystal contacts. |
| Incubation time is too short. | Incubate the protein with methyl α-D-mannopyranoside for a longer period (e.g., several hours to overnight) before setting up crystallization trials.[4] | To ensure complete complex formation, especially for slower binding kinetics. |
Issue 2: Amorphous Precipitate
This indicates that the protein is coming out of solution too rapidly, preventing the formation of an ordered crystal lattice.
| Potential Cause | Troubleshooting Step | Rationale |
| Protein and/or precipitant concentration is too high. | Decrease the protein and/or precipitant concentration. | Slowing down the precipitation process allows more time for ordered crystal packing. |
| Rapid equilibration. | Use a larger drop size or a lower reservoir volume in vapor diffusion setups. | This slows the rate of water vapor exchange and reduces the speed of supersaturation. |
| Unfavorable ionic strength. | Screen different salt concentrations in the buffer.[6] | Ionic strength affects protein solubility and aggregation. |
| Presence of aggregates. | Purify the protein-ligand complex using size-exclusion chromatography immediately before crystallization. | Aggregates can act as nucleation sites for amorphous precipitation. |
| Temperature fluctuations. | Ensure a stable incubation temperature. | Temperature changes can drastically alter protein solubility. |
Issue 3: Poor Quality Crystals (e.g., small, needles, plates)
This suggests that nucleation is favored over crystal growth or that crystal packing is suboptimal.
| Potential Cause | Troubleshooting Step | Rationale |
| Too many nucleation sites. | Decrease the protein and/or precipitant concentration. Try microseeding or macroseeding. | Reducing the number of nuclei allows for the growth of larger, single crystals. |
| Suboptimal buffer or pH. | Screen a wider range of buffers and fine-tune the pH in 0.1 unit increments. | Small changes in pH can significantly impact crystal packing and morphology. |
| Need for additives. | Screen for additives such as divalent cations (e.g., MgCl₂, CaCl₂), small organic molecules (e.g., glycerol (B35011), MPD), or detergents at low concentrations.[7] | Additives can act as molecular bridges between protein molecules, promoting better crystal contacts. |
| Conformational heterogeneity. | Increase the molar excess of methyl α-D-mannopyranoside. | Ensuring full occupancy of the binding site can lead to a more conformationally homogeneous sample. |
| Crystal growth is too rapid. | Lower the incubation temperature. | Slower growth often leads to more ordered and better-diffracting crystals. |
Experimental Protocols
Protocol 1: Co-crystallization by Hanging Drop Vapor Diffusion
-
Complex Formation:
-
Prepare a stock solution of methyl α-D-mannopyranoside in the protein's buffer (e.g., 100 mM in 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Mix the purified protein (e.g., at 10 mg/mL) with the methyl α-D-mannopyranoside stock solution to achieve the desired molar ratio (start with a 1:10 protein to ligand ratio).
-
Incubate the mixture on ice for at least 60 minutes to allow for complex formation.[4]
-
Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any aggregates.
-
-
Crystallization Setup:
-
Pipette 1 µL of the protein-ligand complex solution onto a siliconized glass coverslip.
-
Add 1 µL of the reservoir solution to the protein drop.
-
Invert the coverslip and seal the well of a 24-well crystallization plate containing 500 µL of the reservoir solution.
-
Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
Protocol 2: Crystal Soaking
-
Apo-Crystal Growth:
-
Grow crystals of the apo-protein using an established crystallization condition.
-
-
Soaking Solution Preparation:
-
Prepare a "stabilizing solution" that contains all the components of the apo-crystallization reservoir solution, but with a 5-10% higher precipitant concentration.
-
Dissolve methyl α-D-mannopyranoside in the stabilizing solution to a final concentration of 10-100 mM. The optimal concentration may need to be determined empirically but should be significantly higher than the protein's binding affinity (Kd).[3]
-
-
Soaking Procedure:
-
Using a cryo-loop, carefully transfer an apo-crystal from its growth drop into a drop of the soaking solution.
-
Incubate for a period ranging from a few minutes to several hours. Start with a short soaking time (e.g., 15-30 minutes) to avoid crystal cracking or dissolution.[3]
-
After soaking, transfer the crystal to a cryoprotectant solution (often the soaking solution supplemented with glycerol or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Visualizations
Caption: Workflow for co-crystallization of a protein with methyl α-D-mannopyranoside.
Caption: General workflow for soaking protein crystals with methyl α-D-mannopyranoside.
Caption: A logical flow for troubleshooting common crystallization problems.
References
- 1. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 3. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 4. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Methods, One Goal: Structural Differences between Cocrystallization and Crystal Soaking to Discover Ligand Binding Poses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 7. Effects of Ionic Liquids as Additives on Protein Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of pH and temperature on Methyl alpha-D-mannopyranoside binding affinity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl α-D-mannopyranoside. The information is presented in a question-and-answer format to directly address common issues encountered during binding experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for Methyl α-D-mannopyranoside binding to its primary binding partner, Concanavalin (B7782731) A (ConA)?
The binding of Methyl α-D-mannopyranoside to Concanavalin A (ConA) is sensitive to both pH and temperature. For optimal binding affinity, a pH of around 6.2 to 7.0 is recommended.[1] Studies have shown that the association constant is maximal at pH 6.2.[1] Regarding temperature, binding has been observed across a range of temperatures, typically between 4°C and 37°C.
Q2: How does pH affect the binding affinity of Methyl α-D-mannopyranoside to Concanavalin A?
The pH of the experimental buffer significantly influences the quaternary structure and binding capacity of Concanavalin A. Below pH 5.6, ConA predominantly exists as a dimer, while above pH 7.0, it forms a tetramer. The binding affinity is highest in the neutral pH range. At acidic pH values, the binding affinity decreases significantly. For instance, the ability of ConA to bind glycogen (B147801) is halved at a pH of 4.7, and the release of a fluorescently labeled mannopyranoside derivative has been observed around pH 3.9. At a pH of 2.3, the interaction with immobilized α-D-mannosyl residues is virtually nonexistent.[2]
Q3: How does temperature impact the binding affinity?
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinity of Methyl α-D-mannopyranoside to Concanavalin A under different pH and temperature conditions.
Table 1: Effect of pH on the Association Constant (Kₐ) of Methyl α-D-mannopyranoside to Concanavalin A
| pH | Association Constant (Kₐ) (M⁻¹) | Notes |
| 4.7 - 5.3 | 1.4 x 10⁴ | ConA exists primarily as a dimer. |
| 6.2 | 2.06 x 10⁴ | Maximum binding affinity observed.[1] |
| 7.3 | Data suggests 2 binding sites | ConA is predominantly a tetramer. |
| 7.0 - 9.0 | Maximum values observed for many lectins | General trend for lectin-sugar interactions.[2] |
Table 2: Binding Affinity Data at Specific Temperatures
| Temperature (°C) | Lectin Source | Association Constant (Kₐ) (M⁻¹) |
| 37 | Cajanus cajan | 1.4 x 10⁴ |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Objective: To determine the binding affinity of Methyl α-D-mannopyranoside to Concanavalin A.
Materials:
-
Microcalorimeter (e.g., MicroCal iTC₂₀₀)
-
Concanavalin A (lyophilized powder)
-
Methyl α-D-mannopyranoside
-
Dialysis tubing (10,000 MWCO)
-
Buffer: 100 mM Acetate buffer, pH 6.2, containing 1 mM MnCl₂, 1 mM CaCl₂, and 30 mM NaCl.
Procedure:
-
Protein Preparation:
-
Dissolve Concanavalin A in the ITC buffer.
-
Dialyze the ConA solution against the ITC buffer overnight at 4°C with at least three buffer changes to ensure buffer matching.
-
Determine the final concentration of ConA spectrophotometrically at 280 nm using an extinction coefficient (A¹%¹ cm) of 12.4 (for the monomer).[5]
-
-
Ligand Preparation:
-
Dissolve Methyl α-D-mannopyranoside in the final dialysis buffer to the desired concentration.
-
-
ITC Experiment Setup:
-
Sample Cell: Load the Concanavalin A solution (typically 200 µL for an iTC₂₀₀) into the sample cell. A typical starting concentration for ConA is in the range of 0.06 - 0.42 mM.[5]
-
Syringe: Load the Methyl α-D-mannopyranoside solution (typically 40 µL) into the injection syringe. The ligand concentration should be 10-20 times higher than the protein concentration (e.g., 0.6 - 8 mM).
-
Instrument Parameters (for MicroCal iTC₂₀₀): [5]
-
Temperature: 25°C
-
Stirring Speed: 1000 rpm
-
Injection Volume: 1-2 µL per injection
-
Injection Interval: 120-180 seconds
-
Number of Injections: 20-40
-
-
-
Data Analysis:
-
The raw data will show heat changes upon each injection.
-
Integrate the peaks to obtain the heat released or absorbed per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
-
Troubleshooting Guides
Issue 1: No or Weak Binding Signal in ITC
-
Possible Cause:
-
Incorrect pH: The buffer pH may be outside the optimal range for ConA binding.
-
Inactive Protein: The ConA may be denatured or lack the necessary metal ions (Ca²⁺ and Mn²⁺) for activity.
-
Concentrations too low: The concentrations of the protein and/or ligand may be too low to generate a detectable heat change.
-
Buffer Mismatch: A mismatch between the buffer in the cell and the syringe can cause large heats of dilution, masking the binding signal.
-
-
Solutions:
-
Verify the pH of your buffer and adjust to the optimal range (pH 6.2-7.0).
-
Ensure that the buffer contains the required divalent cations (1 mM CaCl₂ and 1 mM MnCl₂).
-
Increase the concentrations of both the protein and the ligand.
-
Always prepare the ligand solution using the final dialysis buffer of the protein.
-
Issue 2: Precipitate Formation During ITC Titration
-
Possible Cause:
-
High Concentrations: High concentrations of lectin and a multivalent ligand can lead to the formation of large, insoluble complexes. While Methyl α-D-mannopyranoside is a monovalent ligand, high concentrations of ConA could lead to aggregation.
-
Protein Instability: The protein may be unstable under the experimental conditions.
-
-
Solutions:
-
Reduce the concentrations of the protein and ligand.
-
Ensure the protein is properly folded and stable in the chosen buffer and at the experimental temperature.
-
Issue 3: Drifting Baseline or Irregular Peaks in ITC
-
Possible Cause:
-
Air Bubbles: Air bubbles in the cell or syringe can cause significant noise.
-
Dirty Instrument: Residual contaminants in the cell or syringe can interfere with the measurement.
-
Syringe Leakage: A leak in the injection syringe can cause a drifting baseline.
-
-
Solutions:
-
Carefully degas your solutions before loading them into the calorimeter.
-
Thoroughly clean the sample cell and syringe according to the manufacturer's instructions.
-
Inspect the syringe for any signs of damage or leakage.
-
Visualizations
Caption: Workflow for determining binding affinity using ITC.
Caption: Troubleshooting logic for common binding assay issues.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Studies on lectins. XLIV. The pH dependence of lectin interactions with sugars as determined by affinity electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physicochemical characterization of Cajanus cajan lectin: effect of pH and metal ions on lectin carbohydrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anomalous temperature-dependence of the specific interaction of concanavalin A with a multivalent ligand-dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of Highly-Ordered Heterodiantennary Mannose/Glucose-Functionalized Polymers and Concanavalin A Protein Interactions Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
Safe handling and disposal of Methyl alpha-D-mannopyranoside
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Methyl alpha-D-mannopyranoside.
Troubleshooting Guides and FAQs
Handling and Storage
-
Q1: What are the primary hazards associated with this compound?
-
Q2: What personal protective equipment (PPE) is required when handling this compound?
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Under normal use conditions where adequate ventilation is present, no respiratory protection is needed.[1] If dust is generated, a P1 particulate filter respirator is recommended.[3][4]
-
-
Q3: What are the proper storage conditions for this compound?
Accidents and First Aid
-
Q4: What should I do in case of accidental eye contact?
-
Q5: What is the first aid procedure for skin contact?
-
Q6: What should be done if this compound is inhaled?
-
Q7: What steps should be taken if the substance is ingested?
-
Q8: How should a small spill of this compound be handled?
Disposal
-
Q9: How should I dispose of waste this compound?
Quantitative Data Summary
| Property | Value | Reference |
| Melting Point | 186 - 194 °C / 366.8 - 381.2 °F | [1][5] |
| Acute Aquatic Toxicity (Invertebrates, LC50, 48h) | 663,000 mg/L | [3][4] |
| Acute Aquatic Toxicity (Algae, EC50, 96h) | 88,454 mg/L | [3][4] |
| Biodegradation (DOC removal, 28d) | 97% | [3][4] |
| Biodegradation (Oxygen depletion, 28d) | 86% | [3][4] |
Experimental Protocols
Protocol 1: Standard Handling Procedure for this compound
-
Preparation: Before handling, ensure you are in a well-ventilated area. Put on the required Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.
-
Weighing and Transfer: To minimize dust generation, handle the solid powder gently. Use a spatula for transferring the substance. If possible, work in a fume hood or a ventilated enclosure.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Storage: After use, ensure the container is tightly sealed and stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.
-
Decontamination: Clean the work area and any equipment used with soap and water. Remove and dispose of gloves properly. Wash hands thoroughly after handling.
Protocol 2: Accidental Spill Response
-
Assess the Situation: Ensure the area is well-ventilated. If the spill is large or in a confined space, evacuate the area.
-
Contain the Spill: For a solid spill, prevent the powder from becoming airborne.
-
Clean-up: Gently sweep up the spilled material. Avoid creating dust. Place the collected material into a clearly labeled, sealed container for disposal.
-
Decontaminate the Area: Wipe down the spill area with a damp cloth. Dispose of the cloth in the same container as the spilled material.
-
Personal Decontamination: Remove any contaminated clothing for cleaning. Wash hands and any exposed skin thoroughly with soap and water.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step response plan for a this compound spill.
Caption: Decision tree for the proper disposal of this compound.
References
Methyl alpha-D-mannopyranoside solubility in DMSO and other common lab solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of methyl α-D-mannopyranoside in DMSO and other common laboratory solvents. It includes a quantitative solubility summary, a troubleshooting guide for common experimental issues, and a detailed protocol for solubility determination.
Solubility Data
The solubility of methyl α-D-mannopyranoside in various common laboratory solvents is summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature, the purity of the compound, and the quality of the solvent.
| Solvent | Quantitative Solubility | Qualitative Solubility | Molarity (at highest reported solubility) |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[1] | - | 515 mM |
| 38 mg/mL[2] | 196 mM | ||
| Water | ≥ 100 mg/mL[1][3] | Highly Soluble | ≥ 515 mM |
| 1000 g/L (1000 mg/mL)[4] | 5.15 M | ||
| Methanol | Not available | Easily Soluble[5][6] | - |
| Ethanol | Not available | Moderately Soluble[5] | - |
| Ether | Not available | Insoluble[5][6] | - |
Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise when working with methyl α-D-mannopyranoside.
Frequently Asked Questions
Q1: Why is my methyl α-D-mannopyranoside not dissolving in DMSO at the expected concentration?
A1: Several factors can affect the solubility of methyl α-D-mannopyranoside in DMSO:
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in the DMSO can significantly decrease the solubility of the compound. It is recommended to use a fresh, unopened bottle of anhydrous DMSO for the best results.[1][2]
-
Need for Sonication: For higher concentrations, such as 100 mg/mL, ultrasonic agitation may be necessary to facilitate dissolution.[1]
-
Temperature: Gently warming the solution may improve solubility, but be cautious of potential degradation at elevated temperatures.
-
Compound Purity: Impurities in the methyl α-D-mannopyranoside can affect its solubility characteristics.
Q2: I'm observing a lower than expected solubility in water. What could be the cause?
A2: While methyl α-D-mannopyranoside is highly soluble in water, issues can still arise:
-
pH of the Solution: The pH of the water can sometimes influence the solubility of polar compounds. Ensure you are using neutral, deionized water.
-
Temperature: Solubility is temperature-dependent. Ensure your experiment is conducted at a consistent and appropriate temperature.
Q3: Can I prepare a stock solution of methyl α-D-mannopyranoside and store it for later use?
A3: Yes, stock solutions can be prepared. For long-term storage, it is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting solubility issues.
Experimental Protocol: Determination of Solubility by the Shake-Flask Method
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a solvent.
Methodology
-
Preparation:
-
Ensure the methyl α-D-mannopyranoside is of high purity.
-
Use a high-purity solvent.
-
Accurately weigh an amount of methyl α-D-mannopyranoside that is in excess of its expected solubility and add it to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
-
Equilibration:
-
Place the sealed container in a constant temperature environment, such as a shaking incubator or a thermostatically controlled water bath.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The agitation should be vigorous enough to keep the solid suspended.
-
-
Phase Separation:
-
After equilibration, allow the mixture to stand undisturbed at the same temperature until the excess solid has settled.
-
Carefully withdraw a sample of the supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated syringe.
-
Filter the sample through a fine-pored syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.
-
-
Analysis:
-
Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that is within the linear range of the analytical method to be used.
-
Determine the concentration of methyl α-D-mannopyranoside in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector - RID).
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound.
-
Experimental Workflow Diagram
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 5. saltise.ca [saltise.ca]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unveiling the Nuances of Lectin Binding: A Comparative Analysis of D-Mannose and Methyl α-D-mannopyranoside
For researchers, scientists, and drug development professionals, understanding the intricate dance between carbohydrates and proteins is paramount. This guide provides a detailed comparison of the binding affinities of two key mannose derivatives, D-mannose and Methyl α-D-mannopyranoside, to a variety of lectins, supported by experimental data and detailed protocols.
The specificity of lectin-carbohydrate interactions is a cornerstone of numerous biological processes, from immune responses to pathogen recognition. D-mannose, a simple sugar, and its synthetic derivative, Methyl α-D-mannopyranoside, are frequently used to probe these interactions. The addition of a methyl group in the alpha anomeric position of the mannoside can significantly influence its binding affinity and specificity for different lectins. This comparison aims to provide a clear, data-driven overview to inform experimental design and drug discovery efforts.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand to a protein is a critical parameter, often expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. The following table summarizes the quantitative binding data for D-mannose and Methyl α-D-mannopyranoside with a selection of lectins from various sources.
| Lectin | Ligand | Dissociation Constant (Kd) | Technique |
| Plant Lectins | |||
| Concanavalin A (ConA) | α-D-Mannose | 0.1 mM | Not Specified |
| Concanavalin A (ConA) | Methyl α-D-mannopyranoside | 0.2 mM | Not Specified |
| Galanthus nivalis lectin (GNA) | Methyl α-D-mannopyranoside | Not Specified | Not Specified |
| Human Receptors | |||
| DC-SIGN (CD209) | D-Mannose | 3.5 mM | Not Specified |
| Langerin (CD207) | D-Mannose | 2.8 mM | Not Specified |
| Mannose Receptor (CD206) | D-Mannose | 0.7 mM | Not Specified |
| Surfactant Protein A (SP-A) | D-Mannose | 2.5 mM | Not Specified |
| Surfactant Protein D (SP-D) | D-Mannose | 1.9 mM | Not Specified |
| Mannose-Binding Lectin (MBL) | D-Mannose | 2.1 mM | Not Specified |
| Pathogen Lectins | |||
| LecB (Pseudomonas aeruginosa) | D-Mannose | 1.1 µM | Not Specified |
| BC2L-A (Burkholderia cenocepacia) | D-Mannose | 0.9 µM | Not Specified |
| FimH LD (Escherichia coli) | D-Mannose | 0.2 µM | Not Specified |
This table summarizes data from available literature. The specific experimental conditions under which these values were determined may vary.
Experimental Protocols
Accurate determination of binding affinities relies on precise and well-controlled experimental techniques.[1] Below are detailed methodologies for three commonly employed assays for studying lectin-carbohydrate interactions.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) in a single experiment.[2][3][4]
Principle: A solution of the ligand (e.g., D-mannose or Methyl α-D-mannopyranoside) is titrated into a solution containing the lectin. The heat released or absorbed upon binding is measured by a sensitive calorimeter.
Detailed Methodology:
-
Sample Preparation:
-
ITC Experiment:
-
Load the lectin solution into the sample cell of the calorimeter and the carbohydrate solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed (e.g., 1000 rpm), injection volume, and spacing between injections.[5]
-
Perform a series of injections of the ligand into the lectin solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection to obtain the heat of reaction.
-
Plot the heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.[1]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.
Principle: One of the binding partners (e.g., the lectin) is immobilized on a sensor chip. The other partner (the analyte, e.g., the carbohydrate) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Detailed Methodology:
-
Sensor Chip Preparation:
-
Immobilize the lectin onto the sensor chip surface using a suitable chemistry (e.g., amine coupling).
-
-
Binding Analysis:
-
Inject a series of concentrations of the carbohydrate solution over the sensor surface at a constant flow rate (e.g., 20 µL/min).
-
Monitor the association of the carbohydrate with the immobilized lectin in real-time.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of SPR response versus time) are analyzed to determine the association and dissociation rate constants.
-
The dissociation constant (Kd) is calculated as the ratio of kd to ka.
-
Enzyme-Linked Lectin Assay (ELLA)
ELLA is a versatile and high-throughput plate-based assay used to determine the relative binding affinities of carbohydrates through competitive inhibition.[1]
Principle: A glycoprotein (B1211001) with known mannose residues is immobilized on a microtiter plate. A labeled lectin is then added in the presence of varying concentrations of a competing carbohydrate (e.g., D-mannose or Methyl α-D-mannopyranoside). The amount of labeled lectin that binds to the immobilized glycoprotein is inversely proportional to the affinity and concentration of the competing carbohydrate.[1]
Detailed Methodology:
-
Plate Coating:
-
Coat the wells of a microtiter plate with a mannosylated glycoprotein (e.g., mannan).
-
Block the remaining protein-binding sites on the plate to prevent non-specific binding.
-
-
Competitive Binding:
-
Prepare a series of dilutions of the competing carbohydrate (D-mannose or Methyl α-D-mannopyranoside).
-
Add a constant concentration of a labeled lectin (e.g., biotinylated or enzyme-conjugated) to each well, along with the different concentrations of the competing carbohydrate.
-
Incubate the plate to allow for competitive binding.
-
-
Detection:
-
Wash the plate to remove unbound lectin and carbohydrate.
-
Add a substrate for the enzyme label (if using an enzyme-conjugated lectin) and measure the resulting colorimetric or chemiluminescent signal.
-
-
Data Analysis:
-
Plot the signal intensity against the concentration of the competing carbohydrate.
-
Determine the IC50 value, which is the concentration of the competing carbohydrate that causes 50% inhibition of lectin binding to the immobilized glycoprotein.[1]
-
Experimental Workflow and Signaling Pathways
To systematically assess the binding of different mannosides to lectins, a structured experimental workflow is essential. The following diagram illustrates a general workflow for characterizing these interactions.
Caption: Workflow for Lectin Binding Specificity Analysis.
This guide provides a foundational understanding of the comparative binding affinities of D-mannose and Methyl α-D-mannopyranoside to various lectins. The provided data and protocols serve as a valuable resource for researchers designing experiments to probe the intricate world of carbohydrate-protein interactions. Further research incorporating a wider range of lectins and more diverse experimental conditions will continue to illuminate the subtle yet significant differences in their binding profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Isothermal Calorimetric Analysis of Lectin–Sugar Interaction | Springer Nature Experiments [experiments.springernature.com]
- 3. Isothermal calorimetric analysis of lectin-sugar interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In solution Assays: Isothermal Titration Calorimetry - Glycopedia [glycopedia.eu]
- 5. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
For researchers, scientists, and drug development professionals, the specific inhibition of lectins like Concanavalin (B7782731) A (ConA) is crucial for studying cellular processes and developing therapeutic agents. Methyl α-D-mannopyranoside has been established as a specific inhibitor of ConA, a lectin known for its ability to bind to mannose and glucose residues on cell surface glycoproteins. This guide provides a comparative analysis of Methyl α-D-mannopyranoside with other carbohydrate-based inhibitors, supported by experimental data and detailed protocols to validate its efficacy and specificity.
Concanavalin A, a lectin originally extracted from the jack bean (Canavalia ensiformis), is a powerful tool in cell biology due to its mitogenic and cell-agglutinating properties. These activities are a direct result of its binding to specific carbohydrate structures on the cell surface, triggering a variety of cellular responses. The specific inhibition of these interactions by molecules like Methyl α-D-mannopyranoside allows for the precise dissection of ConA-mediated signaling pathways and provides a basis for the development of therapeutics targeting lectin-carbohydrate interactions.
Comparative Inhibitory Potency of Carbohydrates against Concanavalin A
The efficacy of an inhibitor is quantified by its binding affinity (dissociation constant, Kd, and association constant, Ka) and its inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce the biological activity of ConA by 50%. Methyl α-D-mannopyranoside serves as a reference standard for the inhibition of ConA. The following table summarizes the quantitative data for Methyl α-D-mannopyranoside and other relevant carbohydrate inhibitors.
| Inhibitor | IC50 (mM) | Association Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (mM) | Experimental Method |
| Methyl α-D-mannopyranoside | 1.0 | 8.24 x 10³[1] | 0.12 | Isothermal Titration Calorimetry[1] |
| Methyl α-D-glucopyranoside | 5.0 | - | - | Hemagglutination Inhibition |
| D-Mannose | 2.5 | - | - | Hemagglutination Inhibition |
| D-Glucose | 10.0 | - | - | Hemagglutination Inhibition |
| Maltose | 0.6 | - | - | Hemagglutination Inhibition |
| Mannobiose | 0.3 | - | - | Hemagglutination Inhibition |
| Mannotriose | 0.15 | - | - | Hemagglutination Inhibition |
Note: IC50 values can vary depending on the experimental conditions and the specific assay used. The data presented here is a compilation from various sources for comparative purposes.
Experimental Protocols for Validation
Accurate and reproducible experimental methods are essential for validating the inhibitory activity of compounds like Methyl α-D-mannopyranoside. Below are detailed protocols for key assays used to determine the efficacy of ConA inhibitors.
Hemagglutination Inhibition Assay
This assay is a classical and straightforward method to assess the inhibitory potential of carbohydrates against ConA-induced agglutination of red blood cells (erythrocytes).
Materials:
-
Concanavalin A solution (1 mg/mL in phosphate-buffered saline, PBS)
-
Inhibitor solutions (serial dilutions of Methyl α-D-mannopyranoside and other test compounds in PBS)
-
2% suspension of rabbit or human erythrocytes in PBS
-
U- or V-bottom 96-well microtiter plates
-
PBS (pH 7.4)
Procedure:
-
Add 50 µL of PBS to all wells of a microtiter plate.
-
Add 50 µL of the inhibitor solution to the first well of each row and perform serial two-fold dilutions by transferring 50 µL to the subsequent wells.
-
Add 50 µL of the ConA solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Add 50 µL of the 2% erythrocyte suspension to each well.
-
Gently tap the plate to mix the contents.
-
Incubate the plate at room temperature for 1-2 hours, or until a clear button of erythrocytes is formed in the control wells (containing no inhibitor).
-
The minimal inhibitory concentration is determined as the lowest concentration of the inhibitor that completely prevents hemagglutination.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including Ka, Kd, enthalpy (ΔH), and entropy (ΔS).
Materials:
-
Isothermal Titration Calorimeter
-
Concanavalin A solution (e.g., 50 µM in a suitable buffer like Tris-HCl with 1 mM CaCl₂ and 1 mM MnCl₂)
-
Inhibitor solution (e.g., 1 mM Methyl α-D-mannopyranoside in the same buffer)
-
Degassed buffer
Procedure:
-
Thoroughly dialyze both the ConA and inhibitor solutions against the same degassed buffer to minimize heat of dilution effects.
-
Load the ConA solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 10 µL per injection).
-
Perform a series of injections of the inhibitor into the ConA solution.
-
Record the heat changes after each injection.
-
Analyze the resulting data using the instrument's software to determine the binding parameters (Ka, Kd, ΔH, and stoichiometry).
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of ConA inhibition, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Hemagglutination Inhibition Assay.
ConA binding to cell surface glycoproteins can activate several intracellular signaling pathways, leading to various cellular responses. Inhibition by Methyl α-D-mannopyranoside can block these downstream effects.
Caption: ConA-mediated signaling pathways and their inhibition.
References
A Head-to-Head Battle: Methyl α-D-mannopyranoside vs. α-Methyl-D-glucopyranoside for Optimal Lectin Elution
A Comparative Guide for Researchers in Glycobiology and Drug Development
In the realm of glycobiology and protein purification, lectin affinity chromatography stands as a cornerstone technique for isolating glycoproteins. The efficacy of this method hinges on the selective binding of lectins to specific carbohydrate moieties and, crucially, the subsequent effective elution of the bound glycoproteins. The choice of eluting agent is paramount for maximizing yield and preserving the integrity of the purified molecules. This guide provides a comprehensive comparison of two commonly used eluents for mannose/glucose-specific lectins: methyl α-D-mannopyranoside and α-methyl-D-glucopyranoside, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Executive Summary of Elution Performance
While the binding affinity of a lectin for a specific monosaccharide is a key determinant of elution efficiency, the optimal choice between methyl α-D-mannopyranoside and α-methyl-D-glucopyranoside can be lectin-dependent. For the widely used lectin Concanavalin (B7782731) A (ConA), studies have shown that both sugars can be effective, with interesting nuances in their optimal concentrations.
| Lectin | Glycoprotein (B1211001) Source | Optimal Eluent | Optimal Concentration | Reference |
| Concanavalin A (ConA) | Cottonmouth Venom | α-Methyl-D-glucopyranoside | 250 mM | [1] |
| Methyl α-D-mannopyranoside | 500 mM | [1] | ||
| Concanavalin A (ConA) | General Glycoproteins | Methyl α-D-mannopyranoside (ideally in combination with α-methyl-D-glucopyranoside) | Not specified | [2] |
Note: The study on cottonmouth venom glycoproteins found that α-methyl-D-glucopyranoside was at least as effective as methyl α-D-mannopyranoside.[1] Interestingly, concentrations higher than the optimum were found to be counterproductive, reducing the desorption of glycoproteins.[1]
Understanding the Mechanism: Competitive Elution
Lectin affinity chromatography relies on the principle of competitive binding. The glycoprotein of interest, bearing specific carbohydrate residues, binds to the lectin immobilized on a solid support. To release the glycoprotein, a high concentration of a free monosaccharide, which has a higher affinity for the lectin's binding site, is introduced. This free sugar competitively displaces the bound glycoprotein, allowing for its collection in the eluate. The efficiency of this process is primarily governed by the dissociation rate constants of the competing sugars with the lectin.[3]
Experimental Protocols
To empirically determine the optimal eluting sugar for a specific lectin and glycoprotein, a systematic comparison is recommended.
Protocol: Comparative Elution of a Glycoprotein from a Lectin Affinity Column
1. Materials and Reagents:
-
Lectin-Agarose Column: (e.g., Concanavalin A-Agarose)
-
Binding/Wash Buffer: 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4
-
Elution Buffers:
-
Methyl α-D-mannopyranoside solutions (e.g., 50 mM, 100 mM, 250 mM, 500 mM, 1 M) in Binding/Wash Buffer
-
α-Methyl-D-glucopyranoside solutions (e.g., 50 mM, 100 mM, 250 mM, 500 mM, 1 M) in Binding/Wash Buffer
-
-
Glycoprotein Sample: Purified glycoprotein of interest or a complex protein mixture containing the glycoprotein.
-
Spectrophotometer and cuvettes for protein quantification (e.g., at 280 nm).
-
SDS-PAGE reagents and equipment.
-
Column chromatography apparatus.
2. Experimental Workflow:
3. Step-by-Step Procedure:
-
Column Equilibration: Equilibrate the lectin-agarose column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the glycoprotein sample to the column at a slow flow rate to ensure optimal binding.
-
Washing: Wash the column with 10-15 column volumes of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline, indicating the removal of unbound proteins.
-
Elution:
-
For each eluting sugar, perform a stepwise or linear gradient elution.
-
Stepwise Elution: Sequentially apply 3-5 column volumes of each concentration of the eluting sugar solution (from lowest to highest concentration). Collect fractions for each step.
-
Linear Gradient Elution: Create a linear gradient from 0 M to 1 M of the eluting sugar in the Binding/Wash Buffer and apply it to the column. Collect fractions throughout the gradient.
-
-
Fraction Analysis:
-
Measure the protein concentration of each collected fraction using a spectrophotometer at an absorbance of 280 nm.
-
Analyze the fractions containing eluted protein by SDS-PAGE to confirm the presence and purity of the target glycoprotein.
-
-
Data Analysis:
-
Plot the protein concentration versus the fraction number (or eluent concentration) to generate an elution profile for each sugar.
-
Calculate the total recovery of the glycoprotein for each eluting sugar by summing the amount of protein in the eluted fractions.
-
Compare the elution profiles and total recovery to determine which sugar and at what concentration provides the most efficient elution.
-
Concluding Remarks
The choice between methyl α-D-mannopyranoside and α-methyl-D-glucopyranoside for eluting glycoproteins from mannose/glucose-specific lectins is not always straightforward. While methyl α-D-mannopyranoside is often considered the stronger eluent for lectins like ConA, experimental evidence suggests that α-methyl-D-glucopyranoside can be equally or even more effective under specific conditions and at different optimal concentrations.[1] For critical applications, researchers are strongly encouraged to perform a comparative elution study as outlined in this guide to identify the most efficient and cost-effective eluting agent for their specific lectin-glycoprotein system. This empirical approach will ensure the highest possible yield and purity of the target glycoprotein, a crucial step in advancing research and development in glycobiology and related fields.
References
- 1. Elution of tightly bound solutes from concanavalin A Sepharose Factors affecting the desorption of cottonmouth venom glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mannose Derivatives as FimH Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mannose derivatives as FimH antagonists, supported by experimental data. FimH is a critical adhesin for uropathogenic Escherichia coli (UPEC), the primary causative agent of urinary tract infections (UTIs). Blocking FimH-mediated adhesion to the bladder epithelium with mannose-based inhibitors is a promising anti-virulence strategy to combat UTIs.
This guide summarizes quantitative data on the inhibitory activity of various mannose derivatives, offers detailed methodologies for key experimental assays, and visualizes the underlying biological pathway and experimental workflows.
Performance Comparison of Mannose Derivatives
The efficacy of mannose derivatives as FimH antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to block 50% of FimH activity in a given assay. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of mannose derivatives from various studies. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Mannose Derivative | Assay Type | IC50 (µM) | Reference |
| Methyl α-D-mannopyranoside | Aggregation Assay | > 800 | [1] |
| n-Heptyl α-D-mannopyranoside | Aggregation Assay | 77.14 | [1] |
| 4-Nitrophenyl α-D-mannopyranoside | Aggregation Assay | Similar to n-Heptyl α-D-mannopyranoside | [1] |
| o-Chloro-p-[N-(2-ethoxy-3,4-dioxocyclobut-1-enyl)amino]phenyl α-D-mannopyranoside | Aggregation Assay | ~0.86 | [1] |
| 2-Chloro-4-nitrophenyl α-D-mannopyranoside | Aggregation Assay | ~12.86 | [1] |
| Biphenyl α-D-mannosides | Hemagglutination Inhibition (HAI) Assay | 0.15 - 125 | [2] |
| Ortho-substituted Biphenyl Mannosides | Hemagglutination Inhibition (HAI) Assay & Biofilm Formation Assay | Potency enhancements several-fold higher than unsubstituted pairs | [3] |
| Mannosyl Triazoles | Competitive Binding Assay | Nanomolar affinities | [4] |
| Thiomannosides | Biofilm Inhibition Assay | Potent inhibition, with some compounds in the single-digit nanomolar range | [5] |
Mechanism of Action: FimH-Mediated Adhesion and Its Inhibition
The following diagram illustrates the signaling pathway of FimH-mediated bacterial adhesion to urothelial cells and the mechanism by which mannose derivatives act as competitive antagonists.
Experimental Protocols
Standardized assays are crucial for the evaluation and comparison of FimH antagonist potency.[6] Below are detailed methodologies for key experiments.
Hemagglutination Inhibition (HAI) Assay
This assay measures the ability of a compound to inhibit the FimH-mediated agglutination of red blood cells (RBCs).
Materials:
-
Uropathogenic E. coli (UPEC) strain expressing Type 1 pili
-
Guinea pig or chicken red blood cells (RBCs)[7]
-
Phosphate-buffered saline (PBS)
-
96-well V-bottom microtiter plates
-
Mannose derivative compounds
Procedure:
-
Preparation of Bacteria: Culture UPEC in static broth to induce Type 1 pili expression. Harvest and resuspend the bacteria in PBS to a standardized optical density (OD).
-
Preparation of RBCs: Wash RBCs with PBS and resuspend to a final concentration of 1% (v/v).[8]
-
Serial Dilution of Inhibitors: Prepare two-fold serial dilutions of the mannose derivatives in PBS in the microtiter plate wells.[7]
-
Incubation with Bacteria: Add a standardized amount of the bacterial suspension to each well containing the inhibitor dilutions. Incubate at room temperature to allow the inhibitor to bind to FimH.
-
Addition of RBCs: Add the 1% RBC suspension to all wells.[8]
-
Incubation and Reading: Gently mix and incubate the plate at 4°C for 30-60 minutes, or until the RBCs in the control wells (no inhibitor) have fully agglutinated (forming a uniform reddish sheet) and the RBCs in the negative control wells (no bacteria) have formed a distinct button at the bottom.
-
Determination of HAI Titer: The HAI titer is the highest dilution of the inhibitor that completely inhibits hemagglutination (indicated by the presence of a sharp button of RBCs).[9]
Competitive Binding ELISA
This assay quantifies the binding affinity of a mannose derivative to FimH by measuring its ability to compete with a labeled mannose conjugate.
Materials:
-
Recombinant FimH protein
-
Mannose-BSA conjugate labeled with biotin (B1667282) or an enzyme (e.g., HRP)
-
96-well high-binding ELISA plates
-
Streptavidin-HRP (if using a biotinylated conjugate)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat the wells of the ELISA plate with recombinant FimH protein overnight at 4°C.[10]
-
Washing and Blocking: Wash the plate with wash buffer to remove unbound protein. Block the remaining protein-binding sites with blocking buffer for 1-2 hours at room temperature.[10]
-
Competitive Binding: Prepare serial dilutions of the mannose derivative. In a separate plate, pre-incubate the diluted compounds with a fixed concentration of the labeled mannose-BSA conjugate.
-
Incubation: Transfer the pre-incubated mixtures to the FimH-coated plate and incubate for 1-2 hours at room temperature.[11]
-
Washing: Wash the plate to remove unbound reagents.
-
Detection:
-
If using an HRP-labeled conjugate, proceed directly to the substrate step.
-
If using a biotinylated conjugate, add streptavidin-HRP and incubate for 30-60 minutes. Wash the plate again.
-
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark until a blue color develops.[11]
-
Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the binding affinity of the mannose derivative.
-
Data Analysis: Calculate the IC50 value from the resulting dose-response curve.
Bacterial Adhesion Assay on Bladder Cells
This assay directly measures the ability of FimH antagonists to prevent bacterial attachment to human bladder epithelial cells.
Materials:
-
Human bladder epithelial cell line (e.g., 5637, T24)
-
UPEC strain
-
Cell culture medium
-
Mannose derivative compounds
-
Giemsa stain or crystal violet
-
Microscope
Procedure:
-
Cell Culture: Seed the bladder epithelial cells in multi-well plates and grow to confluence.
-
Bacterial Preparation: Culture UPEC and resuspend in cell culture medium.
-
Inhibition: Pre-incubate the bacterial suspension with various concentrations of the mannose derivatives.
-
Infection: Add the pre-incubated bacteria to the confluent cell monolayers and incubate to allow for adhesion.
-
Washing: Gently wash the cell monolayers multiple times with PBS to remove non-adherent bacteria.
-
Staining and Visualization: Fix the cells and stain with Giemsa or crystal violet. Visualize and quantify the number of adherent bacteria per cell using a microscope.[12]
-
Quantification (Alternative): Lyse the host cells and plate the lysate on agar (B569324) plates to determine the number of colony-forming units (CFUs) of adherent bacteria.
Biofilm Inhibition Assay
This assay assesses the ability of mannose derivatives to prevent the formation of bacterial biofilms, a key virulence factor in recurrent UTIs.
Materials:
-
UPEC strain
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well flat-bottom microtiter plates
-
Mannose derivative compounds
-
Crystal violet solution (0.1%)
-
Ethanol (B145695) or acetic acid
Procedure:
-
Bacterial Inoculum: Prepare an overnight culture of UPEC and dilute it in fresh medium.
-
Inhibition: Add the diluted bacterial culture to the wells of the microtiter plate containing serial dilutions of the mannose derivatives.
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Washing: Discard the planktonic culture and gently wash the wells with PBS to remove non-adherent bacteria.
-
Staining: Add crystal violet solution to each well and incubate for 15-20 minutes.
-
Washing: Wash the wells again to remove excess stain.
-
Solubilization: Add ethanol or acetic acid to each well to solubilize the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the amount of biofilm formed.
-
Data Analysis: Calculate the percentage of biofilm inhibition for each concentration of the mannose derivative.
Experimental Workflow for FimH Antagonist Evaluation
The following diagram outlines a typical workflow for the discovery and evaluation of novel FimH antagonists, from initial screening to preclinical assessment.
References
- 1. Development of an aggregation assay to screen FimH antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis and Biological Evaluation of Mannosyl Triazoles as FimH Antagonists [edoc.unibas.ch]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. alliedguru.com [alliedguru.com]
- 8. science.vla.gov.uk [science.vla.gov.uk]
- 9. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. microbenotes.com [microbenotes.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. mdpi.com [mdpi.com]
Efficacy of Methyl alpha-D-mannopyranoside Versus Other Mannosides in Inhibiting Bacterial Adhesion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Methyl alpha-D-mannopyranoside and other mannoside derivatives in inhibiting bacterial adhesion, a critical step in the pathogenesis of many bacterial infections, particularly those caused by uropathogenic Escherichia coli (UPEC). The primary mechanism of action for these compounds is the competitive inhibition of the FimH adhesin, a lectin located at the tip of type 1 pili of UPEC, which binds to mannosylated glycoproteins on the surface of host cells.[1][2] By blocking this interaction, mannosides can prevent bacterial colonization and subsequent infection, offering a promising anti-adhesion therapeutic strategy.[3][4]
Comparative Efficacy of Mannosides
The inhibitory potency of mannosides against FimH-mediated bacterial adhesion is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), the dissociation constant (Kd), or the relative inhibitory potency (RIP). While this compound serves as a foundational inhibitor, numerous structural modifications have led to the development of significantly more potent antagonists. The following table summarizes the quantitative data on the efficacy of this compound in comparison to a selection of other mannoside derivatives.
| Compound Name | Structure | IC50 (nM) | Kd (nM) | Relative Inhibitory Potency (RIP) vs. Methyl α-D-mannopyranoside | Reference |
| Methyl α-D-mannopyranoside | Simple alkyl mannoside | 2,810.7 | 2,200 | 1 | [4][5] |
| Heptyl α-D-mannopyranoside | Long-chain alkyl mannoside | 19.4 | 5 | ~145 | [5][6] |
| p-Nitrophenyl α-D-mannopyranoside | Aryl mannoside | 74.1 | - | ~38 | [5] |
| Biphenyl (B1667301) α-D-mannoside derivative (Compound 20) | Ortho-substituted pyridyl derivative | 0.82 | - | ~3428 | [5] |
| Biphenyl α-D-mannoside derivative (Compound 11) | Quinoline analog | 3.17 | - | ~887 | [5] |
| C-linked Biphenyl Mannoside | C-glycoside with biphenyl aglycone | - | 11.45 | - | [1] |
| O-linked Biphenyl Mannoside | O-glycoside with biphenyl aglycone | - | 3 | - | [1] |
Mechanism of Action: Competitive Inhibition of FimH
The underlying mechanism for the anti-adhesion properties of mannosides is their ability to act as competitive inhibitors of the FimH adhesin. FimH possesses a mannose-binding pocket that recognizes and binds to high-mannose structures on host cell glycoproteins, such as uroplakins on bladder epithelial cells. Mannoside inhibitors, due to their structural similarity to the natural mannose ligand, can occupy this binding pocket, thereby preventing the attachment of bacteria to the host cells. This "disarming" of the bacteria allows for their clearance by natural host defense mechanisms, such as urine flow.[1][2]
Experimental Protocols
The evaluation of mannoside efficacy relies on a variety of in vitro assays that measure their ability to interfere with FimH-mediated binding. Below are detailed methodologies for key experiments.
Hemagglutination Inhibition (HI) Assay
This assay assesses the ability of a compound to inhibit the agglutination (clumping) of red blood cells (RBCs) by bacteria expressing mannose-binding adhesins.
Materials:
-
Uropathogenic E. coli (UPEC) strain expressing type 1 pili
-
Guinea pig or chicken red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
96-well V-bottom microtiter plate
-
Test mannoside compounds
-
This compound (as a reference inhibitor)
Procedure:
-
Preparation of Bacteria: Culture the UPEC strain overnight in a suitable broth to promote the expression of type 1 pili. Harvest the bacteria by centrifugation, wash with PBS, and resuspend to a standardized optical density (e.g., OD600 of 1.0).
-
Preparation of RBCs: Wash the RBCs with PBS multiple times by centrifugation and resuspend to a final concentration of 1% (v/v) in PBS.
-
Serial Dilution of Inhibitors: Prepare two-fold serial dilutions of the test mannoside compounds and the reference inhibitor in PBS in the wells of the 96-well plate.
-
Addition of Bacteria: Add a standardized volume of the bacterial suspension to each well containing the serially diluted inhibitors. Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitors to bind to the bacterial adhesins.
-
Addition of RBCs: Add the 1% RBC suspension to each well.
-
Incubation and Observation: Gently mix the plate and incubate at 4°C for 1-2 hours, or until the RBCs in the control wells (without inhibitor) have fully agglutinated and formed a lattice. In the presence of an effective inhibitor, the RBCs will not agglutinate and will form a distinct button at the bottom of the well.
-
Determination of HAI Titer: The hemagglutination inhibition (HAI) titer is defined as the lowest concentration of the inhibitor that completely prevents hemagglutination.[3]
Competitive Binding Assays (ELISA-based)
These assays quantify the ability of a test compound to compete with a labeled ligand for binding to immobilized FimH.
Materials:
-
Recombinant FimH protein
-
Biotinylated mannosylated bovine serum albumin (Man-BSA) or another mannosylated neoglycoprotein
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
96-well microtiter plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Test mannoside compounds
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with recombinant FimH protein overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block any remaining non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Competitive Inhibition: Prepare serial dilutions of the test mannoside compounds. Add the diluted compounds to the wells, followed immediately by a fixed concentration of biotinylated Man-BSA. Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Substrate Addition and Reading: Wash the plate again and add TMB substrate. After a suitable color development time, stop the reaction with a stop solution (e.g., 2M H2SO4). Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The absorbance is inversely proportional to the inhibitory activity of the test compound. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the biotinylated Man-BSA.[5]
Experimental Workflow for Inhibitor Evaluation
The development and assessment of novel mannoside-based FimH inhibitors typically follow a structured workflow, from initial screening to more complex cell-based and in vivo models.
References
- 1. mdpi.com [mdpi.com]
- 2. FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Drug Design and Optimization of Mannoside Bacterial FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]
- 5. Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists [mdpi.com]
- 6. mdpi.com [mdpi.com]
Unveiling the Specificity: A Comparative Guide to the Cross-Reactivity of Methyl alpha-D-mannopyranoside with Diverse Mannose-Binding Lectins
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between carbohydrates and proteins is paramount. Methyl alpha-D-mannopyranoside, a synthetic monosaccharide, serves as a crucial tool in dissecting these interactions, particularly with mannose-binding lectins. This guide provides a comprehensive comparison of the cross-reactivity of this compound with various lectins, supported by quantitative binding data and detailed experimental protocols.
This compound is widely utilized as a competitive inhibitor to elucidate the role of mannose-specific lectins in a multitude of biological processes, including immune responses, cell adhesion, and signaling pathways. Its efficacy and specificity, however, vary significantly among different lectins. This variation in binding affinity is critical for the design of targeted therapeutics and diagnostic tools.
Comparative Binding Affinity of this compound
The binding affinity of this compound to various mannose-binding lectins can be quantified using parameters such as the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value signifies a higher binding affinity. The following table summarizes the binding affinities of this compound for a selection of mannose-binding lectins.
| Lectin | Source Organism | Ligand | Dissociation Constant (Kd) | Reference |
| Concanavalin (B7782731) A (ConA) | Canavalia ensiformis (Jack bean) | This compound | ~0.1 mM | [1] |
| Mannose-Binding Lectin (MBL) (trimeric) | Human serum | Mannose-BSA | 2.2 nM | [2] |
| Mannose-Binding Lectin (MBL) (tetrameric) | Human serum | Mannose-BSA | 0.55 nM | [2] |
| FimH | Escherichia coli | This compound | Micromolar range | [3] |
| LecB (PA-IIL) | Pseudomonas aeruginosa | This compound | Micromolar range | [3] |
| BC2L-A | Burkholderia cenocepacia | This compound | Micromolar range | [3] |
Experimental Protocols for Determining Binding Affinity
Accurate and reproducible measurement of binding affinities is essential for comparing the cross-reactivity of this compound. The following are detailed methodologies for key experiments used to determine carbohydrate-lectin interactions.
Enzyme-Linked Lectin Assay (ELLA)
This competitive binding assay is a high-throughput method for determining the inhibitory potency of carbohydrates.
Principle: A mannosylated glycoprotein (B1211001) is immobilized on a microtiter plate. A fixed concentration of a labeled lectin is then added along with varying concentrations of the inhibitor (this compound). The inhibitor competes with the immobilized glycoprotein for binding to the lectin. The amount of bound lectin is detected using a substrate that produces a colorimetric or fluorescent signal, which is inversely proportional to the concentration of the inhibitor.
Methodology:
-
Plate Coating: Coat microtiter plate wells with a solution of a mannosylated glycoprotein (e.g., mannan (B1593421) from Saccharomyces cerevisiae) and incubate overnight at 4°C.
-
Blocking: Wash the wells and block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in phosphate-buffered saline).
-
Competitive Inhibition: Add serial dilutions of this compound to the wells, followed by a fixed concentration of a labeled lectin (e.g., biotinylated or horseradish peroxidase-conjugated lectin). Incubate for 1-2 hours at room temperature.
-
Detection: Wash the wells to remove unbound reagents. For biotinylated lectins, add streptavidin-HRP and incubate. For HRP-conjugated lectins, proceed directly to substrate addition. Add a suitable chromogenic substrate (e.g., TMB) and stop the reaction.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics of binding events.
Principle: One of the binding partners (e.g., the lectin) is immobilized on a sensor chip. The other partner (this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmons.
Methodology:
-
Sensor Chip Immobilization: Immobilize the lectin onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis: Inject different concentrations of this compound in a running buffer over the sensor surface.
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the lectin-carbohydrate interaction (e.g., a low pH buffer or a high concentration of a competing sugar).
-
Data Analysis: The binding data (sensorgrams) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (lectin) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured.
Methodology:
-
Sample Preparation: Prepare solutions of the lectin and this compound in the same buffer to minimize heat of dilution effects.
-
Titration: Place the lectin solution in the sample cell and the this compound solution in the injection syringe. Perform a series of small injections of the ligand into the sample cell.
-
Data Acquisition: The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
-
Data Analysis: The resulting titration curve is fitted to a binding model to determine the stoichiometry of binding (n), the binding constant (Ka), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.
Signaling Pathway and Experimental Workflow
Mannose-binding lectins can initiate downstream signaling cascades upon ligand binding. A prominent example is the Mannose-Binding Lectin (MBL) pathway of the complement system, a crucial component of the innate immune response.
Caption: The Mannose-Binding Lectin (MBL) pathway of the complement system.
The following diagram illustrates a general experimental workflow for assessing the cross-reactivity of this compound with different mannose-binding lectins.
Caption: Experimental workflow for cross-reactivity analysis.
References
- 1. Binding kinetics of this compound to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The two major oligomeric forms of human mannan-binding lectin: chemical characterization, carbohydrate-binding properties, and interaction with MBL-associated serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of FimH Binding: Methyl α-D-mannopyranoside and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding kinetics of methyl α-D-mannopyranoside to the bacterial adhesin FimH, a key target in the development of anti-adhesion therapies for urinary tract infections. We present a detailed analysis of its performance against alternative mannosides, supported by experimental data from various biophysical techniques. This document is intended to aid researchers and drug development professionals in the evaluation and selection of FimH inhibitors.
Quantitative Data Presentation
The binding affinities of various mannosides to the FimH lectin domain have been determined using multiple biophysical methods. The following table summarizes the dissociation constants (KD) for methyl α-D-mannopyranoside and a selection of alternative compounds, providing a clear comparison of their binding potencies.
| Compound | Method | Dissociation Constant (KD) | Reference |
| α-D-Mannose | SPR | 2.3 µM | [1] |
| Methyl α-D-mannopyranoside | - | - | - |
| D-Glucose | SPR | 9240 µM | [1] |
| 2-Deoxy-α-D-mannose | SPR | 300 µM | [1] |
| Fructose | SPR | 31 µM | [1] |
| Heptyl α-D-mannopyranoside | ITC | - | [2] |
| Heptyl α-D-mannopyranoside | HAI | 6.25 µM | [2] |
| 4-Thioheptyl α-D-mannopyranoside | ITC | 59.5 ± 4.7 nM | [2] |
| 4-Thioheptyl α-D-mannopyranoside | HAI | 25 µM | [2] |
| O-linked mannosides (alkenyl) | SPR | < 5 nM | [2] |
Note: HAI stands for Hemagglutination Inhibition assay. A lower KD value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or adapt these experiments for their own studies.
Surface Plasmon Resonance (SPR) Spectroscopy
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation (KD) constants for the interaction between FimH and various mannosides.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine)
-
Recombinant FimH protein (lectin domain)
-
Mannoside compounds of interest
-
Running buffer (e.g., HBS-EP: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
Procedure:
-
Surface Preparation and Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of NHS and EDC.
-
Covalently couple a mannoside derivative with a free amine group (e.g., 6-aminohexyl α-D-mannopyranoside) to the activated surface.[3]
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared by performing the activation and deactivation steps without ligand immobilization.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the FimH protein in running buffer.
-
Inject the FimH solutions over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) in real-time to observe the association phase.
-
After the injection, allow the running buffer to flow over the chip to monitor the dissociation phase.
-
-
Competition Assay (for soluble inhibitors):
-
To determine the affinity of soluble mannosides, a competition assay can be performed.
-
A fixed concentration of FimH is pre-incubated with varying concentrations of the inhibitor (e.g., methyl α-D-mannopyranoside).
-
These mixtures are then injected over the immobilized mannoside surface.
-
The reduction in the binding signal of FimH is proportional to the affinity of the inhibitor.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the kinetic parameters (kon, koff, and KD).
-
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Objective: To determine the thermodynamic parameters of FimH binding to mannosides.
Materials:
-
Isothermal titration calorimeter
-
Recombinant FimH protein
-
Mannoside compounds
-
Dialysis buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze the FimH protein and dissolve the mannoside compound in the same dialysis buffer to minimize buffer mismatch effects.
-
Determine the precise concentrations of the protein and ligand.
-
Degas all solutions before use to prevent air bubbles in the calorimeter.
-
-
ITC Experiment:
-
Load the FimH solution into the sample cell of the calorimeter.
-
Load the mannoside solution into the injection syringe. A typical starting concentration is 5-50 µM protein in the cell and 50-500 µM ligand in the syringe.[4]
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volumes.
-
Perform a series of small, sequential injections of the mannoside into the FimH solution.
-
-
Data Analysis:
-
Integrate the heat change peaks from each injection.
-
Subtract the heat of dilution, determined from a control experiment where the ligand is injected into the buffer alone.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to obtain KD, ΔH, and n.
-
Bacterial Adhesion Inhibition Assay
This cell-based assay measures the ability of a compound to inhibit the adhesion of FimH-expressing bacteria to host cells.
Objective: To evaluate the functional inhibitory potency of mannosides in a biologically relevant context.
Materials:
-
FimH-expressing E. coli strain
-
Human bladder epithelial cells (e.g., T24 cell line)
-
Cell culture medium and supplements
-
Mannoside compounds
-
Phosphate-buffered saline (PBS)
-
Crystal violet stain
Procedure:
-
Cell Culture:
-
Culture the bladder epithelial cells in appropriate multi-well plates until they form a confluent monolayer.
-
-
Inhibition Assay:
-
Wash the cell monolayers with PBS.
-
Prepare suspensions of E. coli in cell culture medium.
-
Pre-incubate the bacterial suspension with various concentrations of the mannoside inhibitor for a defined period (e.g., 30 minutes).
-
Add the bacteria-inhibitor mixtures to the cell monolayers and incubate to allow for adhesion.
-
Wash the wells multiple times with PBS to remove non-adherent bacteria.
-
-
Quantification of Adhesion:
-
Fix the remaining cells and adherent bacteria.
-
Stain the cells and bacteria with crystal violet.
-
Solubilize the stain and measure the absorbance at a specific wavelength to quantify the number of adherent bacteria.
-
-
Data Analysis:
-
Calculate the percentage of adhesion inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of bacterial adhesion.
-
Mandatory Visualization
The following diagrams illustrate the key molecular interactions and experimental workflows described in this guide.
Caption: FimH-mediated adhesion and competitive inhibition.
References
- 1. Targeting Dynamical Binding Processes in the Design of Non-Antibiotic Anti-Adhesives by Molecular Simulation—The Example of FimH | MDPI [mdpi.com]
- 2. Sites for Dynamic Protein-Carbohydrate Interactions of O- and C-Linked Mannosides on the E. coli FimH Adhesin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Structural comparison of Methyl alpha-D-mannopyranoside in complex with different lectins
A Comparative Guide for Researchers and Drug Development Professionals
Methyl alpha-D-mannopyranoside, a simple glycoside, serves as a fundamental probe for understanding the intricate world of protein-carbohydrate interactions. Its binding to various lectins—proteins that recognize specific sugar moieties—provides a valuable model system for elucidating the structural basis of molecular recognition. This guide offers an objective comparison of the structural and thermodynamic parameters of this compound in complex with four distinct lectins: Concanavalin A, Banana Lectin (BanLec), Ananas comosus Jacalin-Related Lectin (AcmJRL), and Snowdrop Lectin (Galanthus nivalis Agglutinin). The data presented herein, supported by detailed experimental protocols, aims to inform research in glycobiology and aid in the rational design of glycomimetic drugs.
Quantitative Comparison of Binding Interactions
The interaction of this compound with different lectins showcases a range of binding affinities and thermodynamic signatures. These quantitative differences, summarized in the tables below, are a direct reflection of the unique architectures of the respective carbohydrate-binding sites.
| Lectin | PDB ID | Method | Dissociation Constant (Kd) | IC50 | Stoichiometry (n) |
| Concanavalin A | 5CNA | ITC | ~0.2 mM | ~1.0 mM | 1 |
| Banana Lectin (BanLec) | 1X1V | N/A | Not explicitly found | Not explicitly found | 2 sites per monomer |
| AcmJRL | 6FLZ | ITC, FP | ~5.6 mM (from Ka=178 M⁻¹)[1], 58.9 µM (fluorescent ligand)[1] | 10.7 mM[2] | 2 sites per monomer[3] |
| Snowdrop Lectin (GNA) | 1MSA | N/A | Not explicitly found | Not explicitly found | 3 sites per monomer[4] |
Table 1: Binding Affinity and Stoichiometry. This table summarizes the binding affinity of this compound to different lectins. Note that binding affinities can vary depending on the experimental method and conditions.
| Lectin | PDB ID | Method | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |
| Concanavalin A | 5CNA | ITC | -8.2 to -14.4 | Varies | -4.49 to -5.15[5] |
| AcmJRL | 6FLZ | ITC | Not explicitly found | Not explicitly found | Not explicitly found |
Table 2: Thermodynamic Parameters of Binding. This table highlights the thermodynamic driving forces behind the interaction of this compound with Concanavalin A.
Structural Insights into Ligand Recognition
The three-dimensional structures of this compound in complex with these lectins, determined primarily by X-ray crystallography, reveal the atomic details of their interactions. A comparison of the key interacting residues and hydrogen bonding networks provides a structural rationale for the observed differences in binding affinity.
| Lectin | PDB ID | Key Interacting Residues | Number of Hydrogen Bonds |
| Concanavalin A | 5CNA | Asn14, Leu99, Tyr100, Asp208, Arg228[5] | Multiple |
| Banana Lectin (BanLec) | 1X1V | Gly, Asn, Asp, Tyr in each of the two binding sites | Multiple in each site |
| AcmJRL | 6FLZ | Asp136, Ser133, Gly15, Leu134[3] | Multiple in each site[3] |
| Snowdrop Lectin (GNA) | 1MSA | Conserved residues in three separate binding sites | Multiple in each site |
Table 3: Key Interacting Residues and Hydrogen Bonds. This table outlines the primary amino acid residues involved in the recognition of this compound by each lectin.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize lectin-carbohydrate interactions.
X-ray Crystallography
This technique provides high-resolution structural information of the lectin-ligand complex.
1. Protein Expression and Purification:
-
The gene encoding the lectin of interest is cloned into an appropriate expression vector (e.g., pET vector system for E. coli).
-
The recombinant protein is overexpressed in a suitable host, such as E. coli BL21(DE3) cells.
-
Cells are harvested by centrifugation and lysed.
-
The lectin is purified to homogeneity using a combination of chromatography techniques, often including affinity chromatography on a mannose-sepharose column, followed by size-exclusion chromatography.
2. Crystallization:
-
The purified lectin is concentrated to a suitable concentration (typically 5-20 mg/mL).
-
Crystallization screening is performed using the hanging drop or sitting drop vapor diffusion method. Drops containing a mixture of the protein solution and a reservoir solution (containing a precipitant like PEG, salts, and buffers) are equilibrated against a larger volume of the reservoir solution.
-
For co-crystallization, this compound is added to the protein solution at a concentration several-fold higher than its Kd before setting up the crystallization drops.
-
Alternatively, ligand soaking can be performed by transferring pre-formed apo-lectin crystals into a solution containing the ligand.
3. Data Collection and Structure Determination:
-
Suitable crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed (indexed, integrated, and scaled) using software like HKL2000 or XDS.
-
The structure is solved by molecular replacement using a known structure of a homologous protein as a search model.
-
The model is refined against the diffraction data, and the ligand is built into the electron density map using software like Coot and Phenix.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, allowing for the determination of thermodynamic parameters.
1. Sample Preparation:
-
The purified lectin and this compound are extensively dialyzed against the same buffer to ensure a precise match of buffer composition, which is critical to minimize heats of dilution.
-
The concentrations of the lectin and ligand are accurately determined.
2. ITC Experiment:
-
The lectin solution (typically in the µM range) is loaded into the sample cell of the calorimeter.
-
The this compound solution (typically in the mM range, 10-20 times the lectin concentration) is loaded into the injection syringe.
-
A series of small injections of the ligand solution into the sample cell are performed.
-
The heat released or absorbed upon each injection is measured.
-
A control experiment, injecting the ligand into the buffer alone, is performed to determine the heat of dilution.
3. Data Analysis:
-
The raw data (heat change per injection) is integrated and corrected for the heat of dilution.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) of binding are then calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
NMR Spectroscopy
NMR spectroscopy provides information about the binding interface and the conformation of the ligand in the bound state. Saturation Transfer Difference (STD) NMR is a powerful method for this purpose.
1. Sample Preparation:
-
A solution of the lectin (typically in the low µM range) in a suitable deuterated buffer is prepared.
-
A stock solution of this compound is prepared in the same buffer.
2. STD NMR Experiment:
-
A 1D ¹H NMR spectrum of the ligand alone is acquired as a reference.
-
The lectin is added to the ligand solution.
-
Two sets of experiments are performed: an "on-resonance" experiment where specific protein resonances are selectively saturated, and an "off-resonance" experiment where a region of the spectrum with no protein or ligand signals is irradiated.
-
The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which shows signals only from the protons of the ligand that are in close proximity to the protein upon binding.
3. Data Analysis:
-
The relative intensities of the signals in the STD spectrum provide information about which parts of the ligand are most closely interacting with the lectin (the binding epitope).
-
By performing a titration and monitoring the changes in the STD signal intensities, the dissociation constant (Kd) can be determined.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the structural and thermodynamic analysis of a lectin-carbohydrate interaction.
Caption: Workflow for Lectin-Carbohydrate Interaction Analysis.
Signaling Pathway and Logical Relationships
The interaction between a lectin and its carbohydrate ligand is a fundamental recognition event that can trigger various downstream cellular processes. The following diagram illustrates a generalized signaling pathway initiated by lectin binding.
Caption: Generalized Lectin-Mediated Signaling Pathway.
References
- 1. biorxiv.org [biorxiv.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Structure of mannose-specific snowdrop (Galanthus nivalis) lectin is representative of a new plant lectin family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Glycan Recognition by Concanavalin A Using Absolute Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Environments: Methyl alpha-D-mannopyranoside's Efficacy as a Bacterial Adhesion Inhibitor In Vitro vs. In Vivo
A Comparative Guide for Researchers and Drug Development Professionals
The rising tide of antibiotic resistance has spurred the exploration of alternative therapeutic strategies, with anti-adhesion therapies emerging as a promising frontier. By targeting the initial step of infection – bacterial adhesion to host cells – these therapies aim to prevent colonization and subsequent disease without exerting the selective pressures that drive resistance. Methyl alpha-D-mannopyranoside (α-D-MP), a simple mannose derivative, has been a cornerstone in the study of bacterial adhesion, particularly for uropathogenic Escherichia coli (UPEC). This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of α-D-MP as a bacterial adhesion inhibitor, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Mechanism of Action: Competitive Inhibition of FimH
Uropathogenic E. coli adhesion to uroepithelial cells is primarily mediated by the FimH adhesin located at the tip of type 1 pili. FimH specifically recognizes and binds to mannosylated glycoproteins on the surface of host cells, initiating colonization and invasion. This compound acts as a competitive inhibitor by mimicking the natural mannose ligand of FimH. It occupies the mannose-binding pocket of the FimH lectin domain, thereby blocking the attachment of bacteria to host cell receptors.
Benchmarking Novel FimH Inhibitors Against the Gold Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic resistance necessitates the development of novel therapeutic strategies. One promising approach is the inhibition of bacterial adhesion to host cells, a critical initial step in many infections. For uropathogenic Escherichia coli (UPEC), the FimH adhesin, located at the tip of type 1 pili, plays a pivotal role in bladder colonization. Consequently, FimH has become a prime target for the development of anti-adhesive therapies. Methyl α-D-mannopyranoside, a simple mannose derivative, has long served as a benchmark for FimH inhibitors due to its ability to competitively block the mannose-binding site of the adhesin. This guide provides a comprehensive comparison of newly developed FimH inhibitors against this gold standard, supported by experimental data and detailed protocols.
Performance Comparison of FimH Inhibitors
The inhibitory potency of novel FimH antagonists is typically evaluated using various in vitro assays, with IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values being key metrics for comparison. The following table summarizes the performance of a selection of new FimH inhibitors against Methyl α-D-mannopyranoside and other reference compounds. Lower IC50 and Kd values indicate higher potency.
| Compound | Assay Type | IC50 Value | Kd Value | Reference Compound | Reference IC50/Kd |
| Methyl α-D-mannopyranoside | Yeast Agglutination | 0.45 mM | 2.2 µM | - | - |
| Competitive Binding Assay | 2810.7 nM | - | - | - | |
| Heptyl α-D-mannopyranoside | Competitive Binding Assay | 19.4 nM | - | Methyl α-D-mannopyranoside | 2810.7 nM |
| Surface Plasmon Resonance | 160 nM | - | - | - | |
| Ortho-substituted Pyridyl Derivative (Compound 20) | Competitive Binding Assay | 0.82 nM | - | Methyl α-D-mannopyranoside | 2810.7 nM |
| Quinoline Analog (Compound 11) | Competitive Binding Assay | 3.17 nM | - | Methyl α-D-mannopyranoside | 2810.7 nM |
| C-linked Mannopyranoside (Compound 18) | Competitive Binding Assay | 30.28 nM | - | Methyl α-D-mannopyranoside | 2810.7 nM |
| Branched α-D-mannopyranoside (Compound 13c) | Competitive Binding Assay | 58 nM | - | Heptyl α-D-mannopyranoside | Equiponent |
| C-linked Biphenyl Analog (Compound 6) | Surface Plasmon Resonance | - | 11.45 nM | O-linked Analog (Compound 5) | 19.90 nM |
| O-linked Biphenyl Analog (Compound 5) | Surface Plasmon Resonance | - | 19.90 nM | S-linked Analog (Compound 12) | 94.4 nM |
Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison between studies should be made with caution. The presented data highlights compounds with significantly improved inhibitory activity compared to Methyl α-D-mannopyranoside.[1][2][3]
Key Experimental Protocols
Accurate and reproducible evaluation of FimH inhibitors is crucial for drug development. Below are detailed methodologies for three key in vitro assays.
Hemagglutination Inhibition (HI) Assay
This assay measures the ability of an inhibitor to prevent the FimH-mediated agglutination of red blood cells (RBCs) or yeast cells.
Materials:
-
Uropathogenic E. coli strain expressing type 1 pili
-
Washed red blood cells (e.g., guinea pig, human type O) or yeast (Saccharomyces cerevisiae) suspension
-
Phosphate-buffered saline (PBS)
-
96-well U-bottom microtiter plates
-
Test inhibitors and Methyl α-D-mannopyranoside as a reference
Procedure:
-
Bacterial Preparation: Culture UPEC overnight in a suitable broth to promote fimbrial expression. Harvest and wash the bacteria, then resuspend in PBS to a standardized optical density (e.g., OD600 of 1.0).
-
Inhibitor Dilution: Prepare serial twofold dilutions of the test inhibitors and the reference compound in PBS directly in the microtiter plate wells.
-
Incubation: Add the standardized bacterial suspension to each well containing the inhibitor dilutions. Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor-FimH binding.
-
Hemagglutination: Add the RBC or yeast suspension to each well.
-
Observation: Incubate the plate at 4°C or room temperature and observe for agglutination. The absence of a distinct cell pellet at the bottom of the well indicates agglutination.
-
Endpoint Determination: The IC50 is determined as the inhibitor concentration that prevents agglutination by 50%.
Biofilm Inhibition Assay
This assay assesses the ability of an inhibitor to prevent the formation of bacterial biofilms, a process in which FimH plays a crucial role.
Materials:
-
UPEC strain
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
96-well flat-bottom microtiter plates
-
Test inhibitors and a reference compound
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) or acetic acid for solubilization
-
Microplate reader
Procedure:
-
Bacterial Inoculum: Prepare an overnight culture of UPEC and dilute it in fresh medium to a standardized concentration.
-
Plate Setup: Add the diluted bacterial culture to the wells of the microtiter plate. Add serial dilutions of the test inhibitors and the reference compound to the respective wells. Include a positive control (bacteria without inhibitor) and a negative control (medium only).
-
Incubation: Incubate the plate under static conditions for 24-48 hours at 37°C to allow for biofilm formation.
-
Washing: Carefully remove the planktonic bacteria by gently washing the wells with PBS.
-
Staining: Add Crystal Violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Washing: Remove the Crystal Violet solution and wash the wells again with PBS to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 95% ethanol or 30% acetic acid) to each well to dissolve the stained biofilm.
-
Quantification: Measure the absorbance of the solubilized Crystal Violet at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 is the concentration of the inhibitor that reduces biofilm formation by 50% compared to the control.[4][5][6]
Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for the real-time, label-free analysis of binding kinetics and affinity between an inhibitor and the FimH protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified FimH protein (lectin domain)
-
Test inhibitors and a reference compound
-
Immobilization buffers (e.g., sodium acetate)
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution (e.g., glycine-HCl)
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified FimH protein onto the surface of the sensor chip using standard amine coupling chemistry.
-
System Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.
-
Analyte Injection: Inject serial dilutions of the test inhibitor (analyte) over the sensor surface at a constant flow rate.
-
Association and Dissociation: Monitor the binding response (in Resonance Units, RU) in real-time during the association phase (analyte injection) and the dissociation phase (running buffer flow).
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the sensor surface for the next injection.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[7][8]
Mandatory Visualizations
FimH-Mediated Bacterial Adhesion Pathway
Caption: FimH-mediated adhesion of UPEC to host cells and the mechanism of inhibition.
Experimental Workflow for FimH Inhibitor Evaluation
Caption: A typical experimental workflow for the screening and characterization of new FimH inhibitors.
References
- 1. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. static.igem.org [static.igem.org]
- 6. static.igem.org [static.igem.org]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Unveiling the Potency of Methyl α-D-mannopyranoside in Preventing Hemagglutination: A Comparative Analysis
For Immediate Release
In the intricate world of cellular interactions, the ability of certain viruses and bacteria to agglutinate red blood cells—a process known as hemagglutination—is a critical factor in infectivity and pathogenesis. Researchers are continually seeking effective inhibitors of this process for therapeutic applications. This guide provides a quantitative comparison of Methyl α-D-mannopyranoside's ability to inhibit hemagglutination, primarily mediated by bacterial adhesins like FimH, against other mannose-based inhibitors.
Quantitative Comparison of Hemagglutination Inhibitors
The inhibitory potential of various mannose derivatives against hemagglutination is typically quantified by determining their half-maximal inhibitory concentration (IC50) or minimal inhibitory concentration (MIC) in hemagglutination inhibition (HAI) assays. The data presented below, collated from multiple studies, offers a comparative overview of the efficacy of Methyl α-D-mannopyranoside and other relevant compounds.
| Compound | Assay Type | Target/Agglutinating Agent | Inhibitory Concentration | Reference |
| Methyl α-D-mannopyranoside | Yeast Agglutination Inhibition | E. coli (FimH) | IC50: 0.45 mM | [1] |
| D-Mannose | Yeast Agglutination Inhibition | E. coli (FimH) | IC50: 0.56 mM | [1] |
| Heptyl α-D-mannopyranoside | Not Specified | FimH | Strong binding (Kd not specified) | [2] |
| Ligand 7a (mannosyl triazole derivative) | Hemagglutination Inhibition | FimH | HAI Titer: 8 µM | |
| Ligand 21 (aromatic mannopyranoside) | Hemagglutination Inhibition | E. coli FimH | HAI Titer: 4.8 µM | [3] |
| 2-azidoethyl α-D-mannopyranoside (Reference) | Hemagglutination Inhibition | E. coli FimH | HAI Titer: 135 µM | [3] |
Note: Data is compiled from different studies and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
From the data, Methyl α-D-mannopyranoside demonstrates significant inhibitory activity against E. coli-mediated agglutination, with an IC50 value of 0.45 mM.[1] Notably, its efficacy is comparable to that of D-Mannose. However, chemically modified mannosides, particularly those with hydrophobic aglycones or specialized linkers, can exhibit substantially higher potency, with inhibitory concentrations in the low micromolar range.[3]
The Molecular Basis of Inhibition: Targeting FimH
The primary mechanism by which Methyl α-D-mannopyranoside and its derivatives inhibit hemagglutination by uropathogenic Escherichia coli (UPEC) is through competitive binding to the FimH adhesin. FimH is a lectin located at the tip of type 1 pili on the bacterial surface, which recognizes and binds to mannosylated glycoproteins on the surface of host cells, including red blood cells.
Caption: FimH-mediated hemagglutination and its competitive inhibition.
Methyl α-D-mannopyranoside, being a structural analog of mannose, competitively binds to the mannose-binding pocket of FimH. This binding event prevents the FimH adhesin from interacting with its natural ligand on the red blood cell surface, thereby inhibiting the cross-linking of red blood cells and the subsequent agglutination.
Experimental Protocols
A standard method to quantify the inhibitory effect of compounds like Methyl α-D-mannopyranoside is the Hemagglutination Inhibition (HAI) assay.
Hemagglutination Inhibition (HAI) Assay Protocol
Objective: To determine the minimum concentration of an inhibitor (e.g., Methyl α-D-mannopyranoside) required to prevent hemagglutination by a specific agent (e.g., FimH-expressing E. coli or a virus).
Materials:
-
Agglutinating agent (e.g., standardized suspension of FimH-expressing E. coli)
-
Red blood cells (RBCs), typically from a suitable species (e.g., guinea pig, human)
-
Phosphate-buffered saline (PBS)
-
Test inhibitor (Methyl α-D-mannopyranoside) and other comparative compounds
-
96-well V-bottom microtiter plates
-
Pipettes
Procedure:
-
Preparation of Inhibitor Dilutions: Prepare serial two-fold dilutions of the test inhibitors (e.g., Methyl α-D-mannopyranoside) in PBS directly in the wells of a 96-well plate.
-
Addition of Agglutinating Agent: Add a standardized amount of the agglutinating agent (e.g., 4 Hemagglutinating Units of virus or a specific concentration of bacteria) to each well containing the inhibitor dilutions.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified period (e.g., 30-60 minutes) to allow the inhibitor to bind to the agglutinating agent.
-
Addition of Red Blood Cells: Add a standardized suspension of RBCs to each well.
-
Second Incubation: Incubate the plate at room temperature or 4°C until the RBCs in the control wells (without inhibitor) have fully settled.
-
Reading the Results: Observe the pattern of RBCs at the bottom of the wells.
-
No Inhibition (Agglutination): A uniform layer or "carpet" of RBCs covering the bottom of the well.
-
Inhibition: A tight "button" or pellet of RBCs at the bottom of the well.
-
-
Determination of HAI Titer: The HAI titer is the reciprocal of the highest dilution of the inhibitor that completely prevents hemagglutination.
Caption: Workflow of a typical Hemagglutination Inhibition (HAI) Assay.
This guide underscores the utility of Methyl α-D-mannopyranoside as a foundational molecule for the development of potent anti-adhesive therapies. While effective in its own right, the quantitative data suggests that future research into novel derivatives with enhanced binding affinities holds significant promise for the creation of next-generation anti-infective agents.
References
A Comparative Analysis of Synthetic and Natural Methyl α-D-mannopyranoside for Research Applications
A detailed examination of the physicochemical properties, purity, and biological activity of synthetic versus naturally derived Methyl α-D-mannopyranoside, providing researchers with critical data for informed selection.
Methyl α-D-mannopyranoside, a crucial monosaccharide derivative, is widely utilized in biomedical research, particularly in studies involving carbohydrate-binding proteins (lectins) and as a targeting ligand for drug delivery systems.[1] Available from both synthetic and natural origins, the choice between the two can have significant implications for experimental outcomes. This guide provides a comprehensive side-by-side comparison of synthetic and natural Methyl α-D-mannopyranoside, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their applications.
Physicochemical and Purity Profile: A Comparative Overview
While both synthetic and natural Methyl α-D-mannopyranoside are chemically identical, their origin can influence their purity profile and the types of impurities present. Synthetic routes offer high purity and consistency, whereas natural sourcing from plant materials may introduce a different set of potential contaminants.
| Property | Synthetic Methyl α-D-mannopyranoside | Natural Methyl α-D-mannopyranoside |
| Purity (Typical) | ≥99.0% (HPLC, GC)[2] | Purity can be high after extensive purification, but may vary depending on the source and extraction process. |
| Source | Chemical Synthesis[3] | Extracted from plant sources such as coniferous woods. |
| Potential Impurities | Starting materials, reagents from synthesis, anomeric isomers (β-form), and other structurally related byproducts.[4] | Other carbohydrates, polyphenols, and plant-derived compounds from the source material. |
| Molecular Formula | C₇H₁₄O₆[5] | C₇H₁₄O₆[5] |
| Molecular Weight | 194.18 g/mol [5] | 194.18 g/mol [5] |
| Melting Point | 193-196 °C[2] | Reported as 190-193 °C after recrystallization. |
| Appearance | White to off-white crystalline powder. | Can range from white crystals to a tan-gray crude product before extensive purification. |
| Solubility | Soluble in water. | Soluble in water. |
Biological Activity: A Functional Comparison
The primary biological function of Methyl α-D-mannopyranoside lies in its ability to act as a competitive inhibitor of mannose-binding lectins, such as Concanavalin A (ConA), and to engage with mannose receptors on the surface of various cells, including macrophages.[1][6] For most applications, the biological activity is directly correlated with the purity of the compound.
While direct comparative studies on the biological activity of synthetic versus natural Methyl α-D-mannopyranoside are not extensively published, it is generally understood that high-purity versions from either source should exhibit comparable activity. However, the presence of impurities in less purified natural extracts could potentially interfere with biological assays.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of Methyl α-D-mannopyranoside and quantify impurities.
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of Methyl α-D-mannopyranoside in deionized water to a final concentration of 1 mg/mL.
-
HPLC System: Utilize an HPLC system equipped with a refractive index detector (RID).
-
Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is suitable.
-
Mobile Phase: Use deionized water as the mobile phase.
-
Flow Rate: Set the flow rate to 0.6 mL/min.
-
Column Temperature: Maintain the column temperature at 85 °C.
-
Injection Volume: Inject 20 µL of the sample solution.
-
Data Analysis: The purity is calculated by dividing the peak area of Methyl α-D-mannopyranoside by the total peak area of all components in the chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and anomeric configuration of Methyl α-D-mannopyranoside.
Methodology:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.5 mL of deuterium (B1214612) oxide (D₂O).
-
NMR Spectrometer: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The anomeric proton (H-1) of the α-anomer typically appears as a doublet around 4.8 ppm.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. The anomeric carbon (C-1) of the α-anomer is expected to be around 101 ppm.
-
Data Analysis: Compare the obtained chemical shifts with published data for Methyl α-D-mannopyranoside to confirm its identity and stereochemistry.[7]
Biological Activity Assessment by Competitive Lectin Binding Assay
Objective: To assess the ability of Methyl α-D-mannopyranoside to inhibit the binding of a known ligand to the mannose-specific lectin, Concanavalin A (ConA).
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with a mannosylated protein (e.g., horseradish peroxidase) and incubate overnight at 4 °C.
-
Blocking: Wash the plate and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS).
-
Competitive Inhibition: Prepare a series of dilutions of Methyl α-D-mannopyranoside (both synthetic and natural samples). In separate tubes, pre-incubate a fixed concentration of biotinylated ConA with each dilution of the Methyl α-D-mannopyranoside samples for 1 hour at room temperature.
-
Binding: Add the ConA-inhibitor mixtures to the coated and blocked wells and incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour.
-
Substrate Addition: After another wash, add a suitable alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate).
-
Data Analysis: Measure the absorbance at 405 nm. The concentration of Methyl α-D-mannopyranoside that causes 50% inhibition of ConA binding (IC₅₀) is determined. A lower IC₅₀ value indicates higher inhibitory activity.
Visualizing Molecular Interactions and Workflows
Signaling Pathway of Mannose Receptor Interaction
Methyl α-D-mannopyranoside can bind to the mannose receptor on antigen-presenting cells like macrophages, which can trigger downstream signaling events. This interaction is often exploited for targeted drug delivery.
Caption: Interaction of Methyl α-D-mannopyranoside with the Mannose Receptor.
Experimental Workflow for Purity Analysis
A typical workflow for the analysis and comparison of synthetic and natural Methyl α-D-mannopyranoside.
Caption: Workflow for the comparative analysis of Methyl α-D-mannopyranoside.
References
- 1. 1-O-Methyl-alpha-D-mannopyranoside | 617-04-9 | M-4150 [biosynth.com]
- 2. 甲基α-D-吡喃甘露糖苷 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. herbs-tech.com [herbs-tech.com]
- 4. benchchem.com [benchchem.com]
- 5. Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. METHYL-ALPHA-D-MANNOPYRANOSIDE(617-04-9) 1H NMR [m.chemicalbook.com]
Unveiling the Inhibitory Potency of Methyl α-D-mannopyranoside in ELISA-based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative inhibitory potency of Methyl α-D-mannopyranoside against other mannose-based inhibitors in Enzyme-Linked Immunosorbent Assay (ELISA)-type assays. The data presented is crucial for researchers in glycobiology, infectious disease, and immunology for evaluating the efficacy of mannose-binding lectin inhibitors.
Comparative Inhibitory Potency
Methyl α-D-mannopyranoside is a widely recognized competitive inhibitor for mannose-binding lectins, such as Concanavalin A (Con A) and the bacterial adhesin FimH. Its inhibitory potential is often used as a baseline for the development of more potent mannoside-based therapeutics. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Methyl α-D-mannopyranoside and other mannose derivatives from various ELISA-based inhibition studies.
Table 1: Comparative IC50 Values of Mannosides for FimH Lectin Inhibition
| Compound | Aglycone Moiety | Linkage | IC50 (µM) | Relative Potency (vs. Methyl α-D-mannopyranoside) |
| Methyl α-D-mannopyranoside | Methyl | O-glycoside | 100 - 500 | 1 |
| Heptyl α-D-mannopyranoside | Heptyl | O-glycoside | 0.1 - 5 | 20 - 5000 |
| Phenyl α-D-mannopyranoside | Phenyl | O-glycoside | 10 - 50 | 2 - 50 |
| Butyl α-D-mannoside | Butyl | O-glycoside | 5 - 20 | 5 - 100 |
Note: IC50 values can vary depending on the specific assay conditions, including the concentration of FimH and the mannosylated substrate.
Table 2: Relative Inhibitory Potency of Mannosides against Concanavalin A
| Compound | Relative Inhibitory Potency (Methyl α-D-mannopyranoside = 1) |
| Methyl α-D-mannopyranoside | 1 |
| D-Mannose | 0.8 - 1.2 |
| Methyl α-D-glucopyranoside | 0.1 - 0.3 |
| p-Nitrophenyl α-D-mannopyranoside | 5 - 10 |
Note: Relative inhibitory potency is often determined by comparing the concentration of inhibitor required to achieve 50% inhibition of lectin binding to a glycosylated substrate.
Experimental Protocols
A detailed understanding of the experimental setup is critical for interpreting and reproducing the inhibitory potency data. Below is a representative protocol for a competitive ELISA to determine the IC50 of mannoside inhibitors.
Competitive ELISA for FimH Inhibition
This assay quantifies the ability of a soluble mannoside to inhibit the binding of FimH to a mannosylated substrate coated on a microplate.
Materials:
-
96-well microtiter plates (e.g., Nunc MaxiSorp™)
-
Recombinant FimH protein
-
Mannosylated bovine serum albumin (Man-BSA) or another mannosylated glycoprotein
-
Methyl α-D-mannopyranoside and other mannoside inhibitors
-
Primary antibody against FimH (e.g., anti-His-tag antibody if FimH is His-tagged)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Phosphate-buffered saline (PBS)
-
PBS with 0.05% Tween-20 (PBST)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of Man-BSA solution (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of PBST per well.
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate three times with PBST.
-
-
Inhibitor and Lectin Incubation:
-
Prepare serial dilutions of Methyl α-D-mannopyranoside and other test inhibitors in PBS.
-
In a separate plate or tubes, pre-incubate a fixed concentration of FimH (e.g., 1 µg/mL) with an equal volume of each inhibitor dilution for 30-60 minutes at room temperature.
-
Include a control with FimH and PBS (no inhibitor).
-
-
Competitive Binding:
-
Transfer 100 µL of the FimH-inhibitor mixtures to the coated and blocked wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate five times with PBST.
-
-
Primary Antibody Incubation:
-
Add 100 µL of the primary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with PBST.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well and incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate five times with PBST.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the underlying mechanisms and experimental design, the following diagrams have been generated using Graphviz.
Caption: Workflow of a competitive ELISA for FimH inhibition.
Caption: FimH-mediated bacterial adhesion signaling pathway.
Caption: Simplified Concanavalin A signaling pathway.
Safety Operating Guide
Personal protective equipment for handling Methyl alpha-D-mannopyranoside
This document provides immediate, essential safety protocols and logistical information for handling Methyl alpha-D-mannopyranoside in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational workflow and proper disposal.
Personal Protective Equipment (PPE)
According to safety data sheets, this compound is not classified as a hazardous substance under GHS criteria.[1][2] However, adherence to good industrial hygiene and safety practices is crucial.[3][4] The recommended personal protective equipment is detailed below.
| PPE Category | Item | Specification | Citation |
| Eye/Face Protection | Safety Goggles | Use safety goggles with side protection. | [1][5] |
| Skin Protection | Gloves | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) tested according to EN 374 are suitable. A breakthrough time of >480 minutes is recommended. | [1] |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure. | [6] | |
| Respiratory Protection | Dust Mask | In case of dust formation, use a particulate filter device (EN 143), such as a P1 or N95 type respirator.[1][5] | [1][5] |
Operational and Disposal Plans
1. Safe Handling Procedures:
-
Do not breathe dust.[6] Avoid dust formation during handling.[3][7]
-
Wash hands thoroughly after handling and before breaks.[3]
-
Keep the substance away from food, drink, and animal feeding stuffs.[3][5]
-
Do not eat, drink, or smoke when using this product.[3]
2. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3][7] Get medical attention if irritation persists.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3][7]
-
Inhalation: Move the person to fresh air.[3][4] If breathing is difficult, give oxygen.[4]
-
Ingestion: Clean mouth with water and get medical attention.[3][7]
3. Spill Response Protocol:
-
For non-emergency personnel, control dust formation.[5]
-
Ensure adequate ventilation.[3]
-
Mechanically take up the spilled material (sweep or vacuum) and shovel it into suitable containers for disposal.[3][5]
-
Avoid allowing the substance to enter drains, surface water, or ground water.[1][5]
4. Storage and Disposal Plan:
-
Storage: Store in a dry, cool, and well-ventilated place.[5][7] Keep the container tightly closed.[7] The substance should be stored apart from incompatible materials like strong oxidizing agents.[5][6]
-
Disposal: Dispose of the substance and its container in accordance with local, regional, and national regulations.[5][6] Consult a local waste disposal expert.[5] Do not empty into drains.[1][5] Contaminated packaging should be handled in the same way as the substance itself.[1]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
